Product packaging for Cyclosporin E(Cat. No.:CAS No. 63798-73-2)

Cyclosporin E

Cat. No.: B3181242
CAS No.: 63798-73-2
M. Wt: 1188.6 g/mol
InChI Key: SYXYUKMELXLDBD-WKHWYDSQSA-N
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Description

Cyclosporin E is a cyclic peptide and a member of the cyclosporin family, recognized for its role as a calcineurin inhibitor. Similar to the well-characterized Cyclosporin A, its primary research value lies in its ability to suppress T-cell activation. This mechanism is facilitated through the formation of a complex with cyclophilin, which subsequently inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), thereby blocking the expression of early activation genes, such as interleukin-2 (IL-2). This property makes this compound a critical tool for researchers studying T-cell signaling pathways, immune response regulation, and mechanisms of immunosuppression. It is also utilized in experimental models to investigate organ transplant rejection, autoimmune diseases, and the broader field of immunology. This product is supplied for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H109N11O12 B3181242 Cyclosporin E CAS No. 63798-73-2

Properties

IUPAC Name

(3S,6R,9S,12S,15S,18S,24S,27S,30S,33S)-24-ethyl-27-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,6,9,13,19,22,28-octamethyl-3,12,18,33-tetrakis(2-methylpropyl)-15,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)60(83)70(21)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)71(22)46(31-36(9)10)59(82)69(20)45(30-35(7)8)55(78)66-49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,77)(H,66,78)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXYUKMELXLDBD-WKHWYDSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904565
Record name Cyclosporin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1188.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63798-73-2
Record name Cyclosporin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063798732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclosporin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOSPORIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26496N541O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Cyclosporin E from Tolypocladium inflatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin E, a member of the cyclosporin family of cyclic undecapeptides, is a natural product of the fungus Tolypocladium inflatum. While its counterpart, Cyclosporin A, is a well-established immunosuppressant, this compound presents a unique profile with distinct structural and biological properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the submerged fermentation process for cultivating T. inflatum, methodologies for extraction and purification, and the biosynthetic pathway. Furthermore, this document outlines the mechanism of action of cyclosporins through the calcineurin-NFAT signaling pathway and presents a comparative analysis of this compound with other variants. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The discovery of cyclosporins from the fungus Tolypocladium inflatum (formerly known as Trichoderma polysporum) in the early 1970s marked a significant milestone in immunopharmacology.[1][2] Cyclosporin A, the most prominent member of this family, revolutionized organ transplantation with its potent immunosuppressive activity.[1] The cyclosporin family comprises over 30 known natural analogs, including this compound, which differ in their amino acid composition at specific positions of the peptide ring.[2]

This compound is structurally distinct from Cyclosporin A, and this difference in structure translates to altered biological activity. Research suggests that this compound possesses a more rigid backbone structure compared to other cyclosporin variants.[3] This rigidity is thought to contribute to its significantly reduced biological activity in assays such as the inhibition of the mitochondrial permeability transition pore.[3]

This guide provides an in-depth technical exploration of this compound, from the initial fermentation of T. inflatum to the final purification of the compound. It is designed to equip researchers with the necessary knowledge and methodologies to isolate and study this particular cyclosporin analog.

Fermentation of Tolypocladium inflatum

The production of cyclosporins, including this compound, is achieved through submerged fermentation of Tolypocladium inflatum. The yield of specific cyclosporins can be influenced by various factors, including the fungal strain, culture medium composition, and fermentation parameters.

Culture Conditions

Optimal production of cyclosporins is typically achieved in complex media. While specific yields for this compound are not widely reported, studies on Cyclosporin A production provide a strong foundation for optimizing fermentation conditions.

Table 1: Quantitative Data on Cyclosporin A Production by Tolypocladium inflatum

ParameterValueReference
Total Cyclosporin Production73 mg/L[4]
Cyclosporin A as % of Total71%[4]
Optimized Cyclosporin A Yield (Fructose Medium)73.38 µg/5 mL/day[5]
Optimized Cyclosporin A Yield (Sucrose Medium)18.71 µg/5 mL/day[5]
Mycelial Biomass (Complex Media)24.6 g/L[6]
Cyclosporin A Yield (Complex Media)205 mg/L[6]
Mycelial Biomass (Synthetic Media)6.84 g/L[6]
Cyclosporin A Yield (Synthetic Media)35 mg/L[6]
Experimental Protocol: Submerged Fermentation

This protocol is based on established methods for Cyclosporin A production and can be adapted for the production of this compound.

  • Inoculum Preparation:

    • Culture Tolypocladium inflatum on Potato Dextrose Agar (PDA) plates for 10-14 days at 25°C.[5]

    • Prepare a spore suspension by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

    • Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.[5]

    • Inoculate a seed culture medium (e.g., Malt Extract Broth) with the spore suspension and incubate at 25°C on a rotary shaker at 150 rpm for 3 days.[5]

  • Production Fermentation:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium contains a carbon source (e.g., fructose), a nitrogen source (e.g., peptone or yeast extract), and mineral salts.[5]

    • Incubate the production culture in a fermenter at 25°C with agitation (e.g., 150 rpm) and aeration for 9-14 days.[5]

    • Monitor the fermentation process by measuring biomass, substrate consumption, and cyclosporin production at regular intervals.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. Due to the hydrophobic nature of cyclosporins, they are primarily located within the fungal mycelia.

Experimental Protocol: Extraction
  • Mycelial Harvest: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Solvent Extraction:

    • Suspend the harvested mycelia in a suitable organic solvent such as ethyl acetate or methanol.[4]

    • Agitate the suspension for several hours to ensure complete extraction of the cyclosporins.

    • Separate the solvent extract from the mycelial debris by filtration.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

Experimental Protocol: Purification

The purification of this compound from the crude extract requires chromatographic techniques to separate it from other cyclosporin analogs and impurities.

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a non-polar solvent system, gradually increasing the polarity. A common mobile phase is a mixture of hexane and ethyl acetate.[7]

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • Pool the fractions containing the desired cyclosporin mixture from the silica gel chromatography and concentrate them.

    • Dissolve the concentrated sample in the HPLC mobile phase.

    • Inject the sample onto a preparative reverse-phase HPLC column (e.g., C18).

    • Elute the column with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).[8] The column temperature is often elevated (e.g., 70-80°C) to improve peak shape and resolution.[4]

    • Monitor the elution at a low UV wavelength (e.g., 210 nm) and collect the fraction corresponding to the this compound peak.[8]

    • Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using mass spectrometry and NMR spectroscopy.

Biosynthesis of Cyclosporins in Tolypocladium inflatum

Cyclosporins are synthesized by a large multifunctional enzyme called cyclosporin synthetase, which is a non-ribosomal peptide synthetase (NRPS).[2] The biosynthesis involves the assembly of eleven amino acid precursors. The gene cluster responsible for cyclosporin biosynthesis, designated simA, has been identified in T. inflatum.[9]

Cyclosporin Biosynthesis Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification T_inflatum Tolypocladium inflatum Culture Fermentation_Broth Fermentation Broth (Mycelia + Supernatant) T_inflatum->Fermentation_Broth Submerged Culture Harvest Mycelia Harvest Fermentation_Broth->Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Solvent_Extraction Crude_Extract Crude Cyclosporin Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Prep_HPLC Preparative HPLC (Reverse Phase) Silica_Gel->Prep_HPLC Partially Purified Fractions Cyclosporin_E Pure this compound Prep_HPLC->Cyclosporin_E

Caption: Experimental workflow for the isolation of this compound.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of cyclosporins are mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[10]

Calcineurin-NFAT Signaling Pathway TCR T-Cell Receptor (TCR) Antigen Presentation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive binds Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active activates NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT (Cytoplasm) NFAT_P->NFAT NFAT_nuc NFAT (Nucleus) NFAT->NFAT_nuc translocates to Nucleus Nucleus Gene_transcription Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_transcription activates Immune_response T-Cell Proliferation & Immune Response Gene_transcription->Immune_response Cyclosporin_E This compound Cyclophilin Cyclophilin Cyclosporin_E->Cyclophilin binds Complex This compound-Cyclophilin Complex Cyclosporin_E->Complex Cyclophilin->Complex Complex->Calcineurin_active inhibits

Caption: Inhibition of the Calcineurin-NFAT pathway by this compound.

Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calmodulin. Calmodulin, in turn, activates the phosphatase calcineurin. Activated calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes encoding cytokines such as interleukin-2 (IL-2), which are crucial for T-cell proliferation and the immune response. Cyclosporins, including this compound, bind to an intracellular protein called cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT, thereby suppressing the immune response.

Physicochemical Properties and Characterization of this compound

While detailed physicochemical data for this compound is scarce, the properties of Cyclosporin A can serve as a useful reference point. Cyclosporins are neutral, hydrophobic cyclic peptides.

Table 2: Physicochemical Properties of Cyclosporin A (Reference for this compound)

PropertyValueReference
Molecular FormulaC₆₂H₁₁₁N₁₁O₁₂[11]
Molecular Weight1202.61 g/mol [11]
AppearanceWhite to off-white crystalline powder[11]
Melting Point148-151 °C[3]
Solubility in Water~27 µg/mL[3]
Solubility in Organic SolventsSoluble in methanol, ethanol, acetone, ether, and chloroform[3]

The structure of this compound can be confirmed using mass spectrometry to determine its molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the connectivity and stereochemistry of the amino acid residues.

Conclusion

This compound represents an intriguing member of the cyclosporin family with a distinct structural and biological profile. While its reduced immunosuppressive activity compared to Cyclosporin A may limit its therapeutic potential in that specific application, the unique properties of this compound may warrant further investigation for other pharmacological activities. This technical guide provides a foundational framework for the discovery, isolation, and characterization of this compound from Tolypocladium inflatum. The detailed protocols and compiled data serve as a valuable resource to facilitate further research into this and other cyclosporin analogs, potentially leading to the development of novel therapeutic agents. The methodologies outlined, while primarily based on studies of Cyclosporin A, offer a robust starting point for the specific exploration of this compound. Further research is needed to determine the precise production yields and optimize the isolation of this particular cyclosporin variant.

References

A Comprehensive Technical Guide to the Chemical Structure of Cyclosporin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and analytical methodologies for Cyclosporin E. It is intended to serve as a comprehensive resource for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a cyclic undecapeptide belonging to the cyclosporin family of natural products, which are isolated from the fungus Tolypocladium inflatum. Like its well-known analogue Cyclosporin A, it is a potent immunosuppressant. The cyclosporins share a common cyclic peptide backbone but differ in the amino acid residues at specific positions. These structural variations can significantly influence their biological activity and pharmacokinetic profiles. This compound is characterized by the presence of a valine residue at position 5, in contrast to the L-α-aminobutyric acid found in Cyclosporin A.

Chemical Structure and Identification

The chemical structure of this compound is defined by its cyclic peptide nature, composed of eleven amino acids, many of which are N-methylated. This high degree of N-methylation contributes to its metabolic stability and membrane permeability.

  • IUPAC Name : (3S,6R,9S,12S,15S,18S,24S,27S,30S,33S)-24-ethyl-27-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,6,9,13,19,22,28-octamethyl-3,12,18,33-tetrakis(2-methylpropyl)-15,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone[1].

  • Condensed IUPAC Name : cyclo[Abu-Sar-N(Me)Leu-Val-N(Me)Leu-Ala-D-Ala-N(Me)Leu-N(Me)Leu-Val-N(Me)Bmt(E)][1].

  • CAS Number : 63798-73-2[1][].

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its characterization, formulation development, and analytical method design.

PropertyValueSource
Molecular Formula C61H109N11O12[1][]
Molecular Weight 1188.6 g/mol [1][]
Appearance Crystal[]
Melting Point 149-152°C[]
Boiling Point (Predicted) 1306.2 ± 65.0 °C[]
Density (Predicted) 1.017 ± 0.06 g/cm³[]
Purity (by HPLC) ≥90%[]

Experimental Protocols

The characterization and analysis of this compound rely on a combination of synthetic, chromatographic, and spectroscopic techniques.

The general synthesis of cyclosporins is a complex, multi-step process.[]

  • Peptide Synthesis : The linear undecapeptide precursor is constructed using standard solid-phase peptide synthesis (SPPS) techniques. This involves the sequential coupling of the constituent amino acids, many of which are N-methylated.[]

  • Cyclization : The linear peptide is cleaved from the solid support and undergoes an intramolecular cyclization reaction to form the characteristic ring structure of cyclosporin.[]

  • Purification : The crude cyclosporin product is purified from the reaction mixture using a combination of chromatographic techniques. A common purification sequence involves:

    • Extraction : The fermented biomass is extracted with an organic solvent like ethyl acetate.[4]

    • Gel Filtration Chromatography : The extract is subjected to gel filtration, for instance, using Sephadex LH-20 with methanol as the eluent, to separate compounds based on size.[4][5]

    • Silica Gel Chromatography : Further purification is achieved using silica gel column chromatography with a mobile phase such as a mixture of acetone and hexane (e.g., 3:7 v/v).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of cyclosporins in solution.[6]

  • Sample Preparation : this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl3), for analysis. For studying interactions with model membranes, it can be dissolved in water containing dodecylphosphocholine (DPC) micelles.[7]

  • Data Acquisition : A suite of one- and two-dimensional NMR experiments are performed. These include:

    • ¹H NMR for initial proton signal identification.

    • ¹³C NMR for carbon skeleton analysis.

    • Correlation Spectroscopy (COSY) to identify spin-coupled protons.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximities of protons, which is crucial for defining the peptide's conformation.[]

  • Structural Analysis : The NOESY data, along with vicinal coupling constants, are used as constraints in molecular dynamics simulations to calculate the solution structure of the molecule.[8][9] Studies have shown that this compound has a relatively rigid backbone compared to other cyclosporins.[7]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary method for the quantitative analysis of cyclosporins in biological matrices.[10]

  • Sample Preparation (from Whole Blood) :

    • A 100 µL aliquot of whole blood is mixed with 200 µL of a precipitating reagent (e.g., 0.4 M zinc sulfate in methanol) containing an internal standard (like ascomycin).[11]

    • The mixture is vortexed for 30 seconds to ensure thorough mixing and protein precipitation.[11]

    • The sample is then centrifuged at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[11]

    • The resulting supernatant is transferred to an autosampler vial for LC-MS/MS analysis.[11]

  • LC-MS/MS Analysis :

    • Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[10][11]

    • Chromatography : The sample is injected onto a reversed-phase HPLC column for separation from other blood components.

    • Mass Spectrometry : The analysis is performed in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored.[11] For cyclosporins, monitoring the fragmentation of the ammonium adduct ([M+NH₄]⁺) often provides greater sensitivity and specificity.[10]

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a whole blood sample using LC-MS/MS.

analytical_workflow sample Whole Blood Sample precipitation Protein Precipitation (Zinc Sulfate/Methanol + ISTD) sample->precipitation vortex Vortex Mixing precipitation->vortex centrifuge Centrifugation (10,000 rpm, 4 min) vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis (ESI+, MRM) supernatant->lcms quantification Data Processing & Quantification lcms->quantification

Caption: LC-MS/MS workflow for this compound analysis.

Biological Context and Mechanism of Action

Cyclosporins exert their immunosuppressive effects by inhibiting T-cell activation. The molecular mechanism involves the binding of cyclosporin to an intracellular protein called cyclophilin.[] This cyclosporin-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. This blockage ultimately prevents the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (IL-2), which is a critical signal for T-cell proliferation and activation.[12]

References

Cyclosporin E (11-demethylcyclosporin A): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin E, also known as 11-demethylcyclosporin A, is a cyclic undecapeptide belonging to the cyclosporin family of natural products. While Cyclosporin A is a well-established and widely used immunosuppressive drug, this compound remains a less-characterized analogue. This technical guide provides a comprehensive overview of the known basic properties of this compound, drawing comparisons with Cyclosporin A where specific data for the former is unavailable. The information is intended to serve as a foundational resource for researchers and professionals involved in immunology, pharmacology, and drug development.

Core Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. For comparative purposes, the corresponding data for the well-characterized Cyclosporin A are also included.

PropertyThis compound (11-demethylcyclosporin A)Cyclosporin A
Molecular Formula C61H109N11O12C62H111N11O12
Molecular Weight 1188.61 g/mol 1202.61 g/mol
Solubility Data not readily available. Expected to have low aqueous solubility, similar to Cyclosporin A.Poorly soluble in water. Soluble in methanol, ethanol, acetone, ether, and chloroform.
Appearance Data not readily available.White or almost white crystalline powder.

Biological Activity and Mechanism of Action

The primary mechanism of action for cyclosporines is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition ultimately leads to the suppression of T-lymphocyte activation and proliferation, which is central to its immunosuppressive effects.

While direct quantitative data on the immunosuppressive potency of this compound, such as IC50 values, is not widely available in the public domain, its structural similarity to Cyclosporin A strongly suggests a comparable mechanism of action. It is hypothesized that this compound binds to the intracellular protein cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin.

The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. When phosphorylated, NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, including interleukin-2 (IL-2). The resulting decrease in IL-2 production curtails the proliferation and differentiation of T-cells.

Recent studies also suggest that cyclosporines may modulate other signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, further contributing to their immunosuppressive profile.

Signaling Pathway

The proposed signaling pathway for this compound, based on the known mechanism of Cyclosporin A, is depicted below.

Cyclosporin_E_Signaling cluster_extracellular Extracellular cluster_cell T-Lymphocyte cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR binds CD3 CD3 TCR->CD3 activates Ca2+ Ca2+ CD3->Ca2+ increases intracellular Calcineurin Calcineurin Ca2+->Calcineurin activates NFAT-P NFAT-P Calcineurin->NFAT-P dephosphorylates NFAT NFAT Calcineurin->NFAT dephosphorylates Cyclophilin Cyclophilin Cyclophilin->Calcineurin inhibits This compound This compound This compound->Cyclophilin binds IL-2 Gene IL-2 Gene NFAT->IL-2 Gene translocates to nucleus and activates IL-2 mRNA IL-2 mRNA IL-2 Gene->IL-2 mRNA transcription IL-2 IL-2 IL-2 mRNA->IL-2 translation T-Cell Proliferation T-Cell Proliferation IL-2->T-Cell Proliferation promotes

Caption: Proposed signaling pathway of this compound in T-lymphocytes.

Experimental Protocols

Calcineurin Phosphatase Activity Assay

This assay is designed to measure the inhibitory effect of a compound on the phosphatase activity of calcineurin.

Materials:

  • Recombinant human calcineurin

  • Calmodulin

  • Cyclophilin A

  • Phosphorylated peptide substrate (e.g., RII phosphopeptide)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2)

  • Malachite Green solution (for phosphate detection)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Incubator (30°C)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, calmodulin, and recombinant calcineurin.

  • In a separate set of tubes, pre-incubate this compound at various concentrations with cyclophilin A for 15-30 minutes at room temperature to allow for complex formation.

  • Add the this compound/cyclophilin A complexes to the calcineurin reaction mixture.

  • Initiate the phosphatase reaction by adding the phosphorylated peptide substrate.

  • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the Malachite Green solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) to quantify the amount of free phosphate released.

  • Calculate the percentage of calcineurin inhibition for each concentration of this compound and determine the IC50 value.

Calcineurin_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Reagents Prepare Calcineurin, Calmodulin, Substrate, and this compound solutions Pre-incubate Pre-incubate this compound with Cyclophilin A Prepare Reagents->Pre-incubate Mix Combine Calcineurin mix with this compound/Cyclophilin A Pre-incubate->Mix Start Reaction Add Phosphorylated Substrate Mix->Start Reaction Incubate Incubate at 30°C Start Reaction->Incubate Stop Reaction Add Malachite Green Solution Incubate->Stop Reaction Read Absorbance Measure Absorbance Stop Reaction->Read Absorbance Analyze Data Calculate % Inhibition and IC50 Read Absorbance->Analyze Data

Caption: Workflow for a calcineurin phosphatase activity assay.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

The MLR assay assesses the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound (dissolved in a suitable solvent)

  • Proliferation dye (e.g., CFSE) or [3H]-thymidine

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Isolate PBMCs from the whole blood of two unrelated healthy donors.

  • Label the responder PBMCs with a proliferation dye like CFSE, or prepare for [3H]-thymidine incorporation.

  • Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture the responder and stimulator PBMCs in a 96-well plate at an appropriate ratio (e.g., 1:1).

  • Add varying concentrations of this compound to the co-cultures.

  • Incubate the plates for 5-7 days in a CO2 incubator.

  • If using a proliferation dye, harvest the cells and analyze the dilution of the dye in the responder cell population by flow cytometry.

  • If using [3H]-thymidine, pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation, then harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound and determine the IC50 value.

Quantification of this compound in Whole Blood by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in a biological matrix.

Materials:

  • Whole blood samples

  • Internal standard (e.g., a deuterated analogue of cyclosporine)

  • Protein precipitation agent (e.g., acetonitrile or methanol with zinc sulfate)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate LC column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile with formic acid)

Procedure:

  • Sample Preparation:

    • To a known volume of whole blood, add the internal standard.

    • Add the protein precipitation agent, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analyte from other matrix components using a suitable LC gradient.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

This compound (11-demethylcyclosporin A) is a close structural analogue of the potent immunosuppressant Cyclosporin A. While specific experimental data on its biological activity and physicochemical properties are limited, its mechanism of action is presumed to be similar, involving the inhibition of calcineurin and subsequent suppression of T-cell activation. The experimental protocols outlined in this guide, adapted from established methods for Cyclosporin A, provide a framework for the further investigation and characterization of this compound. Further research is warranted to fully elucidate the specific properties of this compound and its potential as a therapeutic agent.

Cyclosporin E: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin E is a member of the cyclosporin family of cyclic undecapeptides, which are potent immunosuppressive agents. While Cyclosporin A (CsA) is the most well-known and extensively studied member of this class, other naturally occurring and synthetic analogs, including this compound, exhibit similar biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, drawing upon the well-established principles of the cyclosporin class. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document will leverage data from the closely related and extensively characterized Cyclosporin A to illustrate the fundamental biochemical and cellular processes.

The primary immunosuppressive effect of cyclosporins is mediated through the inhibition of T-lymphocyte activation, a critical step in the adaptive immune response.[1][2] This blockade of T-cell signaling prevents the production of key cytokines, most notably Interleukin-2 (IL-2), which are essential for the proliferation and differentiation of T-cells.[1][3]

Core Mechanism of Action: The Calcineurin Inhibition Pathway

The immunosuppressive cascade initiated by this compound involves a series of intracellular molecular interactions, culminating in the suppression of gene transcription required for T-cell activation. The central steps of this pathway are detailed below.

  • Intracellular Binding to Cyclophilin: Upon diffusing across the T-cell membrane, this compound binds to its specific cytosolic receptor, cyclophilin.[1][2] Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase activity, although this enzymatic function is not directly related to the immunosuppressive action of the cyclosporin-cyclophilin complex. The binding affinity of various cyclosporin analogs to cyclophilin often correlates with their immunosuppressive potency.[4][5]

  • Formation of the this compound-Cyclophilin Complex: The binding of this compound to cyclophilin induces a conformational change in the cyclophilin protein, creating a new composite surface. This complex is the active entity that mediates the downstream effects.

  • Inhibition of Calcineurin: The this compound-cyclophilin complex binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][6] Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).

  • Suppression of NFAT Activation and Nuclear Translocation: In an activated T-cell, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT in the cytoplasm. This dephosphorylation exposes a nuclear localization signal on NFAT, enabling its translocation into the nucleus. By inhibiting calcineurin, the this compound-cyclophilin complex prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm.

  • Inhibition of Cytokine Gene Transcription: With NFAT unable to translocate to the nucleus, it cannot bind to the promoter regions of genes encoding for various cytokines, including the crucial T-cell growth factor, Interleukin-2 (IL-2).[1][3] This results in a significant reduction in the transcription and subsequent production of IL-2 and other pro-inflammatory cytokines.

  • Impairment of T-Cell Proliferation and Function: The lack of IL-2 production leads to a failure of T-cell proliferation and differentiation, thus effectively dampening the cell-mediated immune response.[3]

Signaling Pathway Diagram

Cyclosporin_E_Mechanism cluster_cell T-Lymphocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CsE This compound Cyp Cyclophilin CsE->Cyp Binds CsE_Cyp This compound-Cyclophilin Complex Cyp->CsE_Cyp CaN_active Calcineurin (Active) CsE_Cyp->CaN_active Inhibits CaN Calcineurin (Inactive) CaN->CaN_active NFAT_P NFAT-P (Inactive) CaN_active->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Ca_Calmodulin Ca2+/Calmodulin Ca_Calmodulin->CaN Activates TCR_activation TCR Activation (Signal 1 & 2) TCR_activation->Ca_Calmodulin Increases Ca2+ IL2_gene IL-2 Gene NFAT_nuc->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 IL-2 Secretion IL2_mRNA->IL2 Translation & Secretion T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif Promotes Calcineurin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, Enzyme, Inhibitor Complex plate_setup Add Buffer, Calmodulin, and This compound-Cyclophilin Complex to Plate reagents->plate_setup add_enzyme Add Calcineurin Enzyme plate_setup->add_enzyme add_substrate Add Phosphopeptide Substrate to Initiate Reaction add_enzyme->add_substrate incubation Incubate at 30°C add_substrate->incubation stop_reaction Add Malachite Green Reagent incubation->stop_reaction read_absorbance Read Absorbance at 620-650 nm stop_reaction->read_absorbance standard_curve Generate Phosphate Standard Curve read_absorbance->standard_curve calculate_inhibition Calculate % Inhibition standard_curve->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

References

Cyclosporin E's Interaction with Cyclophilin: A Deep Dive into Binding Affinity and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Cyclosporin E (CsE) to its intracellular receptor, cyclophilin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of this critical interaction.

Executive Summary

Cyclosporins are a class of cyclic undecapeptides that exhibit a range of biological activities, most notably immunosuppression. Their mechanism of action is initiated by the binding to a ubiquitous family of intracellular proteins known as cyclophilins. This interaction forms a composite surface that subsequently binds to and inhibits the calcium/calmodulin-dependent protein phosphatase, calcineurin. The inhibition of calcineurin blocks the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), preventing its translocation to the nucleus and thereby suppressing the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2). While Cyclosporin A (CsA) is the most extensively studied analog, understanding the binding affinities of other naturally occurring cyclosporins, such as this compound, is crucial for the development of novel therapeutics with potentially improved efficacy and safety profiles.

Quantitative Analysis of Cyclosporin-Cyclophilin Binding

The binding affinity of various cyclosporin analogues to cyclophilin A has been determined using several experimental techniques, including radioimmunoassays and the inhibition of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin. The data reveals a strong correlation between the affinity for cyclophilin and the immunosuppressive activity of these compounds.

Cyclosporin AnalogueRelative Affinity to Cyclophilin A (CsA = 100%)Relative Immunosuppressive Activity (CsA = 100%)
Cyclosporin A (CsA)100100
Cyclosporin G (CsG)10010
This compound (CsE) 100 <1
Cyclosporin C (CsC)1010
Cyclosporin D (CsD)1050
Cyclosporin B (CsB)51

Table 1: Relative binding affinities and immunosuppressive activities of various cyclosporin analogues compared to Cyclosporin A.

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity between cyclosporins and cyclophilin is fundamental to understanding their structure-activity relationship. Two common methods employed for this purpose are the competitive enzyme-linked immunosorbent assay (ELISA) and fluorescence spectroscopy.

Competitive ELISA Protocol

This method quantifies the binding of a cyclosporin analogue by its ability to compete with a known labeled ligand for binding to immobilized cyclophilin.

  • Plate Coating: Microtiter plates are coated with a solution of purified recombinant cyclophilin A in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound cyclophilin.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Competitive Binding: A mixture of a fixed concentration of a labeled Cyclosporin A (e.g., biotinylated CsA) and varying concentrations of the unlabeled competitor (e.g., this compound) is added to the wells. The plate is then incubated for a defined period to allow for competitive binding to occur.

  • Detection: After another washing step, a secondary reagent that binds to the labeled CsA (e.g., streptavidin-HRP for biotinylated CsA) is added.

  • Substrate Addition: Following a final wash, a chromogenic substrate (e.g., TMB) is added, and the color development is measured using a microplate reader. The signal intensity is inversely proportional to the binding affinity of the competitor cyclosporin.

Fluorescence Spectroscopy Protocol

This technique relies on the change in the intrinsic fluorescence of cyclophilin upon ligand binding. Cyclophilin A contains a single tryptophan residue (Trp-121) in its active site, whose fluorescence is sensitive to its local environment.

  • Sample Preparation: A solution of purified recombinant cyclophilin A is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Instrumentation: A spectrofluorometer is used with an excitation wavelength set to 280 nm (for tryptophan) and the emission spectrum is recorded from 300 to 400 nm.

  • Titration: Small aliquots of a concentrated stock solution of this compound are incrementally added to the cyclophilin solution.

  • Data Acquisition: After each addition and a brief equilibration period, the fluorescence emission spectrum is recorded.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration. The resulting binding curve is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Visualizing the Molecular Interactions and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow for determining binding affinity.

G cluster_cell T-Cell CsE This compound Cyp Cyclophilin CsE->Cyp Binds CsE_Cyp CsE-Cyclophilin Complex Cyp->CsE_Cyp Calcineurin_active Active Calcineurin CsE_Cyp->Calcineurin_active Inhibits Calcineurin_inactive Inactive Calcineurin Calcineurin_active->Calcineurin_inactive NFAT_P NF-AT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene Activates

Figure 1. this compound Signaling Pathway.

The Immunomodulatory Landscape of Cyclosporin E: A Technical Guide to its Biological Activity in T-Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The discovery of Cyclosporin A revolutionized the field of organ transplantation and the management of autoimmune diseases.[1] Cyclosporins exert their immunosuppressive effects by interfering with the signaling pathways that govern T-cell activation, thereby preventing the rejection of foreign tissues and dampening autoimmune responses.[2] Cyclosporin E, a natural analogue of Cyclosporin A, has also demonstrated significant immunosuppressive properties. Understanding the nuances of its biological activity is crucial for its potential therapeutic applications. This document serves as a comprehensive resource for researchers investigating the immunomodulatory effects of this compound on T-lymphocytes.

Mechanism of Action in T-Cells

The immunosuppressive activity of this compound in T-cells is initiated by its binding to the intracellular protein cyclophilin.[1] This high-affinity interaction forms a this compound-cyclophilin complex, which is the active entity that targets the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.

The binding of this complex to calcineurin inhibits its phosphatase activity.[2] In a healthy T-cell response, T-cell receptor (TCR) stimulation leads to an increase in intracellular calcium levels, which in turn activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of various genes essential for T-cell activation, most notably Interleukin-2 (IL-2).

By inhibiting calcineurin, the this compound-cyclophilin complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[3] This blockade of NFAT-mediated transcription results in a significant reduction in the production of IL-2 and other pro-inflammatory cytokines, such as interferon-gamma (IFN-γ). The lack of IL-2, a critical T-cell growth factor, ultimately leads to the suppression of T-cell proliferation and the dampening of the overall immune response.

cluster_Cell T-Cell cluster_Nucleus Nucleus cluster_Drug This compound Action TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation IP3 IP3 PLCg->IP3 Generates Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases Ca2_cyto Ca²⁺ (Cytoplasm) Ca2_ER->Ca2_cyto Increases Calmodulin Calmodulin Ca2_cyto->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation IL2_mRNA IL-2 mRNA IL2 IL-2 IL2_mRNA->IL2 Translation T-Cell Proliferation T-Cell Proliferation IL2->T-Cell Proliferation Promotes IL2_gene IL-2 Gene NFAT_nuc->IL2_gene Transcription IL2_gene->IL2_mRNA CsE This compound Cyclophilin Cyclophilin CsE->Cyclophilin Binds CsE_Cyp CsE-Cyclophilin Complex Cyclophilin->CsE_Cyp CsE_Cyp->Calcineurin Inhibits

Figure 1. T-Cell activation signaling pathway and the inhibitory action of this compound.

Quantitative Assessment of Biological Activity

To thoroughly characterize the immunosuppressive potential of this compound, a series of in vitro assays are required. These assays provide quantitative data on its potency at different stages of the T-cell activation cascade.

Data Presentation

The following tables provide a template for summarizing the key quantitative data for this compound. Researchers can populate these tables with their experimental findings for a clear and comparative analysis.

Table 1: Inhibition of T-Cell Proliferation by this compound

ParameterValueUnits
IC50 [Experimental Value]ng/mL or nM
Cell Typee.g., Human PBMCs
Stimulante.g., Phytohemagglutinin (PHA)

Table 2: Inhibition of Calcineurin Phosphatase Activity by this compound

ParameterValueUnits
IC50 [Experimental Value]ng/mL or nM
Enzyme Sourcee.g., Recombinant Human Calcineurin
Substratee.g., RII Phosphopeptide

Table 3: Binding Affinity of this compound to Cyclophilin A

ParameterValueUnits
Kd [Experimental Value]nM
ProteinRecombinant Human Cyclophilin A
Methode.g., Fluorescence Spectroscopy

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to determine the quantitative biological activity of this compound.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of this compound to inhibit the proliferation of T-cells in response to a stimulant. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • This compound stock solution (in DMSO)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque

  • Flow cytometer

Protocol:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quench Staining: Add 5 volumes of cold complete RPMI-1640 medium to quench the staining reaction.

  • Wash Cells: Centrifuge the cells and wash twice with complete RPMI-1640 medium.

  • Cell Plating: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Stimulation: Add the T-cell stimulant (e.g., PHA at 5 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is indicated by a decrease in CFSE intensity.

  • Data Analysis: Calculate the percentage of proliferating cells for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

start Isolate PBMCs stain CFSE Staining start->stain quench Quench Staining stain->quench wash Wash Cells quench->wash plate Plate Cells wash->plate treat Add this compound plate->treat stimulate Stimulate T-Cells treat->stimulate incubate Incubate stimulate->incubate analyze Flow Cytometry Analysis incubate->analyze end Determine IC50 analyze->end

Figure 2. Experimental workflow for the T-cell proliferation assay.

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay measures the ability of the this compound-cyclophilin complex to inhibit the phosphatase activity of calcineurin using a colorimetric method.

Materials:

  • Recombinant human calcineurin

  • Recombinant human cyclophilin A

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.2 mM CaCl2)

  • This compound stock solution (in DMSO)

  • Malachite Green reagent

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare Reagents: Prepare all reagents and serial dilutions of this compound.

  • Form this compound-Cyclophilin Complex: Pre-incubate this compound with cyclophilin A in assay buffer for 30 minutes at room temperature to allow for complex formation.

  • Initiate Reaction: In a 96-well plate, add the assay buffer, the pre-formed this compound-cyclophilin complex, and calcineurin.

  • Add Substrate: Start the reaction by adding the RII phosphopeptide substrate to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by calcineurin activity.

  • Measure Absorbance: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well. Determine the percentage of calcineurin inhibition for each this compound concentration and calculate the IC50 value.

start Prepare Reagents complex Form CsE-Cyclophilin Complex start->complex reaction Initiate Phosphatase Reaction complex->reaction substrate Add RII Substrate reaction->substrate incubate Incubate substrate->incubate detect Stop Reaction & Detect Phosphate incubate->detect measure Measure Absorbance detect->measure end Determine IC50 measure->end

Figure 3. Experimental workflow for the calcineurin phosphatase activity assay.

Cyclophilin Binding Assay (Fluorescence Spectroscopy)

This assay determines the binding affinity (Kd) of this compound to cyclophilin A by measuring the change in the intrinsic tryptophan fluorescence of cyclophilin A upon ligand binding.

Materials:

  • Recombinant human cyclophilin A

  • This compound stock solution (in DMSO)

  • Binding buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)

  • Fluorometer

Protocol:

  • Prepare Solutions: Prepare a solution of cyclophilin A in the binding buffer. Prepare serial dilutions of this compound.

  • Set up Fluorometer: Set the excitation wavelength to 280 nm (for tryptophan) and the emission wavelength to scan from 300 to 400 nm.

  • Titration: Place the cyclophilin A solution in a cuvette. Record the initial fluorescence spectrum.

  • Add Ligand: Add increasing concentrations of this compound to the cuvette, allowing the system to equilibrate after each addition.

  • Record Spectra: Record the fluorescence spectrum after each addition of this compound. A decrease in fluorescence intensity is expected upon binding.

  • Data Analysis: Plot the change in fluorescence intensity against the concentration of this compound. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

start Prepare Solutions fluorometer Set up Fluorometer start->fluorometer titration Titrate Cyclophilin A with this compound fluorometer->titration spectra Record Fluorescence Spectra titration->spectra end Determine Kd spectra->end

References

The Biosynthesis of Cyclosporin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin E is a naturally occurring analogue of the potent immunosuppressant Cyclosporin A, produced by the filamentous fungus Tolypocladium inflatum. Like all cyclosporins, it is a cyclic undecapeptide synthesized non-ribosomally by the multifunctional enzyme complex, Cyclosporin Synthetase. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, including the enzymatic machinery, precursor amino acids, and key genetic determinants. The document further presents quantitative data on cyclosporin production, detailed experimental protocols for fermentation and analysis, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for research and drug development purposes.

Introduction

Cyclosporins are a family of cyclic non-ribosomal peptides with a range of biological activities, most notably immunosuppression.[1] Cyclosporin A is the most well-known and clinically utilized member of this family. This compound is a naturally occurring variant that differs from Cyclosporin A in the amino acid residue at position 11. While Cyclosporin A contains an N-methylated valine at this position, this compound possesses a non-methylated valine. This seemingly minor structural alteration can influence the molecule's biological activity and pharmacokinetic properties. Understanding the biosynthesis of this compound is crucial for the potential development of novel immunosuppressive agents with improved therapeutic profiles.

The Biosynthetic Pathway of Cyclosporins

The biosynthesis of all cyclosporins, including this compound, is a complex process orchestrated by a multi-enzyme system encoded by a gene cluster in Tolypocladium inflatum. The core of this machinery is a large, multifunctional non-ribosomal peptide synthetase (NRPS) termed Cyclosporin Synthetase (SimA).

Key Enzymes and Genes

The biosynthesis of cyclosporins involves a series of enzymatic reactions catalyzed by proteins encoded within the sim gene cluster. The key enzymes include:

  • Cyclosporin Synthetase (SimA): A large NRPS that acts as a scaffold for the assembly of the undecapeptide chain. It is organized into modules, each responsible for the activation and incorporation of a specific amino acid.

  • Alanine Racemase (SimB): This enzyme is responsible for the conversion of L-alanine to D-alanine, which is incorporated at position 8 of the cyclosporin ring.

  • Polyketide Synthase (PKS) and associated enzymes: A set of enzymes, including a PKS, is responsible for the synthesis of the unique C9 amino acid, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), which is found at position 1.

Precursor Amino Acids for this compound

The synthesis of the this compound undecapeptide requires the following precursor amino acids:

  • Proteinogenic Amino Acids:

    • L-Alanine

    • Glycine

    • L-Leucine (multiple residues)

    • L-Valine (at position 11)

  • Non-Proteinogenic Amino Acids:

    • D-Alanine (produced from L-alanine by SimB)

    • L-2-Aminobutyric acid (Abu)

    • Sarcosine (N-methylglycine)

    • (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt)

    • N-methylated L-Leucine (multiple residues)

    • N-methylated L-Valine

The key difference in the biosynthesis of this compound compared to Cyclosporin A is the incorporation of a non-methylated L-valine at position 11 by the corresponding module of the Cyclosporin Synthetase.

Quantitative Data on Cyclosporin Production

The production of cyclosporins by Tolypocladium inflatum can be influenced by various fermentation parameters. The following table summarizes representative data on Cyclosporin A production, which can serve as a proxy for the general production of cyclosporins, including this compound, under different culture conditions.

Fermentation ParameterConditionCyclosporin A Yield (mg/L)Reference
Culture Medium Synthetic Medium35[2]
Complex Medium205[2]
Inoculum Age 1-day-oldHigher Production[2]
pH 5.0 - 6.0Optimal[2]
Carbon Source 1% MaltoseOptimal[2]

Experimental Protocols

Fermentation of Tolypocladium inflatum for Cyclosporin Production

This protocol describes a general method for the submerged fermentation of T. inflatum to produce cyclosporins.

1. Inoculum Preparation:

  • Grow T. inflatum on a suitable agar medium (e.g., Malt Extract Agar) at 25°C for 7-10 days until sporulation.

  • Prepare a spore suspension by washing the agar surface with sterile 0.85% saline containing 0.1% Tween 80.

  • Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

2. Fermentation:

  • Prepare the production medium. A typical complex medium consists of (g/L): glucose 50, peptone 10, KH2PO4 5, and KCl 2.5, with the pH adjusted to 5.5.[3]

  • Inoculate 100 mL of the sterile production medium in a 500 mL Erlenmeyer flask with 2 mL of the spore suspension.

  • Incubate the flasks at 27°C on a rotary shaker at 200 rpm for 14 days.[3]

Extraction and Quantification of Cyclosporins

This protocol outlines the extraction of cyclosporins from the fermentation broth and their quantification using High-Performance Liquid Chromatography (HPLC).

1. Extraction:

  • After fermentation, acidify the whole fermentation broth to pH 3.0 with 2M HCl.

  • Extract the cyclosporins with an equal volume of ethyl acetate by shaking vigorously for 1 hour.

  • Separate the organic phase and evaporate it to dryness under reduced pressure.

  • Dissolve the dried extract in a known volume of methanol for analysis.

2. Quantification by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 50% acetonitrile, increasing to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Quantification: Prepare a standard curve using a certified reference standard of this compound. Compare the peak area of the sample with the standard curve to determine the concentration.

In Vitro Enzymatic Synthesis of this compound

The in vitro synthesis of cyclosporins can be achieved using a cell-free extract containing the Cyclosporin Synthetase.

1. Preparation of Cell-Free Extract:

  • Harvest the mycelia of T. inflatum from a culture grown in production medium.

  • Wash the mycelia with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA).

  • Disrupt the cells by grinding with liquid nitrogen or using a bead beater.

  • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant (cell-free extract).

2. Enzymatic Reaction:

  • Set up a reaction mixture containing the cell-free extract, ATP, MgCl2, S-adenosyl-L-methionine (for N-methylation of other residues), and the precursor amino acids for this compound (including L-valine for position 11).

  • Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for several hours.

  • Stop the reaction by adding an organic solvent (e.g., acetone) and extract the synthesized this compound as described above.

  • Analyze the product by HPLC or mass spectrometry.

Visualizations

Biosynthetic Pathway of this compound

Cyclosporin_E_Biosynthesis cluster_precursors Precursor Amino Acids cluster_enzymes Biosynthetic Machinery L-Ala L-Ala Gly Gly SimA Cyclosporin Synthetase (NRPS) (SimA) Gly->SimA L-Leu L-Leu L-Leu->SimA L-Val_pos11 L-Valine L-Val_pos11->SimA Incorporation at position 11 L-Abu L-Abu L-Abu->SimA Sarcosine Sarcosine Sarcosine->SimA Bmt_precursors Polyketide Precursors PKS_enzymes PKS & others Bmt_precursors->PKS_enzymes synthesis SimB Alanine Racemase (SimB) D-Ala D-Ala SimB->D-Ala Bmt (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) PKS_enzymes->Bmt Linear_Undecapeptide Linear Undecapeptide (Thioester-linked to SimA) SimA->Linear_Undecapeptide sequential condensation & N-methylation Cyclosporin_E This compound SimA->Cyclosporin_E Bmt->SimA Linear_Undecapeptide->SimA cyclization & release D-Ala->SimA

Caption: Biosynthesis of this compound by T. inflatum.

Experimental Workflow for this compound Production and Analysis

Cyclosporin_E_Workflow Inoculum Inoculum Preparation (T. inflatum spores) Fermentation Submerged Fermentation (Production Medium) Inoculum->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (HPLC, MS) Purification->Analysis End Analysis->End

Caption: Workflow for this compound production.

Conclusion

The biosynthesis of this compound is a fascinating example of non-ribosomal peptide synthesis, highlighting the modular nature of NRPS enzymes and their ability to generate structural diversity. This technical guide provides a foundational understanding of the processes involved in the production of this important cyclosporin analogue. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development, facilitating further research into the production and therapeutic potential of this compound and other cyclosporin variants.

References

Cyclosporin E: A Technical Guide to its Natural Sources, Derivatives, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporins are a class of cyclic undecapeptides primarily known for their potent immunosuppressive properties. While Cyclosporin A (CsA) is the most well-known and clinically utilized member of this family, a number of other naturally occurring cyclosporins, including Cyclosporin E (CsE), have been identified. CsE is a metabolite of CsA and shares a similar core structure, suggesting it may also possess significant biological activity.[1] This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, its derivatives, and the underlying signaling pathways it modulates. Due to the extensive research focus on Cyclosporin A, much of the available experimental data pertains to this parent compound. This guide will leverage that information to infer and describe the expected methodologies and properties of this compound, while clearly indicating where data is specific to CsA.

Natural Sources of this compound

This compound is a naturally occurring cyclic peptide produced by various fungi. The primary and most commercially significant producer of cyclosporins is the filamentous fungus Tolypocladium inflatum.[1] While CsA is the major component, CsE is also present in the fermentation broth as a metabolite. Other fungal species have also been identified as producers of cyclosporins, although the specific yield of this compound from these sources is not well-documented.

Table 1: Fungal Sources of Cyclosporins

Fungal SpeciesCommon Substrate/OriginReference
Tolypocladium inflatumSoil, decaying wood[1]
Trichoderma polysporumSoil, wood
Aspergillus terreusSoil, grains
Fusarium solaniSoil, plants
Fusarium oxysporumSoil, plants
Penicillium fellutanumSoil, decaying vegetation
Fermentation for Cyclosporin Production

The production of cyclosporins is typically achieved through submerged fermentation of the producing fungus. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of these secondary metabolites. While specific conditions favoring this compound production are not extensively reported, the general principles for Cyclosporin A production provide a strong starting point.

Table 2: Typical Fermentation Parameters for Cyclosporin A Production by Tolypocladium inflatum

ParameterTypical Value/Range
Carbon SourceGlucose, Fructose, Sucrose
Nitrogen SourcePeptone, Yeast Extract, Ammonium Sulfate
Precursor Amino AcidsL-valine, L-leucine, D-alanine
pH5.0 - 6.0
Temperature25 - 27 °C
Agitation150 - 200 rpm
AerationMaintained dissolved oxygen levels
Fermentation Time7 - 14 days

Isolation and Characterization of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process aimed at separating it from other cyclosporins and metabolites.

Experimental Protocol: Isolation and Purification
  • Extraction: The fungal biomass is separated from the culture broth by filtration. The cyclosporins are then extracted from both the mycelia and the broth using a water-immiscible organic solvent, such as ethyl acetate or butyl acetate.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities.

  • Chromatography: The partially purified extract is then subjected to one or more chromatographic steps. High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is the most common method for separating the different cyclosporin analogues. A gradient elution with a mobile phase consisting of acetonitrile and water is typically employed.

  • Characterization: The purified this compound is characterized using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

Caption: Workflow for the isolation and characterization of this compound.

Derivatives of this compound

Currently, there is limited specific information in the public domain regarding the synthesis and biological activity of derivatives of this compound. Research has predominantly focused on modifying the structure of Cyclosporin A to improve its therapeutic index. However, the chemical structure of this compound provides several potential sites for modification to generate novel derivatives with potentially altered immunosuppressive activity, pharmacokinetics, or side-effect profiles.

Signaling Pathways Modulated by this compound

The primary mechanism of action for cyclosporins is the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2][3] This pathway is crucial for the activation of T-lymphocytes, which play a central role in the adaptive immune response.

The Calcineurin-NFAT Signaling Pathway
  • T-Cell Receptor (TCR) Activation: Engagement of the TCR on the surface of a T-cell by an antigen-presenting cell initiates a signaling cascade.

  • Calcium Influx: This cascade leads to an increase in the intracellular concentration of calcium ions (Ca2+).

  • Calcineurin Activation: Calcium ions bind to calmodulin, which in turn activates the phosphatase enzyme, calcineurin.

  • NFAT Dephosphorylation: Activated calcineurin dephosphorylates NFAT, a transcription factor that resides in the cytoplasm in its phosphorylated state.

  • Nuclear Translocation of NFAT: Dephosphorylated NFAT translocates into the nucleus.

  • Gene Transcription: In the nucleus, NFAT binds to the promoter regions of genes encoding various cytokines, most notably Interleukin-2 (IL-2).

  • T-Cell Proliferation: The production and secretion of IL-2 leads to the proliferation and activation of T-cells, mounting an immune response.

Inhibition by this compound

This compound, like other cyclosporins, is believed to exert its immunosuppressive effect through the following steps:

  • Formation of a Complex: this compound enters the T-cell and binds to an intracellular protein called cyclophilin.

  • Inhibition of Calcineurin: The this compound-cyclophilin complex binds to calcineurin, inhibiting its phosphatase activity.

  • Blocked NFAT Activation: This prevents the dephosphorylation and subsequent nuclear translocation of NFAT.

  • Suppression of Cytokine Production: The transcription of IL-2 and other pro-inflammatory cytokines is suppressed.

  • Immunosuppression: The lack of T-cell activation and proliferation leads to a state of immunosuppression.

signaling_pathway cluster_cell T-Lymphocyte cluster_inhibition Inhibition by this compound TCR TCR Activation Ca_Influx Calcium Influx TCR->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin NFAT_P NFAT (phosphorylated) (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) (Nucleus) NFAT_P->NFAT Translocation IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IL2 IL-2 Production IL2_Gene->IL2 T_Cell_Proliferation T-Cell Proliferation & Immune Response IL2->T_Cell_Proliferation CsE This compound Complex CsE-Cyclophilin Complex CsE->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin Inhibits

Caption: The Calcineurin-NFAT signaling pathway and its inhibition by this compound.

Conclusion and Future Directions

This compound remains a less-explored member of the cyclosporin family with potential for therapeutic applications. While its natural sources and fundamental mechanism of action are understood to be similar to Cyclosporin A, a significant need exists for more detailed research into its specific properties. Future research should focus on:

  • Optimizing fermentation conditions to maximize the yield of this compound.

  • Developing efficient and scalable purification protocols for this compound.

  • Synthesizing and screening a library of this compound derivatives to identify compounds with improved efficacy and safety profiles.

  • Conducting detailed in vitro and in vivo studies to quantify the immunosuppressive potency and specific biological effects of this compound and its derivatives.

A deeper understanding of this compound will not only expand the repertoire of available immunosuppressive agents but also provide valuable insights into the structure-activity relationships of this important class of natural products.

References

The Structure-Activity Relationship of Cyclosporin E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation and the treatment of autoimmune diseases with its potent immunosuppressive activity.[1] Its mechanism of action involves the formation of a complex with the intracellular protein cyclophilin A, which then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[2][3] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines that are essential for T-cell proliferation and activation.[1][4]

Cyclosporin E is a naturally occurring analogue of Cyclosporin A, differing by the substitution of L-valine for L-leucine at position 11. While extensive structure-activity relationship (SAR) studies have been conducted on Cyclosporin A, leading to the development of second-generation analogues like voclosporin, specific and systematic SAR data for a series of this compound derivatives are not widely available in the public domain. However, by leveraging the vast body of knowledge on cyclosporin SAR, we can infer the likely impact of structural modifications to the this compound scaffold. This guide will provide a comprehensive overview of cyclosporin SAR, with a focus on the structural nuances of this compound, and detail the key experimental protocols used to evaluate the immunosuppressive activity of these compounds.

Core Structure-Activity Relationships of Cyclosporins

The immunosuppressive activity of cyclosporins is intricately linked to their three-dimensional conformation, which is crucial for binding to cyclophilin A and the subsequent inhibition of calcineurin. The overall SAR of cyclosporins can be summarized by the functional importance of different regions of the macrocycle.

Table 1: Structure-Activity Relationship Summary for Key Residues in Cyclosporins

Residue PositionAmino Acid in Cyclosporin AAmino Acid in this compoundRole in Activity & SAR Observations
1MeBmtMeBmtEssential for calcineurin inhibition. Modifications to the side chain can modulate activity. The (E)-double bond is important.
2α-Abuα-AbuTolerates some modifications. Substitution with L-Norvaline (as in Cyclosporin G) can alter the activity and toxicity profile.
3SarSarN-methylation is important.
4MeLeuMeLeuSide chain is part of the calcineurin-binding surface. Modifications can significantly impact immunosuppressive activity.
5ValValGenerally conserved.
6MeLeuMeLeuSide chain is part of the calcineurin-binding surface. Modifications can significantly impact immunosuppressive activity.
7AlaAlaGenerally conserved.
8D-AlaD-AlaD-configuration is crucial for the correct peptide backbone conformation.
9MeLeuMeLeuSide chain contributes to the hydrophobic face of the molecule.
10MeLeuMeLeuSide chain contributes to the hydrophobic face of the molecule.
11MeValVal This is the key difference from Cyclosporin A. The absence of N-methylation and the smaller side chain likely influence the overall conformation and binding affinities.

Signaling Pathway of Cyclosporin Immunosuppression

The primary mechanism of action of cyclosporins is the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. The following diagram illustrates this pathway and the point of intervention by the Cyclosporin-Cyclophilin complex.

Cyclosporin_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC CD28 CD28 CD28->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca2+ Ca²⁺ ER->Ca2+ Release Calcineurin_inactive Calcineurin (Inactive) Ca2+->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFATp NFAT-P (Phosphorylated) Calcineurin_active->NFATp Dephosphorylation NFAT NFAT (Dephosphorylated) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation CyclosporinE This compound CsE_CypA_Complex This compound - Cyclophilin A Complex CyclosporinE->CsE_CypA_Complex CyclophilinA Cyclophilin A CyclophilinA->CsE_CypA_Complex CsE_CypA_Complex->Calcineurin_active Inhibition IL2_Gene IL-2 Gene Transcription NFAT_n->IL2_Gene

Caption: Calcineurin-NFAT signaling pathway and this compound inhibition.

Experimental Protocols

The evaluation of the immunosuppressive activity of this compound and its analogues relies on a series of well-established in vitro assays. These assays are designed to quantify the key molecular and cellular events that are inhibited by cyclosporins.

Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and its inhibition by cyclosporin analogues.

Principle: Calcineurin is a serine/threonine phosphatase. Its activity can be measured by monitoring the dephosphorylation of a specific substrate. The amount of free phosphate released is quantified, and the inhibitory effect of a compound is determined by the reduction in phosphate release.

Materials:

  • Recombinant human Calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA)

  • Malachite Green Reagent (for phosphate detection)

  • Phosphate standard solution

  • This compound analogue dissolved in a suitable solvent (e.g., DMSO)

  • Cyclophilin A

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing assay buffer, calmodulin, and calcineurin.

  • In separate wells of a 96-well plate, add the this compound analogue at various concentrations and a fixed amount of Cyclophilin A. Allow the complex to form.

  • Add the calcineurin/calmodulin mixture to the wells containing the cyclosporin/cyclophilin complex and incubate for a short period.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent.

  • Measure the absorbance at a wavelength of 620-650 nm.

  • Generate a phosphate standard curve to determine the amount of phosphate released in each well.

  • Calculate the percentage of calcineurin inhibition for each concentration of the this compound analogue and determine the IC₅₀ value.

NFAT-Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of calcineurin inhibition, which is the suppression of NFAT-dependent gene transcription.

Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing NFAT binding sites. When T-cells are stimulated, NFAT is activated and drives the expression of luciferase. The immunosuppressive activity of a compound is measured by its ability to reduce luciferase expression.

Materials:

  • Jurkat T-cells (or other suitable T-cell line) stably transfected with an NFAT-luciferase reporter construct.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • T-cell activators (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin).

  • This compound analogue dissolved in a suitable solvent.

  • Luciferase assay reagent.

  • 96-well cell culture plate.

  • Luminometer.

Procedure:

  • Seed the NFAT-luciferase reporter Jurkat T-cells in a 96-well plate.

  • Treat the cells with various concentrations of the this compound analogue for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with PMA and ionomycin to activate the T-cell signaling pathway.

  • Incubate the cells for a period sufficient for luciferase expression (e.g., 6-8 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NFAT-dependent luciferase activity for each concentration of the analogue and determine the IC₅₀ value.

Mixed Lymphocyte Reaction (MLR)

The MLR is a more complex, physiologically relevant assay that assesses the ability of a compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.

Principle: Peripheral blood mononuclear cells (PBMCs) from two genetically different donors are co-cultured. The T-cells from one donor (the responder) recognize the mismatched major histocompatibility complex (MHC) molecules on the cells of the other donor (the stimulator) as foreign and undergo proliferation. The immunosuppressive effect of a compound is measured by its ability to inhibit this T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from two healthy, unrelated donors.

  • Cell culture medium (e.g., RPMI-1640 with 10% human AB serum).

  • Mitomycin C or irradiation source (to inactivate the stimulator cells in a one-way MLR).

  • This compound analogue dissolved in a suitable solvent.

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

  • 96-well cell culture plate.

  • Scintillation counter or flow cytometer.

Procedure (One-way MLR):

  • Isolate PBMCs from two donors.

  • Inactivate the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture the responder PBMCs with the inactivated stimulator PBMCs in a 96-well plate.

  • Add various concentrations of the this compound analogue to the co-cultures at the time of initiation.

  • Incubate the plate for 4-5 days.

  • For the last 18-24 hours of incubation, add ³H-thymidine to the wells.

  • Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter.

  • Calculate the percentage of inhibition of T-cell proliferation for each concentration of the analogue and determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of new this compound analogues.

Experimental_Workflow Start Start: Design of This compound Analogues Synthesis Chemical Synthesis of Analogues Start->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Calcineurin_Assay Calcineurin Inhibition Assay (IC₅₀) In_Vitro_Screening->Calcineurin_Assay Primary NFAT_Assay NFAT Reporter Assay (IC₅₀) In_Vitro_Screening->NFAT_Assay Cellular MLR_Assay Mixed Lymphocyte Reaction (MLR) (IC₅₀) In_Vitro_Screening->MLR_Assay Functional SAR_Analysis Structure-Activity Relationship Analysis Calcineurin_Assay->SAR_Analysis NFAT_Assay->SAR_Analysis MLR_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End End Lead_Optimization->End

Caption: Workflow for this compound analogue synthesis and evaluation.

Conclusion

The structure-activity relationship of cyclosporins is a well-studied field that has provided invaluable insights for the design of new immunosuppressive agents. While specific SAR data for a broad range of this compound analogues is not as prevalent as for Cyclosporin A, the established principles of cyclosporin SAR provide a strong framework for predicting the effects of structural modifications. The key difference at position 11 in this compound—a valine instead of a methylated valine—likely influences its overall conformation and interaction with its biological targets. Further research focusing on the systematic modification of the this compound scaffold, utilizing the robust experimental protocols detailed in this guide, will be crucial for the development of novel immunosuppressants with improved therapeutic profiles. The combination of targeted synthesis, rigorous biological evaluation, and a deep understanding of the underlying signaling pathways will continue to drive innovation in this important class of therapeutic agents.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cyclosporin E

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cyclosporin E. This compound is a cyclic polypeptide and an analog of the immunosuppressant drug Cyclosporin A. Accurate and precise quantification of this compound is crucial for research, drug development, and quality control purposes. This document provides a comprehensive protocol for the separation and quantification of this compound, including chromatographic conditions, sample preparation, and method validation parameters. The described method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and specificity.

Introduction

Cyclosporins are a group of cyclic undecapeptides with potent immunosuppressive properties. While Cyclosporin A is the most well-known and clinically used member of this family, other analogs such as this compound are of significant interest to researchers for their potential therapeutic applications and as impurities in Cyclosporin A preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1] This application note presents a detailed HPLC method specifically for the analysis of this compound.

Signaling Pathway and Mechanism of Action

Cyclosporins, including this compound, exert their immunosuppressive effects by inhibiting the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][3][4][5] The mechanism of action involves the formation of a complex between the cyclosporin molecule and an intracellular receptor protein called cyclophilin. This cyclosporin-cyclophilin complex then binds to calcineurin, preventing it from dephosphorylating the nuclear factor of activated T-cells (NFAT).[3][4] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines such as interleukin-2 (IL-2).[3][5] The inhibition of IL-2 production leads to a reduction in the activation and proliferation of T-lymphocytes, thereby suppressing the immune response.[2][5]

G cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus This compound This compound This compound-Cyclophilin Complex This compound-Cyclophilin Complex This compound->this compound-Cyclophilin Complex binds Cyclophilin Cyclophilin Cyclophilin->this compound-Cyclophilin Complex Calcineurin Calcineurin This compound-Cyclophilin Complex->Calcineurin inhibits NFAT-P NFAT (phosphorylated) Calcineurin->NFAT-P dephosphorylates NFAT NFAT (dephosphorylated) NFAT-P->NFAT Gene Transcription Gene Transcription NFAT->Gene Transcription activates NFAT->Gene Transcription translocation IL-2 Production IL-2 Production Gene Transcription->IL-2 Production T-Cell Proliferation T-Cell Proliferation IL-2 Production->T-Cell Proliferation suppressed

Caption: Mechanism of action of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of cyclosporins, with optimized conditions for the specific determination of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific instrumentation and column used.

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% TFA
Gradient Isocratic or gradient elution may be used for optimal separation
Flow Rate 1.0 mL/min
Column Temperature 50-70 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards at concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. For bulk drug substance or pharmaceutical formulations, a simple dissolution in the mobile phase may be sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction step will be necessary.

Experimental Workflow

G Sample Sample Preparation Preparation Sample->Preparation Standard Standard Standard->Preparation HPLC_System HPLC System (Pump, Injector, Column Oven) Preparation->HPLC_System Inject C18_Column C18 Column HPLC_System->C18_Column Mobile Phase UV_Detector UV Detector (210 nm) C18_Column->UV_Detector Eluent Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC analysis workflow for this compound.

Quantitative Data

The following table summarizes typical performance characteristics of an HPLC method for cyclosporins. It is important to note that specific values for this compound must be determined during method validation. The data presented here for Cyclosporin A can be used as a reference.

ParameterTypical Value (for Cyclosporin A)Reference
Retention Time ~3.8 - 6.4 minutes[3]
Linearity Range 5 - 40 µg/mL[6]
Limit of Detection (LOD) 0.100 µg/mL[3]
Limit of Quantification (LOQ) 0.200 µg/mL[3]
Recovery 98.08 - 101.55%[3]

Conclusion

The HPLC method described in this application note provides a reliable and accurate approach for the quantitative analysis of this compound. The use of a C18 reversed-phase column with UV detection offers excellent selectivity and sensitivity. Proper method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, is essential to ensure the reliability of the results. This method is suitable for a wide range of applications, from routine quality control to advanced research in drug development.

References

Application Notes and Protocols for LC-MS/MS Quantification of Cyclosporin E in Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin E is a cyclic polypeptide immunosuppressant belonging to the cyclosporin family. Accurate quantification of this compound in whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the analysis of this compound in whole blood using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies outlined are based on established principles for the analysis of cyclosporin analogues, adapted for this compound.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from whole blood.

Materials:

  • Whole blood samples collected in EDTA tubes.

  • Internal Standard (IS) working solution: Cyclosporin D in methanol (50 ng/mL).

  • Precipitating agent: 0.1 M Zinc Sulfate in 70:30 (v/v) methanol:water.

  • Microcentrifuge tubes (1.5 mL).

  • Vortex mixer.

  • Microcentrifuge.

Procedure:

  • Pipette 100 µL of whole blood sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 400 µL of the precipitating agent.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm particle size).

  • Column Temperature: 60°C.

  • Autosampler Temperature: 10°C.

  • Injection Volume: 10 µL.

Mobile Phase:

  • Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.

  • Mobile Phase B: Methanol.

Gradient Elution:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.560
1.50.5100
2.50.5100
2.60.560
4.00.560
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

MS Parameters:

ParameterSetting
Ion Spray Voltage5500 V
Temperature500°C
Curtain Gas30 psi
Collision GasMedium
Ion Source Gas 150 psi
Ion Source Gas 250 psi

Multiple Reaction Monitoring (MRM) Transitions:

Based on the molecular weight of this compound (1188.6 g/mol ) and the common formation of ammonium adducts for cyclosporins, the precursor ion is predicted. The product ion is inferred from the fragmentation pattern of similar cyclosporin analogues, which often involves the loss of a specific side chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 1206.8 ([M+NH₄]⁺)1189.8150~35
Cyclosporin D (IS) 1216.8 ([M+NH₄]⁺)1199.815035

*Note: The product ion and collision energy for this compound are predicted and should be optimized empirically on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method, based on validation data from similar cyclosporin assays.[1][2]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound5.0 - 2000Linear, 1/x weighting> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLow15< 10< 1090 - 110
Medium150< 10< 1090 - 110
High1500< 10< 1090 - 110

Table 3: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)Precision at LLOQ (%CV)Accuracy at LLOQ (%)
This compound5.0< 2080 - 120

Experimental Workflow Diagram

experimental_workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing WholeBlood Whole Blood Sample (100 µL) Add_IS Add Internal Standard (Cyclosporin D) WholeBlood->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Precip Add Precipitating Agent (ZnSO₄ in MeOH/H₂O) Vortex1->Add_Precip Vortex2 Vortex Add_Precip->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for X-ray Crystallography of Cyclosporin E Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporins are a class of cyclic undecapeptides with potent immunosuppressive, anti-inflammatory, and anti-parasitic properties.[1] Cyclosporin A (CsA) is a widely used immunosuppressant drug critical in preventing organ transplant rejection and treating autoimmune diseases.[2][3] Cyclosporin E (CsE) is a natural analog of CsA, differing by a single amino acid substitution. While structurally similar, subtle differences in their bioactivity and side-effect profiles make the structural elucidation of CsE-protein complexes a significant area of research for the development of next-generation immunosuppressants.

The primary mechanism of action for cyclosporins involves the formation of a ternary complex with the intracellular protein cyclophilin A (CypA) and the calcium/calmodulin-dependent protein phosphatase, calcineurin (Cn).[4][5] This complex inhibits calcineurin's phosphatase activity, which is a crucial step in the T-cell activation pathway.[6][7]

This document provides detailed application notes and protocols for the X-ray crystallography of this compound protein complexes. Due to the limited availability of specific crystallographic data for this compound, the protocols and data presented here are based on the extensive research and published crystal structures of the closely related Cyclosporin A. It is presumed that the methodologies for CsA are directly applicable to CsE with minor optimizations.

Mechanism of Action: The Cyclosporin-Cyclophilin-Calcineurin Pathway

This compound, upon entering a T-lymphocyte, binds to its intracellular receptor, cyclophilin A (CypA).[4] This binding induces a conformational change in both molecules, creating a composite surface that has a high affinity for calcineurin.[4][8] The resulting ternary complex of this compound-CypA-Calcineurin sterically blocks the active site of calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[4][5] Phosphorylated NFAT cannot translocate to the nucleus, thus inhibiting the transcription of genes encoding for pro-inflammatory cytokines like Interleukin-2 (IL-2).[6] The suppression of IL-2 production ultimately leads to a reduction in T-cell proliferation and the desired immunosuppressive effect.

This compound Signaling Pathway cluster_cell T-Lymphocyte TCR T-Cell Receptor Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin Calcineurin_active Active Calcineurin Calmodulin->Calcineurin_active NFATp NFAT-P Calcineurin_active->NFATp NFAT NFAT NFATp->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene Nuclear Translocation IL2_production IL-2 Production & T-Cell Proliferation IL2_gene->IL2_production Cyclosporin_E This compound CsE_CypA This compound-CypA Complex Cyclosporin_E->CsE_CypA CypA Cyclophilin A (CypA) CypA->CsE_CypA CsE_CypA->Inhibition Inhibition->Calcineurin_active Experimental Workflow Protein_Production Protein Expression & Purification (CypA, Calcineurin) Complex_Formation Complex Formation (Binary or Ternary) Protein_Production->Complex_Formation Crystallization Crystallization Screening & Optimization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation & Deposition (PDB) Refinement->Validation

References

Synthesizing the Future of Therapeutics: Application Notes and Protocols for Cyclosporin E Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclosporin E, a naturally occurring cyclic undecapeptide, presents a compelling scaffold for the development of novel therapeutics. Its structural similarity to the potent immunosuppressant Cyclosporin A, with a substitution of L-norvaline for L-valine at position 11, offers a unique starting point for creating derivatives with potentially refined biological activities. This document provides detailed application notes and protocols for the synthesis of this compound derivatives, aimed at guiding researchers in the exploration of this promising class of molecules. While specific literature on the synthesis of this compound derivatives is limited, the protocols outlined below are adapted from well-established methods for Cyclosporin A and are expected to be highly applicable.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be approached through two primary strategies:

  • Semi-synthesis: This method involves the chemical modification of the naturally occurring this compound. This is often the more straightforward approach, leveraging the existing complex scaffold. Modifications typically target specific amino acid residues to alter the molecule's properties.

  • Total Synthesis: This approach involves the complete chemical synthesis of the this compound analog from individual amino acids. While more complex, total synthesis offers the greatest flexibility in designing novel derivatives with extensive modifications. Solid-Phase Peptide Synthesis (SPPS) is the preferred method for this approach due to its efficiency and amenability to automation.

Semi-Synthesis of this compound Derivatives

A common strategy for semi-synthesis involves the modification of the (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue at position 1, as it contains a reactive hydroxyl group and an alkene moiety.

Experimental Protocol: Modification of the MeBmt Residue in this compound

This protocol is adapted from the synthesis of a Cyclosporin A conjugate and is expected to be applicable to this compound.

Step 1: Chloroacetylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Add chloroacetic anhydride (8 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at 50°C for 3 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/cyclohexane (80:20) mobile phase.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using an ethyl acetate/cyclohexane gradient to yield this compound chloroacetic ester.

Step 2: Conjugation with a Nucleophile (Example: Squalenic Acid Cesium Salt)

  • Prepare a solution of the desired nucleophile (e.g., 1,1′,2-trisnorsqualenic acid cesium salt, 2.5 equivalents) in dimethylformamide (DMF).

  • Add the this compound chloroacetic ester (1 equivalent) to the solution.

  • Stir the reaction at 50°C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final derivative by silica gel chromatography.

Table 1: Representative Yields for Semi-Synthetic Modification of Cyclosporin A (Adaptable for this compound)

StepProductStarting MaterialReagentsTypical Yield (%)Reference
1Cyclosporin A chloroacetic esterCyclosporin AChloroacetic anhydride, pyridine55[1]
2Squalene-Cyclosporin A conjugateCyclosporin A chloroacetic esterSqualenic acid cesium salt, DMFNot specified[1]

Note: Yields are based on reactions with Cyclosporin A and may vary for this compound.

Total Synthesis of this compound Derivatives via Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise assembly of the linear undecapeptide precursor of the desired this compound derivative on a solid support. Subsequent cleavage from the resin and cyclization yields the final product.

Experimental Protocol: SPPS of a this compound Derivative

This protocol is a generalized procedure based on standard Fmoc-based SPPS techniques for cyclosporins.

Step 1: Resin Preparation and First Amino Acid Loading

  • Select a suitable resin, such as a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide to preserve the C-terminal carboxylic acid for cyclization.

  • Swell the resin in a suitable solvent like dichloromethane (DCM).

  • Load the first Fmoc-protected amino acid (the C-terminal residue of the linear sequence) onto the resin using a base such as diisopropylethylamine (DIPEA) in DCM.

  • Cap any unreacted sites on the resin using a capping agent like methanol.

Step 2: Iterative Peptide Chain Elongation

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA in DMF.

  • Repeat the deprotection and coupling steps for each amino acid in the undecapeptide sequence of the desired this compound derivative.

Step 3: Cleavage of the Linear Peptide from the Resin

  • Wash the peptide-resin thoroughly with DCM.

  • Cleave the protected linear peptide from the 2-chlorotrityl chloride resin using a mild acidic solution, such as 20% hexafluoroisopropanol (HFIP) in DCM.

  • Neutralize and concentrate the cleaved peptide solution.

Step 4: Solution-Phase Cyclization

  • Dissolve the linear peptide precursor in a suitable solvent like DMF at high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Add a cyclization reagent, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a base like DIPEA.

  • Allow the reaction to proceed overnight at room temperature.

  • Concentrate the reaction mixture.

Step 5: Final Deprotection and Purification

  • Remove any remaining side-chain protecting groups using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purify the this compound derivative using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

Table 2: Key Reagents and Conditions for SPPS of Cyclosporin Analogs

StepReagent/ConditionPurpose
Resin Loading2-Chlorotrityl chloride resin, DIPEAAttachment of the first amino acid
Fmoc Deprotection20% Piperidine in DMFRemoval of N-terminal protecting group
Amino Acid CouplingHATU, DIPEA in DMFPeptide bond formation
Cleavage20% HFIP in DCMRelease of protected peptide from resin
CyclizationPyBOP, DIPEA in DMFFormation of the cyclic peptide
Final DeprotectionTFA with scavengersRemoval of side-chain protecting groups
PurificationRP-HPLCIsolation of the pure derivative

Signaling Pathways and Biological Activity

The primary mechanism of action for immunosuppressive cyclosporins like Cyclosporin A involves the inhibition of the calcineurin pathway.[2][3] It is highly probable that immunosuppressive this compound derivatives will follow a similar mechanism.

  • Binding to Cyclophilin: Cyclosporin enters the cytoplasm of T-lymphocytes and binds to its intracellular receptor, cyclophilin A.

  • Inhibition of Calcineurin: The Cyclosporin-Cyclophilin complex binds to and inhibits the phosphatase activity of calcineurin.

  • NFAT Inhibition: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, cyclosporin prevents NFAT dephosphorylation.

  • Suppression of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus, thus preventing the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

  • Immunosuppression: The lack of IL-2 production leads to a reduction in T-cell proliferation and activation, resulting in an immunosuppressive effect.

Non-immunosuppressive Derivatives: Modifications to the cyclosporin scaffold, particularly at positions that interact with calcineurin, can abolish immunosuppressive activity while retaining the ability to bind to cyclophilins. These non-immunosuppressive derivatives are of great interest for their potential antiviral, anti-inflammatory, and anti-cancer properties, which are mediated through cyclophilin inhibition independent of the calcineurin pathway.

Visualizing Workflows and Pathways

Diagram 1: General Workflow for Semi-Synthesis of this compound Derivatives

semi_synthesis_workflow start This compound step1 Functionalization (e.g., Chloroacetylation) start->step1 step2 Conjugation with Nucleophile step1->step2 purification Purification (Chromatography) step2->purification final_product This compound Derivative purification->final_product

Caption: Semi-synthesis workflow for this compound derivatives.

Diagram 2: Workflow for Total Synthesis of this compound Derivatives via SPPS

total_synthesis_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) resin Resin Loading elongation Peptide Chain Elongation (Iterative Deprotection & Coupling) resin->elongation cleavage Cleavage from Resin elongation->cleavage cyclization Solution-Phase Cyclization cleavage->cyclization deprotection Final Deprotection cyclization->deprotection purification Purification (RP-HPLC) deprotection->purification final_product This compound Derivative purification->final_product

Caption: Total synthesis workflow via SPPS.

Diagram 3: Immunosuppressive Signaling Pathway of Cyclosporin

cyclosporin_pathway cyclosporin This compound Derivative complex Cyclosporin-Cyclophilin Complex cyclosporin->complex binds cyclophilin Cyclophilin A cyclophilin->complex binds calcineurin Calcineurin complex->calcineurin inhibits nfat NFAT calcineurin->nfat dephosphorylates nfat_p NFAT-P nfat_p->calcineurin nucleus Nucleus nfat->nucleus translocates il2 IL-2 Gene Transcription nucleus->il2 immunosuppression Immunosuppression il2->immunosuppression

Caption: Calcineurin-dependent immunosuppressive pathway.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the discovery of new therapeutic agents with tailored biological activities. While direct experimental protocols for these specific derivatives are not yet widely published, the well-established methodologies for Cyclosporin A provide a robust framework for their creation. By leveraging both semi-synthetic modifications and total synthesis via SPPS, researchers can systematically explore the structure-activity relationships of this fascinating class of cyclic peptides. The protocols and workflows provided herein serve as a detailed guide for initiating such research endeavors.

References

Application Notes and Protocols for In Vitro Cell Culture Experiments with Cyclosporin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vitro cell culture experiments to evaluate the immunosuppressive properties of Cyclosporin E. Due to the limited availability of specific data for this compound in the public domain, this document leverages the extensive research conducted on Cyclosporin A (CsA), a closely related and well-characterized analogue. The protocols and principles outlined here for CsA can be adapted for the study of this compound, with the understanding that optimization of concentrations and incubation times will be necessary.

Introduction to this compound

Cyclosporins are a class of cyclic undecapeptides with potent immunosuppressive properties. The most studied member of this family is Cyclosporin A. Cyclosporins exert their effects primarily through the inhibition of T-lymphocyte activation. While specific data on this compound is scarce, it is presumed to share the same fundamental mechanism of action as other cyclosporins, which involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Cyclosporins diffuse across the cell membrane and bind to their intracellular receptor, cyclophilin. This drug-receptor complex then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor. In its phosphorylated state, NFAT is retained in the cytoplasm. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin, which then dephosphorylates NFAT, allowing it to translocate to the nucleus. In the nucleus, NFAT upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2), which is a potent T-cell growth factor essential for T-cell proliferation and the amplification of the immune response. By blocking this cascade, cyclosporins effectively suppress T-cell-mediated immunity.

Cyclosporin_Signaling_Pathway cluster_cell T-Lymphocyte cluster_drug This compound Action TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx Antigen Presentation Calcineurin_inactive Calcineurin (Inactive) Ca_influx->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT NFAT (Nucleus) Calcineurin_active->NFAT NFAT_P NFAT-P (Cytoplasm) NFAT_P->Calcineurin_active Dephosphorylates IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Translocates to Nucleus IL2 IL-2 Production IL2_gene->IL2 Cyclosporin_E This compound Cyclophilin Cyclophilin Cyclosporin_E->Cyclophilin Binds CsE_Cyclo_complex This compound- Cyclophilin Complex Cyclophilin->CsE_Cyclo_complex CsE_Cyclo_complex->Calcineurin_active Inhibits

Caption: this compound Signaling Pathway.

Data Presentation: In Vitro Immunosuppressive Activity

The following tables summarize the reported in vitro immunosuppressive activities of various cyclosporin analogues. It is important to note the absence of specific quantitative data for this compound in the currently available literature. Researchers are encouraged to perform dose-response studies to determine the IC50 value for this compound in their specific experimental system.

Table 1: Inhibition of Lymphocyte Proliferation (Mixed Lymphocyte Reaction)

CompoundCell TypeStimulusIC50 (ng/mL)Reference
Cyclosporin A Human PBMCsAllogeneic PBMCs19 ± 4[1]
Cyclosporin G Human PBMCsAllogeneic PBMCs60 ± 7[1]
This compound Human PBMCsAllogeneic PBMCsData not available

Table 2: Inhibition of Cytokine Production

CompoundCell TypeStimulusCytokine InhibitedIC50 (ng/mL)Reference
Cyclosporin A Human PBMCsMitogen/AlloantigenIFN-γ8.0[2]
Cyclosporin A Human PBMCsMitogen/AlloantigenLT/TNF9.5[2]
Cyclosporin G Human PBMCsMitogen/AlloantigenIFN-γ13.0[2]
Cyclosporin G Human PBMCsMitogen/AlloantigenLT/TNF13.0[2]
This compound Human PBMCsMitogen/AlloantigenIL-2, IFN-γ, TNF-αData not available

Experimental Protocols

Preparation of this compound for In Vitro Experiments

Note: The following protocol is based on the preparation of Cyclosporin A and may require optimization for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free culture medium (e.g., RPMI-1640)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 1-10 mg/mL) in DMSO. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.

    • Important: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

Lymphocyte Proliferation Assay (LPA)

This assay measures the ability of this compound to inhibit the proliferation of lymphocytes in response to a stimulus.

Lymphocyte_Proliferation_Assay_Workflow start Isolate PBMCs from whole blood plate_cells Plate PBMCs in a 96-well plate start->plate_cells add_cse Add varying concentrations of this compound plate_cells->add_cse add_stimulus Add mitogen (e.g., PHA) or antigen add_cse->add_stimulus incubate Incubate for 72-96 hours add_stimulus->incubate add_label Pulse with [³H]-thymidine or add proliferation dye (e.g., CFSE) incubate->add_label incubate_pulse Incubate for 18-24 hours add_label->incubate_pulse harvest Harvest cells and measure proliferation incubate_pulse->harvest analyze Analyze data and determine IC50 harvest->analyze

Caption: Lymphocyte Proliferation Assay Workflow.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Mitogen (e.g., Phytohemagglutinin (PHA)) or a specific antigen

  • This compound working solutions

  • 96-well flat-bottom cell culture plates

  • [³H]-thymidine or a proliferation dye (e.g., CFSE)

  • Scintillation counter or flow cytometer

Protocol:

  • Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

  • Add 50 µL of the appropriate this compound working solution or vehicle control to each well in triplicate.

  • Add 50 µL of the mitogen (e.g., PHA at a final concentration of 1-5 µg/mL) or antigen to the appropriate wells. Include unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.

  • For [³H]-thymidine incorporation:

    • Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • For CFSE-based proliferation assay:

    • Prior to plating, label the PBMCs with CFSE according to the manufacturer's protocol.

    • After incubation, harvest the cells, stain with viability and cell surface markers (e.g., CD4, CD8), and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control and determine the IC50 value.

One-Way Mixed Lymphocyte Reaction (MLR)

This assay assesses the ability of this compound to inhibit the proliferation of T-cells in response to allogeneic stimulation, mimicking an aspect of the graft rejection process.

Mixed_Lymphocyte_Reaction_Workflow isolate_responder Isolate Responder PBMCs (Donor A) plate_responder Plate Responder cells isolate_responder->plate_responder isolate_stimulator Isolate Stimulator PBMCs (Donor B) treat_stimulator Treat Stimulator cells (Mitomycin C or irradiation) isolate_stimulator->treat_stimulator add_stimulator Add treated Stimulator cells treat_stimulator->add_stimulator plate_responder->add_stimulator add_cse Add varying concentrations of this compound add_stimulator->add_cse incubate Co-culture for 5-7 days add_cse->incubate measure Measure proliferation ([³H]-thymidine or CFSE) incubate->measure analyze Analyze data and determine IC50 measure->analyze

Caption: Mixed Lymphocyte Reaction Workflow.

Materials:

  • PBMCs from two different healthy, HLA-mismatched donors (Responder and Stimulator)

  • Complete RPMI-1640 medium

  • Mitomycin C or an irradiator to treat stimulator cells

  • This compound working solutions

  • 96-well round-bottom cell culture plates

  • [³H]-thymidine or a proliferation dye (e.g., CFSE)

  • Scintillation counter or flow cytometer

Protocol:

  • Isolate PBMCs from two different donors as described for the LPA.

  • Treat the stimulator PBMCs with Mitomycin C (25-50 µg/mL for 30 minutes at 37°C) or gamma irradiation (2000-3000 rads) to prevent their proliferation.

  • Wash the treated stimulator cells three times with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Adjust the cell concentrations of both responder and stimulator cells to 2 x 10⁶ cells/mL.

  • In a 96-well round-bottom plate, add 50 µL of the responder cell suspension (1 x 10⁵ cells) to each well.

  • Add 50 µL of the treated stimulator cell suspension (1 x 10⁵ cells) to the appropriate wells.

  • Add 100 µL of the this compound working solution or vehicle control to each well in triplicate.

  • Include control wells with responder cells alone and stimulator cells alone.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.

  • Measure proliferation using [³H]-thymidine incorporation or a CFSE-based method as described in the LPA protocol.

  • Calculate the percentage of inhibition of proliferation and determine the IC50 value.

Cytokine Release Assay

This assay measures the effect of this compound on the production of key cytokines by activated T-cells.

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • Stimulating agent (e.g., PHA, anti-CD3/CD28 beads, or allogeneic PBMCs)

  • This compound working solutions

  • 96-well cell culture plates

  • ELISA kits or a multiplex cytokine assay system (e.g., Luminex) for key cytokines (IL-2, IFN-γ, TNF-α)

Protocol:

  • Set up the cell cultures as described for the LPA or MLR.

  • After the desired incubation period (typically 24-72 hours), carefully collect the cell culture supernatants without disturbing the cell pellet.

  • Centrifuge the supernatants to remove any remaining cells or debris.

  • Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using specific ELISA kits or a multiplex cytokine assay system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the stimulated control and determine the IC50 values for each cytokine.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound's immunosuppressive activity. While specific quantitative data for this compound remains to be established in the scientific literature, the methodologies successfully employed for Cyclosporin A serve as an excellent starting point. Researchers should prioritize conducting thorough dose-response experiments to determine the potency (IC50) of this compound in their chosen cellular systems. These studies will be crucial in elucidating the therapeutic potential of this compound and its comparative efficacy with other well-established immunosuppressants.

References

Protocol for Testing Cyclosporin E Immunosuppressive Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclosporin E is a member of the cyclosporin family of cyclic undecapeptides, known for their potent immunosuppressive properties. While Cyclosporin A is the most well-characterized and clinically utilized member of this family, other analogues such as this compound are of significant interest for their potential differential efficacy and toxicity profiles. The primary mechanism of action for cyclosporins is the inhibition of T-cell activation, a critical step in the adaptive immune response.

This document provides a detailed protocol for the in vitro assessment of the immunosuppressive activity of this compound. The described assays are fundamental in preclinical drug development and research settings to quantify and compare the potency of immunosuppressive agents. The core of this protocol revolves around three key assays: the Mixed Lymphocyte Reaction (MLR), T-Cell Proliferation Assay, and the measurement of Interleukin-2 (IL-2) production.

The immunosuppressive effect of cyclosporins is initiated by their binding to the intracellular protein, cyclophilin.[1] This complex of cyclosporin and cyclophilin then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding for crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The reduction in IL-2 production leads to a decrease in T-cell proliferation and a dampening of the overall immune response.

Key Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a robust in vitro assay that mimics the initial stages of T-cell activation in response to allogeneic stimulation, akin to the recognition of foreign tissues in organ transplantation. This assay is invaluable for assessing the ability of an immunosuppressive agent to prevent T-cell proliferation.

Principle: Peripheral Blood Mononuclear Cells (PBMCs) from two genetically different donors are co-cultured. The T-cells from one donor (responder cells) recognize the mismatched Major Histocompatibility Complex (MHC) molecules on the cells of the other donor (stimulator cells) as foreign and subsequently proliferate. The immunosuppressive activity of this compound is measured by its ability to inhibit this proliferation. In a one-way MLR, the stimulator cells are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to ensure that only the responder cell proliferation is measured.

Detailed Protocol (One-Way MLR):

  • Cell Preparation:

    • Isolate PBMCs from heparinized whole blood from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile Phosphate Buffered Saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Inactivation of Stimulator Cells:

    • Resuspend the stimulator PBMCs at 1 x 10^7 cells/mL in complete RPMI-1640 medium.

    • Add Mitomycin C to a final concentration of 25 µg/mL.

    • Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

    • Wash the cells three times with a large volume of sterile PBS to remove any residual Mitomycin C.

    • Resuspend the inactivated stimulator cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

  • Assay Setup (96-well plate format):

    • Prepare a serial dilution of this compound (and control compounds like Cyclosporin A) in complete RPMI-1640 medium.

    • Add 50 µL of the appropriate drug dilution to the designated wells of a 96-well round-bottom plate. Include vehicle controls (medium with the same solvent concentration used for the drug).

    • Add 50 µL of responder PBMCs (1 x 10^6 cells/mL) to each well, resulting in 5 x 10^4 cells per well.

    • Add 100 µL of inactivated stimulator PBMCs (2 x 10^6 cells/mL) to each well, resulting in 2 x 10^5 cells per well. The final volume in each well should be 200 µL.

    • Set up control wells:

      • Responder cells alone (background proliferation).

      • Stimulator cells alone (to confirm inactivation).

      • Unstimulated responder cells with drug (to test for direct cytotoxicity).

      • Responder and stimulator cells without any drug (maximum proliferation).

  • Incubation:

    • Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Proliferation (using CFSE):

    • Prior to setting up the co-culture, label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE).

    • After the 5-day incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

T-Cell Proliferation Assay (Mitogen-Induced)

This assay provides a more direct measure of the anti-proliferative effect of a compound on T-cells following stimulation with a mitogen, such as Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

Principle: T-cells are stimulated to proliferate by a mitogen. The ability of this compound to inhibit this proliferation is quantified. CFSE-based flow cytometry is a common method to track cell division.

Detailed Protocol (CFSE-based):

  • Cell Preparation and Labeling:

    • Isolate PBMCs as described in the MLR protocol.

    • Resuspend 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of this compound.

    • Add 50 µL of the drug dilutions to the wells of a 96-well flat-bottom plate.

    • Add 100 µL of CFSE-labeled PBMCs (1 x 10^6 cells/mL) to each well (1 x 10^5 cells/well).

    • Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL or plate-bound anti-CD3 and soluble anti-CD28 antibodies).

    • Include unstimulated controls (cells with no mitogen) and vehicle controls.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis:

    • Harvest the cells and analyze by flow cytometry as described in the MLR protocol. The percentage of proliferating cells is determined by the decrease in CFSE fluorescence.

Interleukin-2 (IL-2) Production Assay

This assay quantifies the amount of IL-2 secreted by activated T-cells and is a direct measure of the inhibitory effect of this compound on this critical cytokine.

Principle: T-cells are stimulated to produce IL-2. The supernatant from the cell culture is then collected, and the concentration of IL-2 is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Protocol (ELISA):

  • Cell Culture and Stimulation:

    • Set up a T-cell stimulation culture as described in the T-Cell Proliferation Assay protocol (can be done in parallel with the same plate).

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator. This shorter incubation time is optimal for measuring peak IL-2 production.

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

    • The supernatants can be assayed immediately or stored at -80°C for later analysis.

  • IL-2 ELISA:

    • Use a commercially available human IL-2 ELISA kit and follow the manufacturer's instructions. A general procedure is outlined below:

      • Coat a 96-well high-binding ELISA plate with a capture antibody specific for human IL-2 and incubate overnight at 4°C.

      • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

      • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

      • Wash the plate.

      • Add 100 µL of the collected culture supernatants and a serial dilution of a known IL-2 standard to the wells. Incubate for 2 hours at room temperature.

      • Wash the plate.

      • Add a biotinylated detection antibody specific for human IL-2 and incubate for 1 hour at room temperature.

      • Wash the plate.

      • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

      • Wash the plate.

      • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate until a color develops.

      • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

      • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the IL-2 standards against their known concentrations.

    • Determine the concentration of IL-2 in the experimental samples by interpolating their absorbance values from the standard curve.

Data Presentation

The quantitative data obtained from these assays should be summarized in tables to facilitate easy comparison of the immunosuppressive potency of this compound with other compounds. The 50% inhibitory concentration (IC50) is a standard metric used to represent the concentration of a drug that is required for 50% inhibition of a biological process.

Note: While extensive data is available for Cyclosporin A and other analogues, specific IC50 values for this compound are not as widely reported in publicly available literature. The following table provides an illustrative example based on published data for Cyclosporin A and Cyclosporin G, which can serve as a template for presenting experimentally determined values for this compound.

CompoundMixed Lymphocyte Reaction (IC50)Reference
Cyclosporin A19 ± 4 ng/mL[2]
Cyclosporin G60 ± 7 ng/mL[2]
This compound To be determined experimentally

Mandatory Visualizations

Signaling Pathway of Cyclosporin Immunosuppression

G Mechanism of Cyclosporin Immunosuppression cluster_0 Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Signal IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Release Calcineurin Calcineurin Ca->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2 IL-2 IL2_mRNA->IL2 Translation T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif Promotes CyclosporinE This compound Cyclophilin Cyclophilin CyclosporinE->Cyclophilin Binds Complex This compound - Cyclophilin Complex CyclosporinE->Complex Cyclophilin->Complex Complex->Calcineurin Inhibits

Caption: this compound signaling pathway.

Experimental Workflow for MLR Assay

G Mixed Lymphocyte Reaction (MLR) Workflow start Start isolate_responder Isolate Responder PBMCs (Donor A) start->isolate_responder isolate_stimulator Isolate Stimulator PBMCs (Donor B) start->isolate_stimulator plate_setup Set up 96-well Plate isolate_responder->plate_setup inactivate Inactivate Stimulator Cells (Mitomycin C) isolate_stimulator->inactivate inactivate->plate_setup add_drug Add this compound (Serial Dilutions) plate_setup->add_drug add_responder Add Responder Cells add_drug->add_responder add_stimulator Add Stimulator Cells add_responder->add_stimulator incubate Incubate (5 days, 37°C) add_stimulator->incubate harvest Harvest Cells incubate->harvest stain Stain for T-Cell Markers (e.g., CD3) harvest->stain analyze Analyze Proliferation (Flow Cytometry) stain->analyze end End analyze->end

Caption: Workflow for the MLR assay.

Logical Relationship of Key Assays

G Relationship of Immunosuppressive Assays t_cell_activation T-Cell Activation (Allogeneic/Mitogenic Stimulus) il2_production IL-2 Production t_cell_activation->il2_production t_cell_proliferation T-Cell Proliferation il2_production->t_cell_proliferation Drives il2_elisa IL-2 ELISA Assay il2_production->il2_elisa Measured by mlr_assay MLR Assay t_cell_proliferation->mlr_assay Measured by proliferation_assay T-Cell Proliferation Assay (CFSE) t_cell_proliferation->proliferation_assay Measured by cyclosporin_e This compound Inhibition cyclosporin_e->il2_production cyclosporin_e->t_cell_proliferation

Caption: Interrelation of key assays.

References

Application Notes and Protocols for In Vivo Studies of a Cyclosporin E Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin E is a potent immunosuppressive agent belonging to the cyclosporin family of cyclic polypeptides. Like other cyclosporins, its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. Due to its hydrophobic nature, developing a formulation of this compound with adequate bioavailability for in vivo studies in animal models is a critical challenge. This document provides detailed application notes and protocols for the preparation and in vivo evaluation of a this compound formulation in a rat model. The protocols provided are based on established methods for Cyclosporin A and are adaptable for this compound, given their structural similarities.

Data Presentation: Pharmacokinetic Parameters of Cyclosporin Formulations in Rats

The following tables summarize the pharmacokinetic parameters of different Cyclosporin A formulations in rats from published studies. This data can serve as a benchmark for evaluating the performance of a newly developed this compound formulation.

Table 1: Pharmacokinetic Parameters of an Oral Cyclosporin A Solution in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Oral Solution101319.57 ± 403.392.21 ± 0.92-[1]
Oral Gavage10-4 ± 2.40-[1]

Table 2: Pharmacokinetic Parameters of Cyclosporin A Nanosuspension Formulations in Rats

FormulationParticle Size (nm)Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-48h (µg·h/mL)Relative Bioavailability (%)Reference
Nanosuspension280252.364 ± 0.2894.2 ± 2.1-90.20[2]
Nanosuspension522252.364 ± 0.2894.3 ± 3.4-80.18[2]
Nanosuspension2967251.546 ± 1.0215.8 ± 2.2-59.61[2]
Marketed Microemulsion (Neoral®)-25---100[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Oral Solution

This protocol is adapted from a formulation for Cyclosporin A and is a suitable starting point for this compound.

Materials:

  • This compound

  • Dehydrated Alcohol, USP

  • Oleoyl Polyoxylglycerides, NF

  • Olive Oil, NF

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes

Procedure:

  • In a clean glass vial, combine the Dehydrated Alcohol and Oleoyl Polyoxylglycerides.

  • Place the vial on a magnetic stirrer and mix until a homogenous solution is formed.

  • Slowly add the this compound powder to the liquid mixture while continuously stirring.

  • Continue stirring until the this compound is completely dissolved. This may take some time due to the hydrophobic nature of the compound.

  • Once the this compound is fully dissolved, add Olive Oil to reach the final desired volume and concentration.

  • Mix thoroughly until a uniform solution is achieved.

  • Store the formulation in a tightly sealed, light-resistant container at room temperature.

Protocol 2: Preparation of a this compound Nanosuspension

This protocol utilizes the pearl milling technique to produce a nanosuspension of this compound.[3]

Materials:

  • This compound

  • Poloxamer 407 (stabilizer)

  • Zirconium oxide beads (milling media)

  • Distilled water

  • High-speed stirrer or pearl mill

  • Glass beakers

Procedure:

  • Dissolve the Poloxamer 407 in distilled water to create the stabilizer solution.

  • Disperse the this compound powder in the stabilizer solution.

  • Add the zirconium oxide beads to the dispersion. The recommended ratio of drug:stabilizer:milling media is approximately 1:3:50.[3]

  • Subject the mixture to high-speed stirring or pearl milling. The optimal stirring time and speed should be determined empirically to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling beads.

  • Characterize the nanosuspension for particle size, zeta potential, and drug content.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for an oral pharmacokinetic study of a this compound formulation in Sprague-Dawley rats.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Animals should be acclimatized for at least one week before the experiment.

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

Materials:

  • This compound formulation

  • Oral gavage needles

  • Restrainers for rats

  • Blood collection tubes (e.g., with EDTA as an anticoagulant)

  • Syringes and needles for blood collection

  • Centrifuge

  • Pipettes

  • Freezer (-80°C) for plasma storage

Procedure:

  • Dosing:

    • Accurately weigh each rat to determine the correct dose volume.

    • Administer the this compound formulation orally via gavage. Ensure the gavage needle is inserted carefully to avoid injury.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • A suitable method for repeated blood sampling in conscious rats is via the subclavian vein.[4]

    • For each time point, collect approximately 0.2-0.3 mL of blood into an anticoagulant-containing tube.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Carefully aspirate the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_prep Animal Preparation cluster_pk_study Pharmacokinetic Study cluster_analysis Data Analysis prep_solution Prepare Oral Solution dosing Oral Gavage Dosing prep_solution->dosing prep_nano Prepare Nanosuspension prep_nano->dosing acclimatize Acclimatize Rats fasting Overnight Fasting acclimatize->fasting weighing Weigh Rats fasting->weighing weighing->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Store Plasma at -80°C plasma_sep->storage lcms LC-MS Analysis storage->lcms pk_calc Calculate PK Parameters lcms->pk_calc

Caption: Experimental workflow for the in vivo pharmacokinetic study of a this compound formulation.

signaling_pathway TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) TCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Ca Ca2+ Release ER->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P (Inactive) in Cytoplasm Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene Gene Transcription (e.g., IL-2) Nucleus->Gene Activation CyclosporinE This compound CyclosporinE->Calcineurin Inhibition

Caption: The Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Measuring Cyclosporin E Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin E is a cyclic polypeptide with immunosuppressive properties, belonging to the same family as the widely studied Cyclosporin A. Understanding its solubility and stability in dimethyl sulfoxide (DMSO), a common solvent for compound storage and handling in drug discovery, is crucial for accurate and reproducible experimental results. These application notes provide detailed protocols for determining the solubility and stability of this compound in DMSO, enabling researchers to confidently prepare and store stock solutions for various downstream applications.

Data Presentation: Cyclosporin A in DMSO (as a proxy for this compound)

The following table summarizes the known solubility and stability data for Cyclosporin A in DMSO. This information should be used as a guideline for handling this compound, with the acknowledgment of potential variations.

ParameterValueConditionsReference
Solubility 50 mg/mLRoom Temperature--INVALID-LINK--[1][2]
Storage Temperature -20°CFor long-term storage of stock solutions--INVALID-LINK--[1][2]
Stability StableWhen protected from light--INVALID-LINK--[1]
Recommendation Prepare fresh solutions or use aliquots of frozen stockTo avoid repeated freeze-thaw cyclesGeneral laboratory best practice

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

This protocol outlines a method to determine the equilibrium solubility of this compound in DMSO at a specified temperature.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining a constant temperature

  • Microcentrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • HPLC-grade solvents for mobile phase

  • Autosampler vials

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 60 mg) into a series of microcentrifuge tubes.

    • Add a defined volume of DMSO (e.g., 1 mL) to each tube.

  • Equilibration:

    • Vortex the tubes vigorously for 2 minutes to facilitate initial dissolution.

    • Place the tubes in a thermomixer or incubator set to the desired temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect a known volume of the supernatant from each tube, ensuring no solid particles are transferred.

    • Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted samples onto the HPLC system.

    • Quantify the concentration of this compound in the supernatant by comparing the peak area to a standard curve prepared with known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in mg/mL by multiplying the determined concentration by the dilution factor.

Protocol 2: Assessment of this compound Stability in DMSO

This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution under various storage conditions.

Materials:

  • This compound-DMSO stock solution (e.g., 10 mg/mL)

  • Storage containers (e.g., amber glass vials or polypropylene tubes)

  • Storage environments with controlled temperature and light exposure (e.g., -20°C freezer, 4°C refrigerator, room temperature benchtop with and without light protection)

  • HPLC system as described in Protocol 1

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple storage containers to avoid repeated freeze-thaw cycles of the main stock.

    • Store the aliquots under the desired conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Sample Preparation and HPLC Analysis:

    • Allow the frozen samples to thaw completely at room temperature.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC to determine the concentration of this compound.

  • Data Analysis:

    • Compare the concentration of this compound at each time point to the initial concentration (time 0).

    • Calculate the percentage of degradation over time for each storage condition. A solution is often considered stable if the concentration remains within 90-110% of the initial concentration.

Visualizations

G cluster_pathway Cyclosporin Signaling Pathway Cyclosporin_E This compound Cyclophilin Cyclophilin Cyclosporin_E->Cyclophilin binds Calcineurin Calcineurin Cyclophilin->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene activates

Caption: this compound Signaling Pathway.

G cluster_workflow Solubility Determination Workflow A Prepare Supersaturated This compound in DMSO B Equilibrate at Constant Temperature (24-48h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Collect and Dilute Supernatant C->D E Analyze by HPLC D->E F Calculate Solubility E->F

Caption: Experimental Workflow for Solubility.

G cluster_stability Stability Assessment Workflow P1 Prepare this compound Stock Solution in DMSO P2 Aliquot into Storage Containers P1->P2 P3 Store under Varied Conditions (Temp, Light) P2->P3 P4 Analyze Aliquots at Defined Time Points via HPLC P3->P4 P5 Compare Concentrations to Time 0 P4->P5

Caption: Experimental Workflow for Stability.

References

Application of Cyclosporin in Neuroprotection Research: A Focus on Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cyclosporin E: Extensive literature searches did not yield specific data on the application of this compound in neuroprotection research. The vast majority of research in this area has been conducted on Cyclosporin A (CsA). Therefore, this document will focus on the principles and applications of CsA as a representative cyclosporin in neuroprotection studies. The mechanisms and protocols described herein are based on CsA and may serve as a foundational guide for research into other cyclosporin analogues.

Application Notes

Cyclosporin A is a potent immunosuppressant that has been repurposed for its significant neuroprotective properties. Its application in neuroprotection research is primarily centered on its ability to mitigate the secondary injury cascades that follow acute neurological insults such as traumatic brain injury (TBI) and stroke.

The neuroprotective effects of Cyclosporin A are attributed to two primary mechanisms of action:

  • Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): In response to cellular stress and calcium dysregulation following a neurological injury, the mPTP, a non-specific pore in the inner mitochondrial membrane, can open. This leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately causing cell death. CsA binds to a mitochondrial matrix protein, cyclophilin D (CypD), a key regulator of the mPTP. This binding prevents the opening of the pore, thereby preserving mitochondrial function and preventing downstream cell death pathways. This is considered the predominant mechanism for its neuroprotective effects.[1][2]

  • Calcineurin Inhibition: Cyclosporin A is also well-known for its immunosuppressive effects, which are mediated by the inhibition of calcineurin, a calcium- and calmodulin-dependent protein phosphatase. In the context of neuroprotection, the inhibition of calcineurin can reduce neuroinflammation by suppressing the activation of T-cells and the production of inflammatory cytokines. However, some studies suggest that this calcineurin inhibition plays a lesser role in the direct neuroprotective effects of CsA compared to mPTP inhibition.[3][4]

Research has demonstrated the efficacy of Cyclosporin A in various preclinical models of neurological injury, showing reductions in lesion volume, preservation of neuronal tissue, and improved functional outcomes.[5][6]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies on the neuroprotective effects of Cyclosporin A.

Table 1: Effect of Cyclosporin A on Lesion Volume and Neuronal Injury

Animal ModelInjury TypeDosing RegimenOutcome MeasureResult
PigletsFocal Traumatic Brain Injury (TBI)20 mg/kg/day continuous IV infusion for 5 daysParenchymal injury volume35% reduction in injury volume[7][8]
RatsControlled Cortical Impact (CCI) TBI20 mg/kg initial IP dose, followed by 10 mg/kg/day continuous subcutaneous infusion for 7 daysLesion volume74% reduction in lesion volume at day 7[5]
RatsCerebral Contusion (TBI)Post-injury administration (dose not specified)Lesion volume40% reduction in lesion volume[6]
MiceControlled Cortical Impact (CCI) TBI20 mg/kg IP at 15 mins post-injuryα-spectrin breakdown productsSignificant attenuation[3]

Table 2: Therapeutic Window of Cyclosporin A in Traumatic Brain Injury

Animal ModelInjury TypeTreatment Initiation Post-InjuryOutcome MeasureResult
RatsControlled Cortical Impact (CCI) TBI1 hourCortical tissue sparing~68% decrease in damage[3]
RatsControlled Cortical Impact (CCI) TBI3 hoursCortical tissue sparing~46% decrease in damage[3]
RatsControlled Cortical Impact (CCI) TBI4 hoursCortical tissue sparing28% decrease in damage[3]
RatsControlled Cortical Impact (CCI) TBI8 hoursCortical tissue sparingSignificant but less protective than earlier time points[3]

Experimental Protocols

Below are generalized protocols for in vivo and in vitro experiments to assess the neuroprotective effects of Cyclosporin. These are based on methodologies commonly cited in the literature and should be adapted to specific research questions and models.

In Vivo Model of Traumatic Brain Injury (Controlled Cortical Impact)

Objective: To evaluate the neuroprotective efficacy of a Cyclosporin analogue in a rodent model of TBI.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Cyclosporin A (or analogue)

  • Vehicle solution (e.g., saline, lipid emulsion)

  • Anesthetic (e.g., isoflurane)

  • Controlled Cortical Impact (CCI) device

  • Stereotaxic frame

  • Surgical tools

  • Osmotic mini-pumps (for continuous infusion)

  • Tissue processing reagents (for histology)

  • Microscope and imaging system

Procedure:

  • Anesthetize the animal and mount it in a stereotaxic frame.

  • Perform a craniotomy over the desired brain region (e.g., parietal cortex).

  • Induce a focal brain injury using a CCI device with defined parameters (e.g., impactor tip diameter, velocity, and depth).

  • Administer Cyclosporin A or vehicle at a predetermined time point post-injury (e.g., 15-30 minutes). Administration can be via intraperitoneal (IP) injection for a loading dose, followed by subcutaneous implantation of an osmotic mini-pump for continuous delivery.

  • Suture the scalp and allow the animal to recover.

  • Monitor the animal for a set period (e.g., 7 days), assessing neurological function using behavioral tests (e.g., motor function tests).

  • At the end of the study period, euthanize the animals and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Harvest the brains and process for histological analysis (e.g., cresyl violet staining to determine lesion volume).

  • Quantify the lesion volume and perform statistical analysis to compare the treatment and vehicle groups.

In Vitro Model of Glutamate Excitotoxicity

Objective: To assess the ability of a Cyclosporin analogue to protect cultured neurons from glutamate-induced cell death.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Neurobasal medium and supplements

  • Cyclosporin A (or analogue)

  • Glutamate

  • Cell viability assay (e.g., MTT or LDH assay)

  • Fluorescence microscope

  • Fluorescent dyes for cell viability (e.g., Calcein-AM/Ethidium Homodimer-1)

Procedure:

  • Plate primary neurons in appropriate culture vessels and allow them to mature.

  • Pre-treat the neuronal cultures with various concentrations of the Cyclosporin analogue for a specified duration (e.g., 1 hour).

  • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 100 µM) to the culture medium.

  • Incubate for a period known to induce cell death (e.g., 24 hours).

  • Assess cell viability using a quantitative method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Alternatively, use live/dead cell staining with fluorescent dyes and visualize under a microscope to quantify the percentage of viable cells.

  • Compare the viability of neurons treated with the Cyclosporin analogue to control cultures (vehicle-treated and glutamate-only treated).

  • Perform statistical analysis to determine the dose-dependent neuroprotective effect of the compound.

Visualizations

G cluster_0 Mitochondrial Permeability Transition Pore (mPTP) Pathway TBI Traumatic Brain Injury Ca_Influx Increased Intracellular Ca2+ TBI->Ca_Influx CypD Cyclophilin D (CypD) Ca_Influx->CypD activates mPTP mPTP Opening CypD->mPTP induces Mito_Dys Mitochondrial Dysfunction (ATP depletion, ROS production) mPTP->Mito_Dys Cell_Death Neuronal Cell Death Mito_Dys->Cell_Death CsA Cyclosporin A CsA->CypD inhibits

Caption: Cyclosporin A's primary neuroprotective mechanism via mPTP inhibition.

G cluster_1 Calcineurin Inhibition Pathway T_Cell_Activation T-Cell Receptor Activation Ca_Increase Increased Intracellular Ca2+ T_Cell_Activation->Ca_Increase Calcineurin Calcineurin Ca_Increase->Calcineurin activates NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_transloc NFAT Nuclear Translocation NFAT_dephospho->NFAT_transloc IL2_prod IL-2 Gene Transcription NFAT_transloc->IL2_prod Neuroinflammation Neuroinflammation IL2_prod->Neuroinflammation Cyclophilin Cyclophilin Cyclophilin->Calcineurin inhibits CsA Cyclosporin A CsA->Cyclophilin binds

Caption: Immunosuppressive action of Cyclosporin A through calcineurin inhibition.

G cluster_workflow In Vivo Neuroprotection Study Workflow start Induce TBI in Animal Model treatment Administer Cyclosporin or Vehicle start->treatment monitoring Behavioral Monitoring treatment->monitoring endpoint Euthanasia and Tissue Collection monitoring->endpoint analysis Histological Analysis (Lesion Volume) endpoint->analysis results Data Analysis and Comparison analysis->results

References

Application Notes and Protocols: Cyclosporin E as a Tool for Studying Mitochondrial Permeability Transition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition (MPT) is a critical event in cell physiology and pathology, characterized by a sudden increase in the permeability of the inner mitochondrial membrane. This process is mediated by the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.

Cyclosporin A (CsA) is a well-established and potent inhibitor of the mPTP. Its mechanism of action involves binding to the mitochondrial matrix protein cyclophilin D (CypD), a key regulator of the pore. This interaction prevents CypD from promoting the open conformation of the mPTP.

This document focuses on Cyclosporin E (CsE) , a structural analog of CsA, and its application as a valuable tool in MPT research. While structurally similar to CsA, CsE exhibits significantly different properties regarding its interaction with the MPT pore, making it an excellent negative control to elucidate the specific effects of CypD inhibition by CsA.

Key Features of this compound

This compound's utility in MPT studies stems from its distinct characteristics compared to Cyclosporin A.

Structural Similarity: CsE shares the same cyclic undecapeptide backbone as CsA, with a minor modification in one of the amino acid residues.

Reduced Membrane Permeability: The membrane permeability of this compound is approximately one order of magnitude lower than that of Cyclosporin A. This difference is attributed to slower interconversion rates between the conformational states that are favorable for membrane traversal.

Lack of MPT Inhibition: Crucially, this compound has been shown to have no significant inhibitory effect on the Ca²⁺-induced mitochondrial permeability transition pore opening at concentrations up to 1 µM[1]. This is in stark contrast to Cyclosporin A, which typically inhibits the MPT pore in the nanomolar range.

Data Presentation

The following tables summarize the key quantitative data comparing this compound and Cyclosporin A.

Table 1: Physicochemical and Biological Properties

PropertyThis compoundCyclosporin A
Molecular Formula C₆₁H₁₀₉N₁₁O₁₂C₆₂H₁₁₁N₁₁O₁₂
Molecular Weight 1188.58 g/mol 1202.61 g/mol
Membrane Permeability LowHigh
MPT Inhibition (IC₅₀) > 1 µM[1]~5-20 nM

Table 2: Comparative Efficacy in MPT Inhibition

CompoundConcentrationEffect on Ca²⁺-induced Mitochondrial Swelling
This compound Up to 1 µMNo significant inhibition[1]
Cyclosporin A 100-300 nMSignificant inhibition[1]
Cyclosporin B, C, D 100-300 nMSignificant inhibition[1]

Experimental Protocols

The primary application of this compound in MPT research is as a negative control to demonstrate that the observed effects of Cyclosporin A are due to its specific inhibition of cyclophilin D and the MPT pore, rather than off-target or non-specific effects of the cyclosporin chemical scaffold.

Protocol 1: Assessment of Mitochondrial Swelling

This protocol measures the change in light scattering of a mitochondrial suspension as an indicator of MPT pore opening.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM succinate, 1 µM rotenone

  • Calcium Chloride (CaCl₂) solution (e.g., 10 mM stock)

  • Cyclosporin A (e.g., 1 mM stock in ethanol)

  • This compound (e.g., 1 mM stock in ethanol)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend isolated mitochondria in ice-cold Swelling Buffer to a final concentration of 0.5 mg/mL.

  • Pre-incubate the mitochondrial suspension with one of the following for 5 minutes at room temperature:

    • Vehicle (ethanol)

    • Cyclosporin A (final concentration 200 nM)

    • This compound (final concentration 1 µM)

  • Transfer the mitochondrial suspension to a cuvette and place it in the spectrophotometer.

  • Record the baseline absorbance at 540 nm for 1-2 minutes.

  • Induce MPT by adding a pulse of CaCl₂ (e.g., 100 µM final concentration).

  • Monitor the decrease in absorbance at 540 nm for 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.

Expected Results:

  • Vehicle Control: A significant decrease in absorbance following CaCl₂ addition.

  • Cyclosporin A: A significantly attenuated decrease in absorbance compared to the vehicle control, indicating inhibition of swelling.

  • This compound: A decrease in absorbance similar to the vehicle control, demonstrating its lack of inhibitory effect.

Protocol 2: Calcium Retention Capacity (CRC) Assay

This assay measures the amount of Ca²⁺ that mitochondria can sequester before the MPT pore opens, leading to the release of accumulated Ca²⁺.

Materials:

  • Isolated mitochondria

  • CRC Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 5 mM succinate, 1 µM rotenone, 2 µM Calcium Green-5N (or other fluorescent Ca²⁺ indicator)

  • Calcium Chloride (CaCl₂) solution (e.g., 1 mM stock)

  • Cyclosporin A (e.g., 1 mM stock in ethanol)

  • This compound (e.g., 1 mM stock in ethanol)

  • Fluorometer

Procedure:

  • Resuspend isolated mitochondria in CRC Buffer to a final concentration of 0.5 mg/mL in a fluorometer cuvette.

  • Pre-incubate the mitochondrial suspension with one of the following for 5 minutes at room temperature:

    • Vehicle (ethanol)

    • Cyclosporin A (final concentration 200 nM)

    • This compound (final concentration 1 µM)

  • Place the cuvette in the fluorometer and begin recording the fluorescence of the Ca²⁺ indicator.

  • Add sequential pulses of a known amount of CaCl₂ (e.g., 10 nmol) every 60-90 seconds.

  • Observe the fluorescence signal. After each CaCl₂ pulse, mitochondria will take up the Ca²⁺, causing the fluorescence to return to baseline.

  • The opening of the MPT pore is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca²⁺.

  • Calculate the CRC by summing the total amount of Ca²⁺ added before the large fluorescence increase.

Expected Results:

  • Vehicle Control: A baseline CRC value.

  • Cyclosporin A: A significantly higher CRC compared to the vehicle control.

  • This compound: A CRC value similar to the vehicle control.

Visualization of Signaling Pathways and Workflows

MPT_Inhibition_Pathway cluster_mptp Ca_stress Ca²⁺ Overload / Oxidative Stress CypD Cyclophilin D Ca_stress->CypD activates mPTP mPTP (closed) CypD->mPTP promotes opening mPTP_open mPTP (open) MPT Mitochondrial Permeability Transition mPTP_open->MPT leads to CsA Cyclosporin A CsA->CypD inhibits CsE This compound CsE->CypD no significant inhibition Experimental_Workflow start Isolate Mitochondria preincubation Pre-incubation with Test Compound start->preincubation vehicle Vehicle preincubation->vehicle csa Cyclosporin A preincubation->csa cse This compound preincubation->cse induce_mpt Induce MPT (e.g., with Ca²⁺) vehicle->induce_mpt csa->induce_mpt cse->induce_mpt assay Measure MPT Endpoint induce_mpt->assay swelling Mitochondrial Swelling (Absorbance at 540 nm) assay->swelling crc Calcium Retention Capacity (Fluorescence) assay->crc analysis Data Analysis and Comparison swelling->analysis crc->analysis

References

Application Notes and Protocols for Gene Expression Analysis in Response to Cyclosporin E Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to provide a comprehensive framework for analyzing gene expression changes in response to Cyclosporin E. However, a thorough review of publicly available scientific literature reveals a significant scarcity of specific quantitative gene expression data for this compound. The majority of research has focused on Cyclosporin A. Therefore, the signaling pathways and expected gene expression changes described herein are largely based on the well-established mechanisms of Cyclosporin A, a closely related calcineurin inhibitor. The provided quantitative data tables are illustrative examples and should not be considered as actual experimental results for this compound. Researchers are strongly encouraged to perform their own comprehensive gene expression studies to determine the specific effects of this compound.

Introduction

Cyclosporins are a class of cyclic, nonribosomal peptides known for their potent immunosuppressive properties. They are widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. The primary mechanism of action of cyclosporins involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2][3] This inhibition ultimately leads to a reduction in the transcription of key genes involved in the activation and proliferation of T-cells, most notably Interleukin-2 (IL-2).[4][5]

Gene expression analysis is a powerful tool to elucidate the molecular mechanisms of drug action, identify novel therapeutic targets, and assess potential off-target effects. This document provides detailed protocols for conducting gene expression analysis of cells treated with this compound using modern techniques such as RNA sequencing (RNA-seq) and outlines the expected signaling pathways that may be affected.

Signaling Pathway of Cyclosporin Action

Cyclosporins, including presumably this compound, exert their effects by disrupting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. The key steps are as follows:

  • Cellular Entry: this compound passively diffuses across the cell membrane.

  • Complex Formation: Inside the cell, this compound binds to its intracellular receptor, cyclophilin.[2][4]

  • Calcineurin Inhibition: The this compound-cyclophilin complex binds to calcineurin, inhibiting its phosphatase activity.[1][2]

  • NFAT Phosphorylation State: In activated T-cells, an increase in intracellular calcium activates calcineurin, which then dephosphorylates NFAT.

  • Nuclear Translocation Block: By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT. Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.[1][4]

  • Gene Transcription Inhibition: As NFAT is unable to enter the nucleus, it cannot act as a transcription factor for various genes, including IL-2, which is crucial for T-cell proliferation and the overall immune response.[4][5]

Cyclosporin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ TCR->Ca_ion Signal Transduction Antigen Antigen Antigen->TCR Cyclosporin_E This compound Cyclophilin Cyclophilin Cyclosporin_E->Cyclophilin Binds CsE_Cyclo_Complex This compound- Cyclophilin Complex Cyclophilin->CsE_Cyclo_Complex CaN_Active Calcineurin (Active) CsE_Cyclo_Complex->CaN_Active Inhibits CaN Calcineurin (Inactive) CaN->CaN_Active NFATp NFAT-P (Phosphorylated) CaN_Active->NFATp Dephosphorylates NFAT NFAT (Dephosphorylated) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Ca_ion->CaN Activates DNA DNA NFAT_n->DNA Binds to Promoter IL2_mRNA IL-2 mRNA DNA->IL2_mRNA Transcription

This compound Signaling Pathway

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating a human T-cell line (e.g., Jurkat) with this compound for subsequent gene expression analysis.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Cell Plating: Seed cells in culture plates at a density of 5 x 10⁵ cells/mL. Allow cells to acclimate for 24 hours before treatment.

  • This compound Treatment:

    • Prepare working solutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control.

    • Treat cells with the desired concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (DMSO only).

    • For T-cell activation studies, co-treat with an activating agent such as phorbol 12-myristate 13-acetate (PMA) and ionomycin.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Harvesting:

    • Pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Proceed immediately to RNA extraction or store the cell pellet at -80°C.

RNA Extraction and Quality Control

This protocol outlines the extraction of total RNA from treated cells for downstream applications like RNA-seq.

Materials:

  • RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)

  • β-mercaptoethanol

  • 70% Ethanol

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

Procedure:

  • RNA Extraction: Extract total RNA from the cell pellets using a commercial kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity Assessment: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value of ≥ 8 is recommended for RNA-seq library preparation.

RNA Sequencing (RNA-seq) Library Preparation and Sequencing

This protocol provides a general workflow for preparing RNA-seq libraries.

Materials:

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)

  • Purified total RNA

  • Magnetic stand

  • PCR thermocycler

  • Next-generation sequencer (e.g., Illumina NovaSeq)

Procedure:

  • mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.

  • cDNA Synthesis: Synthesize the first and second strands of cDNA.

  • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

  • Adapter Ligation: Ligate sequencing adapters to the adenylated cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR.

  • Library Validation and Quantification: Validate the size and purity of the library using a bioanalyzer and quantify it using qPCR.

  • Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform.

Differential Gene Expression Analysis using DESeq2

This protocol outlines the steps for analyzing RNA-seq data to identify differentially expressed genes.[6][7][8][9][10]

Software:

  • R (programming language)

  • RStudio (IDE for R)

  • DESeq2 (Bioconductor package)

Procedure:

  • Data Preprocessing:

    • Perform quality control of the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality bases using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.

  • Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts.

  • Differential Expression Analysis with DESeq2:

    • Import the count matrix and sample metadata into R.

    • Create a DESeqDataSet object.

    • Run the DESeq function to perform the differential expression analysis.

    • Extract the results, including log2 fold changes, p-values, and adjusted p-values.

    • Visualize the results using MA-plots and volcano plots.

Data Presentation (Illustrative Examples)

The following tables are hypothetical examples of how quantitative gene expression data from a this compound treatment experiment could be presented.

Table 1: Top 10 Differentially Expressed Genes in Jurkat Cells Treated with 100 nM this compound for 24 Hours

Gene SymbolGene Namelog2FoldChangep-valueAdjusted p-value
IL2Interleukin 2-4.581.2e-502.5e-46
IFNGInterferon Gamma-3.923.4e-454.1e-41
TNFTumor Necrosis Factor-3.158.9e-387.3e-34
CD69CD69 Molecule-2.885.6e-323.1e-28
FASLGFas Ligand-2.547.1e-292.8e-25
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit-2.119.3e-252.5e-21
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit-1.984.2e-228.7e-19
EGR1Early Growth Response 1-1.856.7e-201.1e-16
DUSP1Dual Specificity Phosphatase 11.521.8e-152.2e-12
SOCS3Suppressor Of Cytokine Signaling 31.763.3e-184.9e-15

Table 2: Pathway Analysis of Differentially Expressed Genes

Pathway (KEGG)Number of Genesp-value
T cell receptor signaling pathway581.5e-18
Cytokine-cytokine receptor interaction453.2e-15
NF-kappa B signaling pathway328.9e-12
MAPK signaling pathway415.4e-10
Apoptosis281.7e-08

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Jurkat cells) Treatment 2. Treatment with This compound Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC Library_Prep 5. RNA-seq Library Preparation QC->Library_Prep Sequencing 6. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Analysis (Alignment, Counting, DESeq2) Sequencing->Data_Analysis Results 8. Differentially Expressed Genes & Pathway Analysis Data_Analysis->Results

Gene Expression Analysis Workflow

References

Troubleshooting & Optimization

Technical Support Center: Improving Cyclosporin E Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Cyclosporin E for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Due to its hydrophobic nature, this compound is practically insoluble in water. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). Ethanol can also be used. It is crucial to use a high-purity, anhydrous grade of the solvent to minimize the introduction of water, which can lead to precipitation.

Q2: What is a typical concentration for a this compound stock solution?

A2: A common stock solution concentration for this compound is 10 mM in DMSO. Higher concentrations may be possible, but increase the risk of precipitation upon dilution into aqueous cell culture media. It is advisable to prepare a fresh stock solution or use one that has been stored properly at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous media is a common issue with this compound. Here are several troubleshooting steps:

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound solution can help maintain its solubility.

  • Slow, stepwise dilution: Add the this compound stock solution to the media in a slow, dropwise manner while gently vortexing or swirling the tube. This allows for gradual dispersion and reduces the chances of localized high concentrations that can trigger precipitation.

  • Increase the final volume of media: Diluting the this compound into a larger volume of media can help keep the final concentration of the organic solvent (e.g., DMSO) low, which is often the cause of precipitation.

  • Use a serum-containing medium for initial dilution: If your final cell culture medium contains serum, performing the initial dilution in a small volume of serum-containing medium before adding it to the rest of the culture can sometimes help to stabilize the compound.

Q4: What is the mechanism of action of this compound?

A4: this compound is an immunosuppressive agent that acts by inhibiting calcineurin.[1][2] It first binds to an intracellular protein called cyclophilin.[1][2] This this compound-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] This inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor.[1][2] As a result, NFAT cannot translocate to the nucleus to promote the transcription of genes for cytokines like interleukin-2 (IL-2), which are essential for T-cell activation and proliferation.[1][2]

Troubleshooting Guide

Issue: this compound Powder Will Not Dissolve
Possible Cause Solution
Inappropriate Solvent Ensure you are using a recommended organic solvent such as high-purity DMSO or ethanol. This compound is not soluble in aqueous buffers like PBS.
Low Quality or Old Solvent Use anhydrous, high-purity solvents. Older solvents may have absorbed moisture, which will hinder dissolution.
Insufficient Vortexing/Mixing Vortex the solution vigorously for several minutes. Gentle warming in a 37°C water bath can also aid dissolution.
Issue: Stock Solution is Hazy or Contains Precipitate
Possible Cause Solution
Solution is Supersaturated Try preparing a slightly lower concentration of the stock solution. Ensure the powder is fully dissolved before storage.
Contamination of Solvent Use fresh, unopened solvent to prepare a new stock solution.
Improper Storage Store stock solutions at -20°C in tightly sealed vials to prevent solvent evaporation and absorption of moisture. Prepare small aliquots to avoid multiple freeze-thaw cycles.
Issue: Precipitate Forms in Cell Culture Plate Wells During Incubation
Possible Cause Solution
High Final Concentration of Organic Solvent Keep the final concentration of DMSO or ethanol in the cell culture medium as low as possible, ideally below 0.5%. Perform serial dilutions to achieve the desired final concentration of this compound with a minimal amount of the organic solvent.
Interaction with Media Components Some components of cell culture media can interact with this compound and reduce its solubility over time. Minimize the time between adding the compound to the media and starting the assay.
Temperature Fluctuations Ensure the incubator maintains a stable temperature. Temperature drops can decrease the solubility of this compound.

Quantitative Data: this compound Solubility

Solvent Solubility Reference
DMSO ~50 mg/mLSigma-Aldrich Product Information
Ethanol ~10 mg/mLSigma-Aldrich Product Information
Methylene Chloride ~10 mg/mLSigma-Aldrich Product Information
Chloroform ~6 mg/mLSigma-Aldrich Product Information
Water Slightly solubleSigma-Aldrich Product Information

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound: ~1215.6 g/mol ). For 1 mL of a 10 mM solution, you will need 1.2156 mg.

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve your desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • When adding the this compound solution to the medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.

  • Add the final diluted this compound solution to your cell culture plates. Gently rock the plates to mix.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw warm_media Warm Cell Media to 37°C thaw->warm_media serial_dilute Serial Dilution in Media warm_media->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cse This compound cyp Cyclophilin cse->cyp binds complex This compound-Cyclophilin Complex cyp->complex calcineurin Calcineurin complex->calcineurin inhibits nfat_p NFAT-P (Inactive) calcineurin->nfat_p dephosphorylates nfat NFAT (Active) nfat_p->nfat il2_gene IL-2 Gene nfat->il2_gene translocates to nucleus Nucleus il2_mrna IL-2 mRNA il2_gene->il2_mrna transcription il2_protein IL-2 Protein il2_mrna->il2_protein translation t_cell_activation T-Cell Activation il2_protein->t_cell_activation promotes

Caption: this compound's mechanism of action.

References

Cyclosporin E degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the degradation pathways and storage of Cyclosporin E.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathways for this compound are believed to be analogous to those of Cyclosporin A, due to their structural similarity. This compound is an N-demethylated derivative of Cyclosporin A.[1] The main degradation routes include:

  • Enzymatic Degradation: In vivo, this compound is expected to be metabolized by cytochrome P450 3A enzymes (primarily CYP3A4) in the liver. This process typically involves hydroxylation and further N-demethylation at various amino acid residues.[2]

  • Acid-Catalyzed Isomerization: Under acidic conditions, this compound can undergo an N,O-acyl migration to form isothis compound. This isomerization is a common degradation pathway for cyclosporines in acidic environments.[1][3][4]

Q2: What are the known degradation products and impurities of this compound?

A2: Besides the parent compound, experiments may detect several related substances. Known impurities and potential degradation products, largely inferred from studies on Cyclosporin A, include:

  • Isothis compound: Formed through acid-catalyzed isomerization.[1][3]

  • Hydroxylated and N-demethylated metabolites: Products of enzymatic degradation.

  • Photo-oxidation products: Can form upon exposure to light.[3]

  • Open-chain oligopeptides: Resulting from the cleavage of the cyclic peptide structure.[3]

  • Other cyclosporin variants that may be present as process-related impurities include Cyclosporin A, B, C, D, G, and H.[1][5][6]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of this compound. Based on information for cyclosporine standards and general recommendations for similar compounds, the following conditions are advised:

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended for this compound standards.[7] For routine laboratory use, storage at room temperature (20°C to 25°C) in a dry place is also acceptable for some formulations.[8][9]

  • Light: Protect from light to prevent photo-degradation.[8][10] Amber vials or storage in the dark are recommended.

  • Humidity: Store in a dry place to prevent hydrolysis.[8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Analysis

Possible Cause: Degradation of this compound during sample preparation or analysis.

Troubleshooting Steps:

  • Check Sample Preparation:

    • Ensure that the solvents used are of high purity and free of acidic or basic contaminants.

    • Minimize the time between sample preparation and analysis.

    • If possible, prepare samples immediately before injection into the HPLC system.

  • Verify HPLC Conditions:

    • Ensure the mobile phase pH is appropriate. Cyclosporines are more stable in neutral to slightly acidic conditions. Highly acidic mobile phases can accelerate the formation of isothis compound.

    • Check the column temperature. Elevated temperatures can increase the rate of degradation.

  • Perform a Blank Run:

    • Inject a blank solvent to ensure that the unexpected peaks are not carryover from previous injections or contaminants from the system.

Issue 2: Loss of this compound Potency in Stored Solutions

Possible Cause: Improper storage conditions leading to degradation.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Confirm that the solution was stored at the recommended temperature (e.g., 2-8°C for stock solutions).

    • Verify that the solution was protected from light.

    • Ensure the storage container was tightly sealed to prevent solvent evaporation and exposure to humidity.

  • Solvent Compatibility:

    • Ensure that the solvent used for the solution is compatible with this compound and does not promote degradation.

  • Re-analysis of a Freshly Prepared Standard:

    • Prepare a fresh standard solution and compare its peak area to the stored solution to quantify the extent of degradation.

Data on Cyclosporin Degradation

The following table summarizes the observed degradation of cyclosporines under different stress conditions. Note that much of the available data is for Cyclosporin A, which is structurally very similar to this compound.

Stress ConditionTemperatureDurationObserved DegradationReference
Acidic (0.1 N HCl)60°C30 minutesIsomerization to isocyclosporin is the predominant degradation pathway.[1][4]
Alkaline (0.1 N NaOH)60°C30 minutesSignificant degradation observed.
Oxidative (3% H₂O₂)Room Temp-Potential for oxidation.[11]
Thermal>50°C-Degradation rate increases with temperature.[11]
Photolytic1.2 million lux hours-Potential for photo-oxidation.[12]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 30 minutes.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 30 minutes.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours.

3. Sample Analysis (HPLC Method):

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Analyze the chromatograms of the stressed samples to identify and quantify the degradation products relative to the main peak of this compound.

  • Assess the peak purity of the this compound peak in the presence of its degradation products using a photodiode array (PDA) detector.

Visualizations

DegradationPathways cluster_enzymatic Enzymatic Degradation (in vivo) cluster_acid Acid-Catalyzed Degradation CsE_enzymatic This compound Metabolites Hydroxylated & N-demethylated Metabolites CsE_enzymatic->Metabolites CYP3A4 (Liver) CsE_acid This compound IsoCsE Isothis compound CsE_acid->IsoCsE Acidic Conditions (e.g., 0.1 N HCl)

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress hplc HPLC Analysis (C18 Column, UV Detection) stress->hplc data Data Analysis (Identify Degradants, Assess Purity) hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Low Bioavailability of Cyclosporine E in Oral Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Cyclosporine E is limited in publicly available scientific literature. The following guidance is primarily based on extensive research and data available for Cyclosporine A, a structurally and functionally similar compound. The principles and methodologies described are expected to be largely applicable to Cyclosporine E, but researchers should validate these approaches for their specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of Cyclosporine E?

A1: The low and variable oral bioavailability of Cyclosporine E, much like other cyclosporines, is attributed to several factors:

  • Poor Aqueous Solubility: Cyclosporine E is a large, lipophilic cyclic peptide with very low solubility in water. This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • P-glycoprotein (P-gp) Efflux: Cyclosporine E is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed in the apical membrane of intestinal enterocytes. P-gp actively pumps the absorbed drug back into the intestinal lumen, thereby reducing its net absorption.

  • First-Pass Metabolism: Cyclosporine E undergoes extensive metabolism in the gut wall and the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme system. This "first-pass effect" significantly reduces the amount of active drug that reaches systemic circulation.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of Cyclosporine E?

A2: Several advanced formulation strategies can be employed to overcome the challenges associated with Cyclosporine E's oral delivery:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the GI tract. This pre-dissolved state bypasses the dissolution step and can enhance absorption.

  • Lipid-Based Nanoparticles: This category includes Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems encapsulate the drug in a solid lipid matrix, protecting it from degradation and potentially enhancing lymphatic uptake, which can bypass the first-pass metabolism in the liver.

  • Solid Dispersions: In this approach, the drug is dispersed in a molecular or amorphous state within a hydrophilic polymer matrix. This enhances the drug's wettability and dissolution rate.

Q3: How do P-gp inhibitors and CYP3A4 inhibitors affect the bioavailability of Cyclosporine E?

A3: Co-administration of P-gp inhibitors (e.g., certain surfactants used in formulations) can block the efflux of Cyclosporine E back into the intestinal lumen, thereby increasing its intracellular concentration and net absorption. Similarly, CYP3A4 inhibitors can reduce its pre-systemic metabolism in the intestine and liver, leading to a higher fraction of the administered dose reaching the systemic circulation. Some formulation excipients may exhibit dual inhibitory effects on both P-gp and CYP3A4.

Troubleshooting Guides

Formulation & Characterization
Issue Potential Cause(s) Troubleshooting Steps
Poor emulsification of SEDDS formulation upon dilution. - Inappropriate ratio of oil, surfactant, and co-surfactant.- Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.- Insufficient mixing energy.- Systematically vary the ratios of the components to identify the optimal self-emulsifying region using ternary phase diagrams.- Select surfactants or a blend of surfactants with a higher HLB value (typically >12) to promote the formation of o/w microemulsions.- Ensure vigorous and standardized mixing during the emulsification test.
Drug precipitation upon dilution of the formulation. - Drug concentration exceeds the solubilization capacity of the formulation upon dilution.- The formulation is not thermodynamically stable.- Reduce the drug loading in the formulation.- Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC or PVP) into the formulation to create a supersaturated state.- Re-evaluate the excipient selection for better drug solubility.
Inconsistent particle size in lipid nanoparticle formulations. - Inefficient homogenization or sonication.- Inappropriate surfactant concentration.- Ostwald ripening during storage.- Optimize homogenization speed and time, or sonication amplitude and duration.- Ensure sufficient surfactant concentration to stabilize the nanoparticle surface.- Store the formulation at a lower temperature to reduce particle growth.
Low drug entrapment efficiency in lipid nanoparticles. - Poor solubility of the drug in the lipid matrix.- Drug partitioning into the external aqueous phase during preparation.- Select a lipid in which Cyclosporine E has higher solubility.- Optimize the preparation method, for example, by using a higher concentration of the drug in the molten lipid phase or by modifying the pH of the aqueous phase.
In Vitro & In Vivo Experiments
Issue Potential Cause(s) Troubleshooting Steps
High variability in Caco-2 cell permeability assay results. - Inconsistent Caco-2 cell monolayer integrity.- Variation in the expression of P-gp and CYP3A4 across cell passages.- Non-specific binding of the compound to the assay plates or inserts.- Regularly check the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.- Use cells within a defined passage number range for all experiments.- Pre-treat plates and inserts with a blocking agent or use low-binding plates. Include a positive control for P-gp efflux (e.g., rhodamine 123).[1][2][3]
Poor correlation between in vitro dissolution and in vivo bioavailability. - The in vitro dissolution medium does not adequately mimic the in vivo conditions of the GI tract.- The formulation's interaction with bile salts and digestive enzymes is not captured in vitro.- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin.- Consider performing in vitro lipolysis studies to simulate the digestion of lipid-based formulations.
Unexpectedly low bioavailability in preclinical animal models. - High first-pass metabolism in the chosen animal model.- Significant P-gp efflux in the animal's intestine.- Select an animal model with a P-gp and CYP3A4 profile that is more representative of humans, if possible.- Co-administer known P-gp and/or CYP3A4 inhibitors in mechanistic studies to confirm their role in limiting bioavailability.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from studies on various oral formulations of Cyclosporine A . This data is provided as a reference and may not be directly representative of Cyclosporine E's performance.

Table 1: Comparison of Pharmacokinetic Parameters of Different Cyclosporine A Oral Formulations in Beagle Dogs

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₄₈ (ng·h/mL)Relative Bioavailability (%)
Sandimmun Neoral® (Reference)875 ± 1561.92 ± 0.584521 ± 987100
PLGA Nanoparticles254 ± 893.67 ± 1.031027 ± 34522.7
Nanostructured Lipid Carriers (NLCs)912 ± 1892.17 ± 0.755056 ± 1123111.8
Self-Microemulsifying Drug Delivery System (SMEDDS)723 ± 1341.83 ± 0.413328 ± 87673.6

Data adapted from a comparative study on various nanoscale drug-delivery systems for Cyclosporine A.[4]

Table 2: Pharmacokinetic Parameters of a Cyclosporine A Solid Dispersion Formulation in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)
Neoral®1589 ± 2112.0 ± 0.07854 ± 987
Spherical Amorphous Solid Dispersion (SASD)1732 ± 1983.0 ± 0.07849 ± 1012

Data adapted from a study on a novel solid dispersion of Cyclosporine A based on cyclodextrin polymers.[5]

Experimental Protocols

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation of Cyclosporine E for enhanced oral delivery.

Materials:

  • Cyclosporine E

  • Oil phase (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P)

Methodology:

  • Screening of Excipients: Determine the solubility of Cyclosporine E in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various formulations with different ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion.

  • Preparation of the Final Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio determined from the phase diagram. b. Add the required amount of Cyclosporine E to the mixture. c. Gently heat the mixture to 40-50°C while vortexing until a clear, homogenous solution is obtained. d. Allow the formulation to cool to room temperature.

  • Characterization: a. Self-Emulsification Time: Add a small amount of the SEDDS formulation to a specified volume of water with gentle agitation and record the time taken to form a clear microemulsion. b. Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument. c. Drug Content: Determine the concentration of Cyclosporine E in the formulation using a validated HPLC method.

In Vitro Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a Cyclosporine E formulation and assess the involvement of P-gp efflux.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Cyclosporine E formulation

  • P-gp inhibitor (e.g., verapamil)

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the Cyclosporine E formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical): Repeat the experiment in the reverse direction to assess efflux.

  • P-gp Inhibition Study: Repeat the transport experiments in the presence of a P-gp inhibitor in both the apical and basolateral chambers to determine the contribution of P-gp to the efflux of Cyclosporine E.

  • Sample Analysis: Quantify the concentration of Cyclosporine E in all collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be calculated to quantify the extent of active efflux.

Visualizations

G Factors Affecting Oral Bioavailability of Cyclosporine E cluster_enterocyte Cellular Processes cluster_liver First-Pass Metabolism Oral Oral Administration of Cyclosporine E Lumen GI Lumen Oral->Lumen Dissolution Enterocyte Intestinal Enterocyte Lumen->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein Transport Pgp P-glycoprotein (Efflux Pump) Enterocyte->Pgp CYP3A4_gut CYP3A4 (Metabolism) Enterocyte->CYP3A4_gut Liver Liver PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic CYP3A4_liver CYP3A4 (Metabolism) Liver->CYP3A4_liver Pgp->Lumen CYP3A4_gut->Enterocyte Metabolites CYP3A4_liver->Liver Metabolites

Caption: Key physiological barriers to the oral bioavailability of Cyclosporine E.

G Experimental Workflow for SEDDS Formulation Development Start Start: Define Target Product Profile Screen 1. Excipient Screening (Solubility Studies) Start->Screen PhaseDiagram 2. Construct Ternary Phase Diagrams Screen->PhaseDiagram Formulate 3. Prepare SEDDS Formulations PhaseDiagram->Formulate Characterize 4. Physicochemical Characterization (Droplet Size, Zeta Potential) Formulate->Characterize Dissolution 5. In Vitro Dissolution & Drug Release Studies Characterize->Dissolution Permeability 6. In Vitro Permeability (Caco-2 Assay) Dissolution->Permeability Optimize Optimization Loop Permeability->Optimize Optimize->Formulate Refine Formulation InVivo 7. In Vivo Pharmacokinetic Study (Animal Model) Optimize->InVivo Proceed End End: Lead Formulation Identified InVivo->End

Caption: A typical experimental workflow for developing a SEDDS formulation.

References

Troubleshooting Cyclosporin E peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclosporin E analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) experiments.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem that can affect quantitation and resolution. This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues with this compound.

Q1: My this compound peak is tailing. What are the most common causes?

Peak tailing for large, cyclic peptides like this compound in RP-HPLC is often due to a combination of factors. The primary causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[1][2][3]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet can lead to distorted peak shapes.[3] A void at the column inlet can also cause tailing.[1]

  • Inappropriate Mobile Phase Conditions: A mobile phase with a pH close to the pKa of the analyte, improper buffer concentration, or an unsuitable organic modifier can contribute to peak tailing.[1][4]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion.[1][5]

  • Elevated Mobile Phase Viscosity: Certain organic modifiers, like isopropanol, can increase the viscosity of the mobile phase, leading to broader peaks.[6]

Q2: How can I systematically troubleshoot the peak tailing issue?

Follow this logical workflow to identify and resolve the source of peak tailing. Start with the simplest and most common solutions before moving to more complex and time-consuming ones.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing start Start: Peak Tailing Observed check_overload Q: Is the column overloaded? A: Dilute sample and reinject. start->check_overload check_mobile_phase Q: Is the mobile phase optimized? A: Adjust pH, add TFA, check organic modifier. check_overload->check_mobile_phase No end End: Symmetrical Peak Achieved check_overload->end Yes check_temp Q: Is the column temperature optimal? A: Increase temperature (e.g., 50-80°C). check_mobile_phase->check_temp No check_mobile_phase->end Yes check_column Q: Is the column compromised? A: Flush, backflush, or replace column. check_temp->check_column No check_temp->end Yes check_column->end Yes

Caption: A logical workflow for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q3: How does mobile phase pH affect this compound peak shape?

The pH of the mobile phase is critical for controlling peak shape, especially for compounds with ionizable groups. For silica-based columns, acidic silanol groups on the stationary phase can cause secondary interactions. Lowering the mobile phase pH to around 3.0 or below helps to suppress the ionization of these silanol groups, minimizing these interactions and reducing peak tailing.[1][2]

Q4: What is the role of trifluoroacetic acid (TFA) in the mobile phase?

Trifluoroacetic acid (TFA) is a common mobile phase additive used as an ion-pairing agent.[7] It helps to sharpen peak shapes and improve resolution for peptides like this compound.[7] A typical concentration is 0.1% TFA in the aqueous portion of the mobile phase.[7]

Q5: Can increasing the column temperature improve my peak shape?

Yes, increasing the column temperature can often lead to narrower and more symmetrical peaks for this compound.[8] Higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer kinetics. Additionally, for molecules like cyclosporine that can exist as multiple conformers, elevated temperatures can accelerate the interconversion between these forms, resulting in a single, sharper peak.[9] However, be aware that excessively high temperatures can also lead to increased peak overlap with impurities.[8]

Q6: What type of column is best suited for this compound analysis?

A C18 or C8 reverse-phase column is commonly used for the analysis of cyclosporines.[7][10] To minimize peak tailing from silanol interactions, it is advisable to use a modern, high-purity silica column that is well end-capped.[2] For methods operating at a low pH, ensure the column is designed to withstand acidic conditions.[1]

Experimental Protocols and Data

Optimized HPLC Methodologies for Cyclosporine Analysis

The following table summarizes various reported experimental conditions for the successful analysis of cyclosporine, which can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3
Column XTerra C18C18 (5 µm, 4.6 x 250 mm)Ultrabase-C18 (5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile:0.1% TFA (80:20, v/v), pH 1.4[7]Acetonitrile:Water (70:30, v/v)[11]Acetonitrile and deionized water (gradient)[12]
Flow Rate 1.0 mL/min[7]0.7 mL/min1.0 mL/min[12]
Column Temp. Ambient80°C[11]75°C[12]
Detection 210 nm[7]210 nm[11]205 nm[12]

Detailed Experimental Protocol Example

This protocol is based on a validated RP-HPLC method for the determination of cyclosporine.[7]

  • Chromatographic System:

    • HPLC system equipped with a UV detector.

    • Stationary Phase: XTerra C18 column.

  • Mobile Phase Preparation:

    • Prepare a 0.1% trifluoroacetic acid (TFA) solution in HPLC-grade water.

    • Adjust the pH to 1.4.

    • The mobile phase consists of acetonitrile and 0.1% TFA buffer in an 80:20 (v/v) ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound standard in the mobile phase to obtain a known concentration.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 210 nm.[7]

    • Inject the prepared standard and sample solutions.

    • The run time should be sufficient to elute the this compound peak (e.g., 10 minutes).[7]

This guide provides a comprehensive starting point for addressing peak tailing issues with this compound. For persistent problems, further investigation into system-specific factors such as extra-column volume and instrument plumbing may be necessary.

References

How to prevent Cyclosporin E precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of Cyclosporin E in aqueous buffers.

Note on Cyclosporin Analogs

This compound is a hydrophobic, cyclic polypeptide. While specific research on this compound's solubility is limited, it shares significant structural and physicochemical properties with Cyclosporin A (CsA), a well-studied analog. The principles and methods described for preventing CsA precipitation are therefore considered highly applicable to this compound.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of the aqueous buffer?

This compound is a large, lipophilic (fat-loving) molecule with very low intrinsic solubility in water and aqueous buffers.[2][3] Its molecular structure contains numerous non-polar amino acid residues, leading to strong hydrophobic interactions that cause the molecules to aggregate and precipitate in an aqueous environment rather than dissolve. This is a common challenge for many peptide-based drugs.[4]

Q2: At what concentration can I expect this compound to be soluble in a standard buffer (e.g., PBS)?

The aqueous solubility of cyclosporins is very low, often in the range of micrograms per milliliter (µg/mL). For instance, Cyclosporin A's solubility is approximately 27 µg/mL in water at 25°C. Exceeding this saturation point without a proper solubilization strategy will almost certainly lead to precipitation.

Q3: I dissolved this compound in DMSO first, but it still precipitated when I added it to my buffer. What went wrong?

This is a common issue called "solvent-shifting" precipitation. While this compound is soluble in organic solvents like DMSO or ethanol, rapidly diluting this concentrated stock into an aqueous buffer can cause the local concentration of the drug to momentarily exceed its solubility limit in the mixed solvent system, leading to immediate precipitation. The key is the method of addition and the final concentration of the organic solvent in the buffer. A slow, drop-wise addition into a vigorously stirring buffer is recommended.

Q4: Can pH adjustment of the buffer prevent precipitation?

For many compounds, altering the pH to ionize the molecule can increase aqueous solubility. However, this compound is a neutral peptide, meaning it lacks easily ionizable acidic or basic groups. Therefore, adjusting the pH of the buffer will have a minimal effect on its solubility.

Troubleshooting Guide: Preventing Precipitation

If you are experiencing this compound precipitation, consider the following solubilization strategies. The choice of method depends on the required final concentration and the constraints of your experimental system (e.g., tolerance for organic solvents or surfactants).

Strategy 1: Using Co-solvents

Co-solvents work by reducing the polarity of the aqueous buffer, making it a more favorable environment for hydrophobic molecules.

  • Common Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), Propylene Glycol (PG), Polyethylene Glycol (PEG 400).

  • Best Practice: Prepare a concentrated stock solution of this compound in 100% of the chosen organic co-solvent. Then, add this stock solution drop-by-drop to your vigorously stirring aqueous buffer. Do not add the buffer to the stock solution.

  • Considerations: The final concentration of the co-solvent should be as low as possible while maintaining solubility, as high concentrations can affect cell viability or protein structure in biological assays. It is crucial to establish the maximum tolerable co-solvent concentration for your specific experiment.

Strategy 2: Using Surfactants (Micelle Formation)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate this compound, while the hydrophilic shell keeps the entire complex soluble in the aqueous buffer.

  • Common Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor® EL, Poloxamers (e.g., Poloxamer 407).

  • Mechanism: This approach creates a stable nanomicellar formulation, which can significantly increase the apparent solubility of the drug.[5][6]

  • Benefit: Often allows for higher final drug concentrations compared to co-solvents alone and can result in more stable solutions.

Strategy 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes by trapping the hydrophobic this compound molecule within their core, thereby increasing its solubility in water.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), α-cyclodextrin (α-CD).

  • Application: This method is widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[7]

  • Advantage: Cyclodextrins are generally well-tolerated in biological systems.

Data Presentation: Efficacy of Solubilizing Agents

The following table summarizes the reported increase in the solubility of Cyclosporin A using various agents. This provides a strong indication of the potential efficacy for this compound.

Solubilization AgentClassConcentrationApproximate Fold-Increase in Solubility
Tween 20 Surfactant20%60 to 160-fold
Tween 80 Surfactant20%60 to 160-fold
Cremophor EL Surfactant20%60 to 160-fold
α-Cyclodextrin (α-CD) CyclodextrinNot specifiedEffective
HP-β-Cyclodextrin (HP-β-CD) CyclodextrinNot specifiedEffective, but less so than α-CD
Ethanol, Propylene Glycol Co-solventNot specifiedLess effective than surfactants

Data compiled from studies on Cyclosporin A.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent
  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mg/mL). Ensure it is fully dissolved.

  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2). Place it in a beaker on a magnetic stir plate and ensure vigorous stirring.

  • Combine Solutions: Using a pipette, add the this compound/DMSO stock solution to the stirring buffer very slowly, one drop at a time.

  • Observe: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, the final concentration may be too high for the chosen co-solvent percentage.

  • Finalize: Once the addition is complete, allow the solution to stir for an additional 5-10 minutes. The final concentration of DMSO should not exceed the tolerance limit of your experimental system (often <1%).

Protocol 2: Basic Solubility Assessment
  • Prepare Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a different buffer formulation (e.g., buffer alone, buffer + 1% DMSO, buffer + 0.5% Tween 80).

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the vials at high speed to pellet the undissolved this compound.

  • Sample and Dilute: Carefully collect a known volume of the supernatant from each vial. Dilute the supernatant with a suitable organic solvent (e.g., methanol or acetonitrile) to ensure the drug is fully dissolved for analysis.

  • Quantify: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). This concentration represents the saturation solubility in that specific formulation.

Visualizations

Mechanisms of Solubilization

SolubilizationMechanisms cluster_problem The Problem cluster_solutions Solubilization Strategies Precipitate This compound (Precipitated in Water) CoSolvent Co-Solvents (e.g., DMSO, Ethanol) Precipitate->CoSolvent Reduces Polarity Surfactant Surfactants (e.g., Tween 80) Precipitate->Surfactant Encapsulates in Micelle Core Cyclodextrin Cyclodextrins (e.g., HP-β-CD) Precipitate->Cyclodextrin Traps in Hydrophobic Cavity Solution Soluble this compound (Stable in Buffer) CoSolvent->Solution Surfactant->Solution Cyclodextrin->Solution

Caption: Strategies to overcome this compound precipitation in aqueous solutions.

Experimental Workflow for Solution Preparation

Workflow start Start: Prepare this compound Solution weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in 100% Organic Co-solvent (e.g., DMSO) to make stock weigh->dissolve add 4. Add Stock to Buffer Drop-wise with Vigorous Stirring dissolve->add buffer 3. Place Aqueous Buffer on Stir Plate buffer->add observe 5. Observe for Precipitation add->observe stable Stable Solution Achieved observe->stable No troubleshoot Precipitation Occurs: - Reduce final concentration - Increase co-solvent % - Try another method observe->troubleshoot Yes Troubleshooting cluster_cosolvent Co-solvent Strategy start Is this compound precipitating? cosolvent Are you using a co-solvent (e.g., DMSO, Ethanol)? start->cosolvent Yes cosolvent_yes Action: Add stock drop-wise to vigorously stirring buffer. Is final co-solvent % < 1%? cosolvent->cosolvent_yes Yes cosolvent_no Action: Prepare a stock in 100% co-solvent. Start with final co-solvent at 0.5-1%. cosolvent->cosolvent_no No cosolvent_percent Is precipitation still occurring? cosolvent_yes->cosolvent_percent cosolvent_no->start cosolvent_increase Action: Cautiously increase co-solvent %. Check experimental tolerance. cosolvent_percent->cosolvent_increase Yes surfactant Consider alternative: Use Surfactants (e.g., Tween 80) or Cyclodextrins (HP-β-CD) for higher solubility. cosolvent_percent->surfactant No, but need higher [drug] cosolvent_increase->surfactant Still precipitates or co-solvent % too high

References

Technical Support Center: High-Throughput Screening for Cyclosporin E Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing high-throughput screening (HTS) assays for Cyclosporin E analogues. The primary focus is on cell-based Nuclear Factor of Activated T-cells (NFAT) reporter assays and biochemical calcineurin inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound, and how does it relate to HTS assay design?

A1: this compound, like other cyclosporins, is an immunosuppressant that primarily functions as a calcineurin inhibitor.[1][2] Its mechanism involves binding to the intracellular protein cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[3][4] In T-cells, calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), which then translocates to the nucleus to activate the transcription of genes like Interleukin-2 (IL-2), a key cytokine in T-cell activation.[4] By inhibiting calcineurin, this compound prevents NFAT activation and subsequent IL-2 production, thus suppressing the immune response.[1][3][5]

HTS assays for this compound analogues are therefore designed to detect the inhibition of this pathway. Common approaches include cell-based reporter assays that measure NFAT-driven gene expression (e.g., luciferase) or biochemical assays that directly measure the phosphatase activity of calcineurin.[6]

Q2: Which type of assay is better for my screen: a cell-based NFAT reporter assay or a biochemical calcineurin assay?

A2: The choice between a cell-based and a biochemical assay depends on the goals of your screen.

  • Cell-Based NFAT Reporter Assays: These assays measure the activity of the compound in a more physiologically relevant context, accounting for cell permeability and potential off-target effects within the cell. They are well-suited for identifying compounds that inhibit the calcineurin-NFAT pathway at any point, not just direct calcineurin inhibition.

  • Biochemical Calcineurin Assays: These assays are more direct, measuring the specific inhibition of calcineurin phosphatase activity. They are ideal for identifying direct inhibitors of calcineurin and for structure-activity relationship (SAR) studies. However, they will not identify compounds that act upstream of calcineurin or that have poor cell permeability.

For a primary screen, a cell-based assay is often preferred to identify a broader range of potential hits. A biochemical assay can then be used as a secondary screen to confirm the mechanism of action for hits from the primary screen.

Q3: What are the critical parameters to optimize for a robust HTS assay?

A3: Key parameters to optimize include reagent concentrations (e.g., cell density, substrate concentration), incubation times, and temperature.[7] It is also crucial to minimize variability across plates, which can be influenced by factors like pipetting accuracy and edge effects.[8][9] The final concentration of solvents like DMSO should also be kept low, typically under 1%, to avoid impacting cell health and assay performance.[10]

Troubleshooting Guides

Cell-Based NFAT Reporter Assay (e.g., Luciferase)

This guide addresses common issues encountered when using a luciferase-based NFAT reporter assay to screen for this compound analogues.

Issue Potential Cause Recommended Solution
High Variability Between Replicate Wells Inconsistent cell seedingEnsure cells are thoroughly resuspended before plating to achieve a uniform cell density across all wells.
Pipetting errorsUse calibrated pipettes and consider using a master mix for reagents to be added to multiple wells. Automated liquid handlers can improve precision.[7][8]
Edge effectsTo mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media or water. Ensure consistent temperature and humidity during incubation.[7]
Low Signal-to-Background Ratio Insufficient stimulation of the NFAT pathwayOptimize the concentration of the stimulating agent (e.g., ionomycin and PMA).
Low luciferase expressionEnsure the reporter cell line is healthy and at an appropriate passage number. Extended cell culture can lead to reduced reporter expression.
Suboptimal assay conditionsOptimize incubation times for both cell stimulation and compound treatment.
Reagent issuesUse fresh luciferase assay reagents and ensure they are brought to room temperature before use as recommended by the manufacturer.
High Background Signal Autofluorescence/autoluminescence of compoundsScreen compounds for intrinsic fluorescence or luminescence in a separate assay without cells.
ContaminationCheck for microbial contamination in cell cultures and reagents.
Unexpectedly High Number of "Hits" (False Positives) Compounds inhibiting luciferaseCounterscreen hits against purified luciferase enzyme to identify direct inhibitors.
Cytotoxicity of compoundsPerform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the primary screen to identify compounds that are toxic to the cells.
Unexpectedly Low Number of "Hits" (False Negatives) Compound concentration too lowScreen at multiple concentrations to ensure that the optimal inhibitory concentration is not missed.
Poor cell permeability of compoundsIf a compound is active in a biochemical assay but not a cell-based one, it may have poor membrane permeability.
Biochemical Calcineurin Assay

This guide addresses common issues in a direct biochemical assay for calcineurin phosphatase activity.

Issue Potential Cause Recommended Solution
High Background (Signal in "No Enzyme" Control) Substrate instabilityEnsure the phosphorylated substrate is stable under the assay conditions. Prepare fresh substrate solution for each experiment.
Contaminating phosphatasesUse highly purified calcineurin.
Low Signal (Low Enzyme Activity) Inactive enzymeEnsure proper storage and handling of the calcineurin enzyme. Avoid repeated freeze-thaw cycles.
Incorrect buffer compositionVerify the concentrations of Ca2+, calmodulin, and other essential cofactors in the assay buffer.
Suboptimal assay conditionsOptimize pH, temperature, and incubation time for the enzymatic reaction.
High Variability Pipetting inaccuraciesUse precise, calibrated pipettes, especially for small volumes of enzyme or compounds.
Inconsistent reaction timingUse a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.
False Positives Compound interference with detection methodFor example, in a malachite green-based phosphate detection assay, some compounds may interfere with color development. Run a control with the compound and detection reagents in the absence of the enzyme.
Compound aggregationSome compounds may form aggregates that non-specifically inhibit the enzyme. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.

Experimental Protocols

Cell-Based NFAT-Luciferase Reporter Assay

This protocol is designed for a 96-well plate format but can be adapted for higher-density plates.

Materials:

  • NFAT reporter cell line (e.g., Jurkat cells stably transfected with an NFAT-luciferase reporter construct)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Assay medium (e.g., serum-free RPMI 1640)

  • This compound analogues and control compounds (e.g., Cyclosporin A) dissolved in DMSO

  • Stimulating agents (e.g., Ionomycin and Phorbol 12-myristate 13-acetate (PMA))

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • White, opaque 96-well microplates

Procedure:

  • Cell Seeding: Harvest and resuspend NFAT reporter cells in culture medium. Seed 40,000 to 50,000 cells per well in 50 µL of medium into a white, opaque 96-well plate.[4]

  • Compound Addition: Prepare serial dilutions of this compound analogues and control compounds in assay medium. Add 10 µL of the diluted compounds to the appropriate wells. For control wells, add 10 µL of assay medium with the corresponding DMSO concentration.

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

  • Stimulation: Prepare a stimulation solution in assay medium containing the optimized concentrations of Ionomycin and PMA (e.g., 1 µM Ionomycin and 30 nM PMA final concentrations).[4] Add 50 µL of the stimulation solution to all wells except for the negative control wells (add 50 µL of assay medium instead).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.[4]

  • Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well. Incubate at room temperature for 15-30 minutes, protected from light.[4] Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (from cell-free wells) from all other readings.

  • Normalize the data to the positive control (stimulated cells with no inhibitor) and negative control (unstimulated cells).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Biochemical Calcineurin Phosphatase Assay

This protocol is a generic template and may require optimization for specific reagents.

Materials:

  • Recombinant human calcineurin

  • Recombinant human cyclophilin A

  • Calmodulin

  • Phosphorylated peptide substrate (e.g., RII phosphopeptide)

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, pH 7.5)

  • This compound analogues and control compounds dissolved in DMSO

  • Phosphate detection reagent (e.g., Malachite Green-based)

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing assay buffer, calcineurin, calmodulin, and cyclophilin A.

  • Compound Addition: In a clear, flat-bottom 96-well plate, add 10 µL of the diluted this compound analogues or control compounds.

  • Enzyme Addition: Add 40 µL of the reagent mix to each well.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the compounds to bind to the cyclophilin-calcineurin complex.

  • Start Reaction: Add 50 µL of the phosphorylated peptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for an optimized time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detect Phosphate: Add 100 µL of the phosphate detection reagent to each well to stop the reaction and initiate color development. Incubate at room temperature for 15-20 minutes.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

Data Analysis:

  • Generate a standard curve using a phosphate standard.

  • Convert absorbance readings to the amount of phosphate released.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Visualizations

Caption: this compound inhibits the calcineurin-NFAT signaling pathway.

HTS_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Seeding Seed Reporter Cells in 96-well Plate Compound_Addition Add this compound Analogues & Controls Cell_Seeding->Compound_Addition Stimulation Add Stimulating Agents (e.g., Ionomycin/PMA) Compound_Addition->Stimulation Incubate Incubate at 37°C for 5-6 hours Stimulation->Incubate Add_Reagent Add Luciferase Assay Reagent Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Values Read_Plate->Data_Analysis

Caption: Experimental workflow for a cell-based NFAT reporter HTS assay.

References

Technical Support Center: Refining Cyclosporin E Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for refining the extraction of Cyclosporin E from fungal cultures. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Incomplete Cell Lysis: Fungal cell walls may not be sufficiently disrupted to release intracellular cyclosporins. 2. Inefficient Solvent Extraction: The chosen solvent may not be optimal for this compound, or the extraction time/method may be insufficient. 3. Suboptimal Fermentation Conditions: The fungal culture may not be producing a high titer of this compound due to issues with media composition, pH, temperature, or aeration.1. Enhance Cell Disruption: Consider using mechanical methods like bead beating or sonication in addition to solvent extraction. 2. Optimize Extraction: Ethyl acetate and butyl acetate are effective solvents for cyclosporins.[1][2] Ensure a sufficient solvent-to-broth ratio and consider multiple extraction rounds. Agitation during extraction can also improve efficiency. 3. Review Fermentation Parameters: Consult literature for optimal growth and secondary metabolite production conditions for your fungal strain. Ensure nutrient levels are not depleted during the fermentation run.
Poor Purity of Crude Extract 1. Co-extraction of Impurities: Lipids, pigments, and other fungal metabolites are often co-extracted with cyclosporins. 2. Presence of Similar Cyclosporin Analogs: Fungal cultures often produce a mixture of cyclosporins (A, B, C, etc.) that are structurally similar to this compound.1. Defatting Step: A pre-extraction with a nonpolar solvent like hexane can remove lipids. 2. Chromatographic Purification: Multi-step chromatographic purification is essential. This typically involves silica gel chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).[1][3]
Difficulty in Separating this compound from Other Analogs (e.g., Cyclosporin A) 1. Insufficient Chromatographic Resolution: The HPLC method (column, mobile phase, temperature) may not be optimized for separating structurally similar cyclosporins.1. Optimize HPLC Method:     - Column: A C18 reversed-phase column is commonly used.[4]     - Mobile Phase: A gradient of acetonitrile and water is often effective. The addition of a small amount of acid (e.g., phosphoric acid) can improve peak shape.     - Temperature: Column temperature can significantly impact separation. Experiment with temperatures between 60-70°C for better resolution.
Product Degradation during Extraction/Purification 1. pH Instability: Cyclosporins can be susceptible to degradation under strong acidic or basic conditions. 2. Temperature Instability: Prolonged exposure to high temperatures can lead to degradation.1. Control pH: Maintain a neutral or slightly acidic pH during extraction and purification steps. 2. Minimize Heat Exposure: Use reduced pressure for solvent evaporation to keep temperatures low. Avoid prolonged heating during any step.
Inconsistent Results Between Batches 1. Variability in Fungal Culture: Inconsistent fermentation conditions can lead to variable this compound production. 2. Inconsistent Extraction/Purification Procedure: Minor variations in solvent volumes, extraction times, or chromatographic conditions can affect yield and purity.1. Standardize Fermentation: Maintain consistent media composition, inoculum size, temperature, pH, and agitation for each fermentation batch. 2. Standardize Protocols: Follow a detailed, standardized protocol for extraction and purification to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

While Tolypocladium inflatum is the most well-known producer of Cyclosporin A, other fungi such as Fusarium and Aspergillus species have also been reported to produce various cyclosporins.[5] this compound is often found as a co-metabolite with other cyclosporins in these cultures.

Q2: What is a typical yield for this compound from fungal cultures?

Yields can vary significantly depending on the fungal strain and fermentation conditions. For cyclosporins in general, yields ranging from 35 mg/L to over 200 mg/L have been reported for Cyclosporin A in batch fermentations.[3] A study on T. inflatum reported a total cyclosporin production of 73 mg/L, of which 71% was Cyclosporin A.[1][3]

Q3: How can I confirm the identity and purity of my extracted this compound?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine purity by comparing the retention time with a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

Q4: Can I use the same extraction and purification protocol for this compound as for Cyclosporin A?

Yes, the general principles and methods for extracting and purifying Cyclosporin A are applicable to this compound due to their structural similarity. The key will be in the fine-tuning of the final chromatographic steps to achieve separation from other cyclosporin analogs.

Q5: What are some common challenges in scaling up this compound production?

Scaling up from lab to industrial production presents several challenges, including maintaining optimal aeration and agitation in large fermenters, ensuring consistent nutrient distribution, and managing the increased volume of solvents required for extraction. Fed-batch fermentation is a strategy used to improve yields in larger-scale production.[6]

Data Presentation

Table 1: Typical Yields and Purity of Cyclosporins from Fungal Cultures
Fungal SpeciesCyclosporin(s)Fermentation TypeYieldPurityReference
Tolypocladium inflatumTotal Cyclosporins (71% as A)Submerged73 mg/L98% (after purification)[1][3]
Fusarium oxysporumCyclosporin ASolid-State163.28 mg/100g (in ethyl acetate extract)Not specified[2]
Tolypocladium inflatumCyclosporin ASubmerged (Complex Media)205 mg/LNot specified[3]
Sesquicilliopsis rosariensisCyclosporin ASubmergedUp to 1100 mg/LNot specified[7]

Experimental Protocols

Protocol 1: Extraction of Crude Cyclosporins from Fungal Broth

This protocol is based on methods for Cyclosporin A and is adaptable for this compound.

1. Fermentation and Harvest:

  • Culture a high-producing fungal strain (e.g., Tolypocladium inflatum) in a suitable production medium for 10-14 days.
  • Harvest the entire fermentation broth (mycelia and culture filtrate).

2. Solvent Extraction:

  • To the whole culture broth, add an equal volume of ethyl acetate.
  • Agitate the mixture vigorously on a rotary shaker at room temperature for 12-24 hours to ensure thorough extraction.
  • Separate the organic (ethyl acetate) layer from the aqueous layer using a separatory funnel.
  • Evaporate the ethyl acetate layer to dryness under reduced pressure to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a two-step chromatographic purification process.

Step 1: Silica Gel Column Chromatography (Initial Purification)

  • Preparation:

    • Prepare a silica gel-40 column in a suitable glass column.

    • Dissolve the crude extract from Protocol 1 in a minimal amount of the mobile phase.

  • Elution:

    • Load the dissolved crude extract onto the top of the silica gel column.

    • Elute the column with a mobile phase of ethyl acetate:isopropanol (95:5, v/v).[1]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing cyclosporins.

  • Pooling and Concentration:

    • Pool the fractions containing the desired cyclosporins.

    • Evaporate the solvent from the pooled fractions under reduced pressure.

Step 2: Preparative Reversed-Phase HPLC (High-Purity Separation)

  • System Preparation:

    • Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions.

    • A common mobile phase system is a gradient of acetonitrile and water.

  • Sample Injection:

    • Dissolve the partially purified extract from Step 1 in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

  • Elution and Fraction Collection:

    • Run a gradient elution to separate this compound from other cyclosporin analogs and impurities.

    • Monitor the elution profile with a UV detector (typically at 210-220 nm).

    • Collect the peak corresponding to the retention time of a this compound standard.

  • Final Processing:

    • Evaporate the solvent from the collected fraction to obtain purified this compound.

    • Confirm the purity and identity using analytical HPLC, LC-MS, and NMR.

Visualizations

Cyclosporin Biosynthesis Pathway

Cyclosporin_Biosynthesis Simplified Cyclosporin Biosynthesis Pathway cluster_precursors Precursor Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis L-Alanine L-Alanine Alanine_Racemase Alanine_Racemase L-Alanine->Alanine_Racemase Conversion D-Alanine D-Alanine Alanine_Racemase->D-Alanine NRPS Cyclosporin Synthetase (NRPS) D-Alanine->NRPS Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Bmt Bmt Precursor PKS->Bmt Bmt->NRPS Other_AAs Other Amino Acids Other_AAs->NRPS Linear_Undecapeptide Enzyme-bound Linear Undecapeptide NRPS->Linear_Undecapeptide Assembly & Elongation Cyclosporin_E Cyclosporin_E Linear_Undecapeptide->Cyclosporin_E Cyclization & Release

Caption: Simplified pathway of Cyclosporin biosynthesis.

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow This compound Extraction & Purification Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fungal Fermentation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Solvent_Extraction Crude_Extract Crude Cyclosporin Extract Solvent_Extraction->Crude_Extract Silica_Chrom Silica Gel Chromatography Crude_Extract->Silica_Chrom Partially_Pure Partially Purified Extract Silica_Chrom->Partially_Pure Prep_HPLC Preparative HPLC (C18) Partially_Pure->Prep_HPLC Pure_CycloE Pure this compound Prep_HPLC->Pure_CycloE QC Quality Control (Analytical HPLC, LC-MS, NMR) Pure_CycloE->QC

Caption: Workflow for this compound extraction and purification.

References

Addressing batch-to-batch variability of synthetic Cyclosporin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of synthetic Cyclosporin E. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability in synthetic this compound and why is it a concern?

A1: Batch-to-batch variability refers to the slight differences in the chemical and physical properties of synthetic this compound from one production run to another. As a complex cyclic peptide, its synthesis is a multi-step process where minor variations in reaction conditions, raw materials, or purification can lead to differences in the final product. This is a concern because inconsistent product quality can lead to unreliable and irreproducible experimental results, affecting the validity of research and development outcomes. The impurity profile and peptide content can vary between batches even with unchanged synthesis and purification protocols.

Q2: What are the common causes of batch-to-batch variability in synthetic this compound?

A2: The primary causes of variability in synthetic peptides like this compound include:

  • Incomplete Reactions: Not all amino acid couplings may go to completion, leading to the presence of truncated or deletion sequences.

  • Side Reactions: Undesired chemical reactions can occur during synthesis, such as epimerization (changes in the stereochemistry of amino acids) or the formation of isomers (e.g., iso-Cyclosporin E).

  • Raw Material Inconsistency: Variations in the purity and quality of the starting amino acids and reagents can impact the final product.

  • Purification Differences: The effectiveness of the purification process (typically chromatography) can vary, leading to different levels of residual impurities in the final product.

  • Storage and Handling: this compound is susceptible to degradation if not stored under appropriate conditions (e.g., protected from light and moisture).

Q3: What are the typical impurities found in synthetic this compound?

A3: While specific impurities can vary, they are often structurally similar to this compound. Based on related cyclosporins, common impurities may include:

  • Isomers: Such as iso-Cyclosporin E, where an N-methylated amide bond has undergone an O- to N-acyl migration.

  • Analogs: Peptides with a similar structure but a different amino acid at one or more positions (e.g., Cyclosporin B, D, or G).

  • Precursor-related impurities: Incomplete or modified peptide chains from the synthesis process.

  • Solvent and Reagent Residues: Trace amounts of chemicals used during synthesis and purification.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays (e.g., variable IC50 values).

  • Question: We are observing a significant shift in the potency of our synthetic this compound between different batches in our cell-based assays. What could be the cause?

  • Answer: This is a common issue stemming from batch-to-batch variability. The likely causes are:

    • Purity Differences: The overall purity of the this compound batches may differ. A lower purity batch will have a lower effective concentration of the active compound.

    • Presence of Antagonistic or Agonistic Impurities: Some impurities may interfere with the biological assay. For example, an inactive isomer could competitively bind to the target protein without eliciting a response, thus increasing the apparent IC50.

    • Degradation of the Compound: Improper storage or handling of one batch could have led to its degradation, reducing its activity.

    Recommended Actions:

    • Quantify Purity: Analyze the different batches using High-Performance Liquid Chromatography (HPLC) to determine the exact purity of each.

    • Characterize Impurities: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major impurities in each batch.

    • Review Storage Conditions: Ensure that all batches have been stored correctly, typically at -20°C and protected from light.

    • Perform a Dose-Response Curve with a Reference Standard: If available, use a certified reference standard of this compound to calibrate your assay and compare the performance of your batches.

Issue 2: Physical differences between batches (e.g., color, solubility).

  • Question: We've noticed that a new batch of synthetic this compound is more difficult to dissolve than our previous batches. Why is this happening?

  • Answer: Differences in solubility can be an indicator of batch-to-batch variability. Potential causes include:

    • Different Salt Forms or Counter-ions: The final lyophilized product may have different residual salts from the purification process, which can affect solubility.

    • Presence of Insoluble Impurities: The new batch may contain impurities that are less soluble in your chosen solvent.

    • Variations in Crystallinity: The amorphous or crystalline state of the solid this compound can differ between batches, impacting its dissolution rate.

    Recommended Actions:

    • Consult the Certificate of Analysis (CoA): Review the CoA for each batch to check for any reported differences in appearance or formulation.

    • Solubility Testing: Test the solubility of the new batch in a small volume of different recommended solvents (e.g., DMSO, ethanol). Cyclosporin A, a close analog, is soluble in DMSO (50 mg/mL) and ethanol (10 mg/mL).

    • Sonication: Gentle sonication can help to dissolve compounds that are slow to go into solution.

    • Analytical Characterization: If the problem persists, consider analytical techniques like X-ray diffraction (XRD) to assess the crystallinity of the batches.

Data Presentation

The following tables provide representative data for the analysis of synthetic this compound. The acceptable ranges are illustrative and may vary depending on the specific application.

Table 1: Typical Purity and Impurity Profile of Synthetic this compound Batches

ParameterBatch ABatch BBatch CAcceptable Range
Purity (by HPLC, %) 98.5%96.2%99.1%> 95%
Iso-Cyclosporin E (%) 0.8%2.1%0.5%< 1.5%
Cyclosporin B (%) 0.3%0.9%0.2%< 0.5%
Unknown Impurity 1 (%) 0.2%0.5%0.1%< 0.2%
Total Impurities (%) 1.5%3.8%0.9%< 5%

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C61H109N11O12
Molecular Weight 1188.6 g/mol
Appearance White to off-white powder
Solubility (Cyclosporin A as reference) DMSO: ~50 mg/mL, Ethanol: ~10 mg/mL, Methylene chloride: ~10 mg/mL, Chloroform: ~6 mg/mL
Storage -20°C, protect from light

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for Cyclosporin A and its impurities and is suitable for determining the purity of this compound and quantifying known impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50-80°C (elevated temperature is often required for good peak shape with cyclosporins).

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

This method is for the identification and characterization of unknown impurities.

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS Scan Mode: Full scan mode to detect all ions, followed by product ion scan (MS/MS) on the most abundant ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Compare the mass-to-charge ratio (m/z) of the detected peaks with the theoretical masses of known Cyclosporin analogues and isomers. The fragmentation patterns can help to confirm the identity of the impurities.

Visualizations

Technical Support Center: Cyclosporin E Toxicity Assessment in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the toxicity of Cyclosporin E and related compounds in primary cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for cyclosporins in primary cells?

Cyclosporins, a class of cyclic polypeptides, primarily exert their effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] This inhibition is achieved through the formation of a complex between the cyclosporin molecule and an intracellular protein called cyclophilin.[2] The resulting complex binds to calcineurin, preventing it from dephosphorylating the nuclear factor of activated T-cells (NFAT).[1] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes for various cytokines, including interleukin-2 (IL-2), which is crucial for T-cell activation.[1][3] While this is the basis of its immunosuppressive action, high concentrations or prolonged exposure can lead to off-target toxicities.

Key toxic effects observed in vitro and in vivo include:

  • Nephrotoxicity: Direct toxic effects on renal proximal tubule cells and constriction of the afferent renal arteriole are major concerns.[4]

  • Hepatotoxicity: Can cause liver damage, though often less severe than nephrotoxicity.[2]

  • Neurotoxicity: May manifest as tremors, paresthesias, and in severe cases, encephalopathy.[3]

  • Mitochondrial Dysfunction: Cyclosporins have been shown to induce oxidative stress and impair mitochondrial function in renal tubular cells.

Q2: I cannot find specific IC50 values or toxicity data for this compound. What should I do?

Currently, there is a notable lack of publicly available, specific cytotoxicity data (e.g., IC50 values) for this compound in primary cell lines. Much of the published research focuses on the more common analog, Cyclosporin A.

It is reasonable to hypothesize that this compound shares a similar mechanism of action with Cyclosporin A due to structural similarities. Therefore, as a starting point for your experiments, you can refer to the extensive literature on Cyclosporin A's effects on various primary cell lines. However, it is crucial to perform your own dose-response experiments to determine the specific cytotoxic profile of this compound in your chosen primary cell model.

Q3: Which primary cell lines are most relevant for assessing this compound toxicity?

The choice of primary cell line should be guided by the specific toxicity you aim to investigate, based on the known side effects of cyclosporins.[5] Recommended cell lines include:

  • Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs): Ideal for investigating nephrotoxicity, a primary concern with cyclosporin administration.[4]

  • Primary Human Hepatocytes: Suitable for assessing potential hepatotoxicity.

  • Human Umbilical Vein Endothelial Cells (HUVECs): Useful for studying the effects on the vasculature, which can be relevant to cyclosporin-induced hypertension.

  • Primary Human T-lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs): Essential for evaluating the intended immunosuppressive effects and any associated cytotoxicity to immune cells.

Q4: What are the most common assays to measure cytotoxicity in primary cells?

Several assays can be used to measure cytotoxicity, each with its own advantages and disadvantages. Commonly used methods include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell membrane integrity.

  • Neutral Red Uptake Assay: This method assesses the accumulation of the neutral red dye in the lysosomes of viable cells.

  • ATP Assay: Measures the level of intracellular ATP, which correlates with cell viability.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table provides representative toxicity data for other cyclosporin analogs in primary rat hepatocytes to offer a comparative context. Researchers should generate their own data for this compound.

CompoundCell TypeParameter MeasuredObservation
Cyclosporin APrimary Rat HepatocytesInhibition of Taurocholate ReleaseDose-dependent inhibition
Cyclosporin GPrimary Rat HepatocytesInhibition of Taurocholate ReleaseMore potent inhibition than CsA
Cyclosporin HPrimary Rat HepatocytesInhibition of Taurocholate ReleaseLess potent inhibition than CsA
Cyclosporin FPrimary Rat HepatocytesInhibition of Taurocholate ReleaseLess potent inhibition than CsA

Data adapted from a study on the in vitro toxicity of cyclosporin analogs in primary rat hepatocytes. The relative toxic potential was reported as CsG > CsA > CsH = CsF.[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondria.[6][7]

Materials:

  • Primary cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged plasma membranes.

Materials:

  • Primary cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader capable of measuring absorbance at the specified wavelength (usually around 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).

    • High Control: Cells treated with a lysis buffer provided in the kit (for maximum LDH release).

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate (if required by the kit) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Absorbance/Signal in Assays - Insufficient cell number.- Low metabolic activity of primary cells.- Incorrect wavelength used for reading.- Optimize cell seeding density.- Extend the incubation time for the assay (e.g., MTT incubation).- Verify the plate reader settings.
High Background in Control Wells - Contamination of culture media.- High spontaneous cell death in primary culture.- Serum in the medium interfering with the assay.- Use fresh, sterile media.- Handle cells gently and ensure optimal culture conditions.- Use serum-free media for the final assay steps if recommended by the manufacturer.
Precipitation of this compound in Culture Media - Cyclosporins have poor aqueous solubility.[9][10][11]- High final concentration of the compound.- Prepare a high-concentration stock solution in a suitable solvent like DMSO or ethanol.- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells.- Vigorously mix the final dilutions before adding to the cells.
High Well-to-Well Variability - Uneven cell seeding.- "Edge effect" due to evaporation in outer wells.- Incomplete mixing of reagents.- Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the 96-well plate.- Ensure thorough but gentle mixing after adding each reagent.
Unexpectedly High Cytotoxicity at Low Doses - The vehicle (e.g., DMSO) itself is causing toxicity.- Primary cells are highly sensitive.- Run a vehicle control with varying concentrations of the solvent to determine its toxicity threshold.- Perform a time-course experiment to assess the onset of toxicity.

Visualizations

Signaling Pathways

Calcineurin_NFAT_Pathway cluster_cell T-Lymphocyte cluster_nucleus Nucleus cluster_inhibition Inhibition TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ TCR->Ca_ion Signal Transduction Calmodulin Calmodulin Ca_ion->Calmodulin Binds to Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Translocates to Nucleus & Binds Promoter IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription CyclosporinE This compound Cyclophilin Cyclophilin CyclosporinE->Cyclophilin Binds to CsE_Cyc_Complex This compound- Cyclophilin Complex Cyclophilin->CsE_Cyc_Complex CsE_Cyc_Complex->Calcineurin Inhibits

Caption: Calcineurin-NFAT signaling pathway and its inhibition by this compound.

Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed Primary Cells in 96-well Plate start->seed_cells stabilize Allow Cells to Stabilize (24h) seed_cells->stabilize treat Treat with Serial Dilutions of this compound stabilize->treat incubate Incubate for Exposure Period (24-72h) treat->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent incubate_assay Incubate for Assay Development add_reagent->incubate_assay read_plate Read Absorbance with Plate Reader incubate_assay->read_plate analyze Analyze Data & Calculate % Cytotoxicity read_plate->analyze end End analyze->end

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting Logic

Troubleshooting_Diagram start Inconsistent or Unexpected Results check_controls Are Controls (Vehicle, Max Lysis) Behaving as Expected? start->check_controls high_background High Background Signal check_controls->high_background No low_signal Low Assay Signal check_controls->low_signal No high_variability High Well-to-Well Variability check_controls->high_variability Yes sol_contam Check for Media or Reagent Contamination high_background->sol_contam sol_cells Optimize Cell Seeding Density and Health high_background->sol_cells low_signal->sol_cells sol_seeding Review Cell Seeding Technique for Uniformity high_variability->sol_seeding sol_edge Avoid Using Outer Wells high_variability->sol_edge sol_compound Check for Compound Precipitation high_variability->sol_compound sol_solvent Re-evaluate Stock Solution Solvent and Dilution sol_compound->sol_solvent Yes

Caption: Logical diagram for troubleshooting common cytotoxicity assay issues.

References

Validation & Comparative

Cyclosporin E vs. Cyclosporin A: A Comparative Guide to Immunosuppressive Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive potency of Cyclosporin E and Cyclosporin A, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to determine these properties.

Executive Summary

Cyclosporin A is a well-established and potent immunosuppressive agent widely used in clinical practice to prevent organ transplant rejection and manage autoimmune disorders. Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1] this compound, a natural analogue of Cyclosporin A, also exhibits immunosuppressive properties. This guide synthesizes the available data to provide a comparative analysis of these two compounds, highlighting key differences in their potency and potential therapeutic implications.

Mechanism of Action: Inhibition of Calcineurin

Both Cyclosporin A and this compound exert their immunosuppressive effects by targeting the calcineurin signaling pathway. The process begins with the binding of the cyclosporin molecule to a cytosolic protein called cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1]

The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor. When phosphorylated, NFAT resides in the cytoplasm. Dephosphorylation by calcineurin allows NFAT to translocate to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that plays a central role in orchestrating the immune response. By blocking this cascade, cyclosporins effectively suppress T-cell activation and proliferation.

Calcineurin Signaling Pathway cluster_cell T-Cell cluster_inhibition Inhibition by Cyclosporins TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P NFAT NFAT (dephosphorylated) NFAT_P->NFAT Dephosphorylation IL2_gene IL-2 Gene NFAT->IL2_gene Nuclear Translocation & Transcription IL2 Interleukin-2 (IL-2) IL2_gene->IL2 Proliferation T-Cell Proliferation IL2->Proliferation Cyclosporin Cyclosporin A / E Cyclophilin Cyclophilin Cyclosporin->Cyclophilin Complex Cyclosporin-Cyclophilin Complex Cyclophilin->Complex Complex->Calcineurin Inhibition

Figure 1. Simplified signaling pathway of T-cell activation and its inhibition by Cyclosporin A and E.

Comparative Immunosuppressive Potency

While both Cyclosporin A and E share the same mechanism of action, their potency can differ due to variations in their molecular structure, which affects their binding affinity for cyclophilin and the subsequent inhibition of calcineurin.

To provide a comprehensive comparison, the following table summarizes the kind of quantitative data required for a thorough evaluation of this compound's potency relative to Cyclosporin A.

ParameterCyclosporin AThis compoundReference
IC50 (Lymphocyte Proliferation) Data not available
- Mitogen-induced
- Alloantigen-induced
IC50 (Cytokine Inhibition) Data not available
- IL-2 Production
- IFN-γ Production
Calcineurin Inhibition Assay (IC50) Data not available
Cyclophilin Binding Affinity (Kd) Data not available

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. Kd: Dissociation constant. A lower Kd value indicates higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the immunosuppressive potency of cyclosporin compounds.

Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes in response to a stimulant.

Objective: To determine the IC50 value of Cyclosporin A and E for the inhibition of T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • RPMI 1640 culture medium supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Mitogen (e.g., Phytohemagglutinin - PHA) or allogeneic stimulator cells.

  • Cyclosporin A and this compound stock solutions.

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTS).

  • 96-well cell culture plates.

  • CO₂ incubator.

  • Scintillation counter or plate reader.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash and resuspend PBMCs in complete RPMI 1640 medium.

  • Plate the PBMCs in 96-well plates at a concentration of 1 x 10⁵ cells/well.

  • Add serial dilutions of Cyclosporin A or this compound to the wells.

  • Add the stimulant (PHA or allogeneic cells) to the appropriate wells.

  • Incubate the plates for 72-96 hours in a humidified CO₂ incubator at 37°C.

  • For the final 18 hours of incubation, add ³H-thymidine to each well.

  • Harvest the cells onto filter mats and measure the incorporation of ³H-thymidine using a scintillation counter.

  • Calculate the percentage of inhibition for each drug concentration and determine the IC50 value.

Lymphocyte Proliferation Assay Workflow cluster_workflow Experimental Workflow start Isolate PBMCs plate Plate PBMCs in 96-well plate start->plate add_drugs Add Cyclosporin A/E dilutions plate->add_drugs add_stimulant Add Mitogen/Allogeneic cells add_drugs->add_stimulant incubate Incubate 72-96h add_stimulant->incubate add_thymidine Add ³H-thymidine incubate->add_thymidine harvest Harvest cells add_thymidine->harvest measure Measure proliferation harvest->measure analyze Calculate IC50 measure->analyze

Figure 2. A typical workflow for a lymphocyte proliferation assay.
Cytokine Production Assay (ELISA)

This assay quantifies the amount of a specific cytokine, such as IL-2, produced by stimulated T-cells in the presence of an immunosuppressive agent.

Objective: To determine the IC50 value of Cyclosporin A and E for the inhibition of IL-2 production.

Materials:

  • PBMCs and culture reagents as described for the proliferation assay.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for the target cytokine (e.g., human IL-2).

  • Microplate reader.

Procedure:

  • Set up the cell cultures as described in steps 1-6 of the Lymphocyte Proliferation Assay.

  • After the desired incubation period (typically 24-48 hours for cytokine production), centrifuge the plates and collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in each supernatant.

  • Calculate the percentage of inhibition for each drug concentration and determine the IC50 value.

Conclusion

While Cyclosporin A remains the gold standard for calcineurin inhibitor-based immunosuppression, the comparative analysis of its analogues, such as this compound, is crucial for the development of new therapeutic agents with potentially improved efficacy or safety profiles. The lack of publicly available quantitative data for this compound highlights an area for future research. The experimental protocols detailed in this guide provide a standardized framework for conducting such comparative studies, which are essential for advancing the field of immunosuppressive drug discovery.

References

Head-to-Head Comparison: Nephrotoxicity of Cyclosporin E and Cyclosporin G

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available experimental data for researchers, scientists, and drug development professionals.

The development of cyclosporin analogues continues to be a focal point in the quest for potent immunosuppression with a reduced side-effect profile. Among the most significant dose-limiting toxicities of cyclosporins is nephrotoxicity. This guide provides a detailed comparison of the nephrotoxic potential of two cyclosporin analogues, Cyclosporin E and Cyclosporin G, based on available preclinical and clinical data.

While direct comparative studies between this compound and Cyclosporin G are not available in the current body of scientific literature, this guide synthesizes the existing data for each compound to offer an indirect comparison and highlight areas for future research. The primary focus of the available quantitative data is on the comparison between Cyclosporin G and the parent compound, Cyclosporin A.

Data Presentation: Quantitative Assessment of Nephrotoxicity

The following tables summarize key quantitative data from a comparative study of Cyclosporin G and Cyclosporin A in a salt-depleted rat model, a model known to promote cyclosporin-induced renal interstitial fibrosis.

Table 1: Effect of Cyclosporin G vs. Cyclosporin A on Glomerular Filtration Rate (GFR)

Treatment GroupDose (mg/kg/day, s.c.)GFR (ml/min/100g)% Change from Control
Control-0.67-
Cyclosporin A150.14-79.1%
Cyclosporin G150.670%
Cyclosporin A7.50.29-56.7%

Data from a study in salt-depleted Sprague-Dawley rats treated for three weeks.

Table 2: Effect of Cyclosporin G vs. Cyclosporin A on Urinary N-acetyl-β-D-glucosaminidase (NAG) Excretion

Treatment GroupDose (mg/kg/day, s.c.)Urinary NAG (IU/gCr)% Change from Control
Control-13-
Cyclosporin A1521+61.5%
Cyclosporin G15Not significantly different from control-
Cyclosporin A7.520+53.8%

Urinary NAG is a marker of renal tubular injury.

Table 3: Histological Findings

Treatment GroupDose (mg/kg/day, s.c.)Cortical and Medullary Injury (Interstitial Fibrosis and Tubular Atrophy)
Cyclosporin A15Considerable
Cyclosporin G15Less severe than Cyclosporin A
Cyclosporin A7.5Considerable

Experimental Protocols

Animal Model for Nephrotoxicity Assessment

A key study utilized a salt-depleted rat model to enhance the nephrotoxic effects of cyclosporins, allowing for a clearer assessment of renal injury.

  • Animal Species: Male Sprague-Dawley rats.

  • Diet: Low sodium diet to induce salt depletion.

  • Drug Administration: Cyclosporin A or Cyclosporin G was administered subcutaneously (s.c.) daily for three weeks.

  • Dosage Groups:

    • Cyclosporin A: 15 mg/kg/day and 7.5 mg/kg/day.

    • Cyclosporin G: 15 mg/kg/day.

  • Parameters Measured:

    • Glomerular Filtration Rate (GFR): To assess overall kidney function.

    • Urinary N-acetyl-β-D-glucosaminidase (NAG): A biomarker for renal tubular damage.

    • Histopathology: Microscopic examination of kidney tissue for signs of injury, such as interstitial fibrosis and tubular atrophy.

    • Blood Levels: Measurement of drug concentrations in the blood to assess exposure.

Signaling Pathways in Cyclosporin-Induced Nephrotoxicity

The nephrotoxic effects of cyclosporins are multifactorial, involving complex signaling pathways that lead to vasoconstriction, fibrosis, and tubular injury. The diagrams below illustrate two of the key pathways implicated.

Validating Cyclosporin Efficacy in a Graft-versus-Host Disease Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data for Cyclosporin E: Extensive literature searches did not yield any specific preclinical or clinical data evaluating the efficacy of this compound in graft-versus-host disease (GvHD) models. Therefore, a direct comparison of this compound with other treatments is not possible at this time.

As a viable alternative, this guide provides a comprehensive comparison of the well-established immunosuppressant Cyclosporin A with other standard agents used in the management of GvHD. This information is intended for researchers, scientists, and drug development professionals working in the field of transplantation immunology.

Comparison of Immunosuppressive Agents in GvHD

The following tables summarize the quantitative data on the efficacy and safety of Cyclosporin A compared to Methotrexate and Corticosteroids for the prophylaxis and treatment of acute GvHD.

Table 1: Efficacy of Immunosuppressive Agents in Acute GvHD Prophylaxis

Agent(s)Incidence of Grade II-IV Acute GvHDOverall SurvivalSource(s)
Cyclosporin A alone73%Not significantly different[1]
Cyclosporin A + Methotrexate60%Not significantly different[1]
Cyclosporin A + Methylprednisolone60%Slight advantage in relapse-free survival[1]

Table 2: Treatment of Established Acute GvHD

TreatmentOverall Response RateComplete Response RateSource(s)
Corticosteroids (First-line)40-60%VariesGeneral Knowledge
Ruxolitinib (Steroid-refractory)~60%~30%General Knowledge
Ibrutinib (Steroid-refractory cGvHD)67%Not specifiedGeneral Knowledge

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing GvHD in a murine model and for the administration of immunosuppressive agents.

Murine Model of Acute Graft-versus-Host Disease

A common method for inducing acute GvHD involves the transplantation of allogeneic bone marrow and T cells into irradiated recipient mice.

  • Recipient Preparation: Recipient mice (e.g., BALB/c) are lethally irradiated with a total dose of 800-900 cGy, typically administered in two split doses to minimize toxicity.

  • Donor Cell Preparation: Bone marrow cells are harvested from the femurs and tibias of donor mice (e.g., C57BL/6). T cells are isolated from the spleens of donor mice.

  • Transplantation: A suspension of donor bone marrow cells (e.g., 5 x 10^6 cells) and T cells (e.g., 1 x 10^6 cells) in sterile saline or media is injected intravenously into the tail vein of the irradiated recipient mice.

  • Monitoring: Mice are monitored daily for weight loss, clinical signs of GvHD (e.g., hunched posture, ruffled fur, diarrhea, skin rash), and survival. GvHD severity is scored based on these parameters.

Administration of Immunosuppressive Agents
  • Cyclosporin A: For prophylactic studies, Cyclosporin A is typically administered daily via intraperitoneal injection or oral gavage, starting on the day of transplantation (Day 0) or one day prior. A common dose in murine models is 10-15 mg/kg/day.

  • Methotrexate: In combination with Cyclosporin A for prophylaxis, Methotrexate is often administered intraperitoneally on specific days post-transplantation, for example, on Day +1, +3, +6, and +11 at a dose of 5-10 mg/kg.

  • Corticosteroids (e.g., Prednisolone): For the treatment of established GvHD, prednisolone can be administered daily via oral gavage or intraperitoneal injection at a dose of 1-2 mg/kg.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs is essential for clear communication of scientific concepts.

GvHD_T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC MHC B7 B7 TCR TCR CD28 CD28 Calcineurin Calcineurin TCR->Calcineurin Signal 1 CD28->Calcineurin Signal 2 NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Transcription IL2 IL-2 IL2_Gene->IL2 Translation CyclosporinA Cyclosporin A CyclosporinA->Calcineurin Inhibits

T-Cell activation pathway and Cyclosporin A inhibition.

GvHD_Experimental_Workflow cluster_Setup Experimental Setup cluster_Procedure Transplantation Procedure cluster_Treatment Treatment Groups cluster_Monitoring Monitoring & Endpoints Donor Donor Mouse (e.g., C57BL/6) CellHarvest Harvest Bone Marrow & Splenocytes from Donor Donor->CellHarvest Recipient Recipient Mouse (e.g., BALB/c) Irradiation Lethal Irradiation of Recipient Recipient->Irradiation Transplantation Intravenous Injection of Donor Cells Irradiation->Transplantation CellHarvest->Transplantation Control Vehicle Control Transplantation->Control CyclosporinA Cyclosporin A Transplantation->CyclosporinA Alternative Alternative Treatment Transplantation->Alternative DailyMonitoring Daily Monitoring: - Weight Loss - GvHD Score Control->DailyMonitoring CyclosporinA->DailyMonitoring Alternative->DailyMonitoring Survival Survival Analysis DailyMonitoring->Survival Histopathology Histopathology of Target Organs DailyMonitoring->Histopathology

Typical experimental workflow for a murine GvHD study.

References

Cyclosporin E versus other calcineurin inhibitors: a comparative review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclosporin E with other prominent calcineurin inhibitors, primarily its parent compound Cyclosporin A and Tacrolimus. The information is intended to support research and development efforts in the field of immunosuppressive drug discovery. Due to the limited availability of direct comparative studies on this compound, this review synthesizes data on the broader class of Cyclosporin A metabolites to infer the properties of this compound, alongside established data for Cyclosporin A and Tacrolimus.

Mechanism of Action: Calcineurin Inhibition

Calcineurin inhibitors exert their immunosuppressive effects by blocking the calcineurin signaling pathway, which is crucial for the activation of T-lymphocytes. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that promotes T-cell proliferation and differentiation, leading to an amplified immune response.

Cyclosporins and Tacrolimus, although structurally different, share a common mechanism of inhibiting calcineurin. They first bind to intracellular proteins called immunophilins. Cyclosporins bind to cyclophilin, while Tacrolimus binds to FK-binding protein 12 (FKBP12). These drug-immunophilin complexes then bind to calcineurin, inhibiting its phosphatase activity.[1] This blockade prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby suppressing IL-2 gene transcription and ultimately dampening the T-cell-mediated immune response.

Calcineurin_Signaling_Pathway TCR TCR Ca_ion Ca_ion TCR->Ca_ion Signal Transduction CaN CaN Ca_ion->CaN activates NFATp NFATp CaN->NFATp dephosphorylates NFAT NFAT NFATp->NFAT NFAT_n NFAT_n NFAT->NFAT_n translocates IL2_Gene IL2_Gene NFAT_n->IL2_Gene activates transcription CsA CsA Cyclophilin Cyclophilin CsA->Cyclophilin Tac Tac FKBP12 FKBP12 Tac->FKBP12

Comparative Performance Data

Quantitative data comparing the in vitro immunosuppressive activity and nephrotoxicity of Cyclosporin A, its metabolites (as a proxy for this compound), and Tacrolimus are summarized below. It is important to note that this compound is a metabolite of Cyclosporin A, and studies have shown that most metabolites have significantly reduced immunosuppressive activity compared to the parent compound, generally less than 10%.

Table 1: In Vitro Immunosuppressive Activity

CompoundAssayIC50 (ng/mL)Relative Potency (vs. CsA)
Cyclosporin A (CsA) Mixed Lymphocyte Reaction (MLR)~191
Cyclosporin G (CsG) Mixed Lymphocyte Reaction (MLR)~60~0.32
Tacrolimus (FK506) Mixed Lymphocyte Reaction (MLR)~0.2-2~10-100
Cyclosporin A Metabolites Mixed Lymphocyte Reaction (MLR)>200<0.1

IC50 values are approximate and can vary between studies and experimental conditions. Data for metabolites represents a general finding across multiple studies.

Table 2: In Vitro Nephrotoxicity

CompoundCell TypeEndpointRelative Toxicity (vs. CsA)
Cyclosporin A (CsA) Rabbit Renal Proximal Tubular CellsEnzyme Release, Na+/K+-ATPase activity1
Cyclosporin D (CsD) Rabbit Renal Proximal Tubular CellsEnzyme Release, Na+/K+-ATPase activity<1
Cyclosporin C (CsC) Rabbit Renal Proximal Tubular CellsEnzyme Release, Na+/K+-ATPase activity<<1
Metabolite M21 Rabbit Renal Proximal Tubular CellsEnzyme Release, Na+/K+-ATPase activity<1
Metabolite M17 Rabbit Renal Proximal Tubular CellsEnzyme Release, Na+/K+-ATPase activity<<1
Metabolite M1 Rabbit Renal Proximal Tubular CellsEnzyme Release, Na+/K+-ATPase activity<<1

This data suggests a dissociation between immunosuppressive activity and nephrotoxicity for some cyclosporin analogues and metabolites, with some compounds showing lower toxicity than Cyclosporin A.[1]

Table 3: Pharmacokinetic Parameters (in Humans)

ParameterCyclosporin ATacrolimusCyclosporin A Metabolites
Bioavailability Highly variable (20-50%)~25%Variable, generally higher oral bioavailability than CsA
Half-life (t1/2) ~19 hours (variable)~12 hoursVariable, can be longer or shorter than CsA
Metabolism Extensively by CYP3A4Extensively by CYP3A4Further metabolism or excretion
Excretion Primarily biliaryPrimarily biliaryPrimarily biliary

Experimental Protocols

Detailed, standardized protocols for the key experiments cited are provided below. These represent typical methodologies used in the comparative assessment of calcineurin inhibitors.

Mixed Lymphocyte Reaction (MLR) for Immunosuppressive Activity

Objective: To assess the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Co-culture the PBMCs from the two donors in a 96-well plate at a 1:1 ratio in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Compound Treatment: Add serial dilutions of the test compounds (this compound, Cyclosporin A, Tacrolimus) and a vehicle control to the co-cultures.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assay: During the last 18-24 hours of incubation, add [3H]-thymidine or a non-radioactive proliferation marker (e.g., BrdU or CFSE) to each well.

  • Measurement: Harvest the cells and measure the incorporation of the proliferation marker using a scintillation counter, ELISA reader, or flow cytometer, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the log of the compound concentration.

Experimental_Workflow_MLR cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pbmc_a Isolate PBMCs (Donor A) coculture Co-culture PBMCs (1:1 ratio) pbmc_a->coculture pbmc_b Isolate PBMCs (Donor B) pbmc_b->coculture add_compounds Add Test Compounds (Serial Dilutions) coculture->add_compounds incubate Incubate (5 days) add_compounds->incubate add_marker Add Proliferation Marker incubate->add_marker measure Measure Proliferation add_marker->measure calculate Calculate IC50 measure->calculate

In Vitro Nephrotoxicity Assay

Objective: To evaluate the cytotoxic effects of a compound on renal proximal tubular epithelial cells.

Methodology:

  • Cell Culture: Culture a human renal proximal tubular epithelial cell line (e.g., HK-2) in appropriate medium in 96-well plates until confluent.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, Cyclosporin A, etc.) and a vehicle control.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytotoxicity Assessment:

    • LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture supernatant as an indicator of membrane damage.

    • MTT/XTT Assay: Assess cell viability by measuring the metabolic activity of the cells.

    • Na+/K+-ATPase Activity Assay: Measure the activity of this key enzyme in cell lysates as a specific marker of tubular cell function.

  • Data Analysis: Determine the concentration of each compound that causes a 50% reduction in cell viability or enzyme activity (IC50) to compare their relative nephrotoxicity.

Logical Relationships and Summary

The immunosuppressive activity of calcineurin inhibitors is directly linked to their ability to inhibit calcineurin, which in turn prevents T-cell activation. However, this therapeutic action is often accompanied by adverse effects, most notably nephrotoxicity. The ideal calcineurin inhibitor would exhibit high immunosuppressive potency with minimal toxicity.

Based on the available data, this compound, as a metabolite of Cyclosporin A, is expected to have significantly lower immunosuppressive activity. While direct comparative data on its toxicity is limited, studies on other cyclosporin metabolites suggest that the structural modifications that reduce immunosuppressive activity may also, in some cases, reduce nephrotoxicity. This highlights a potential avenue for drug development: identifying or designing calcineurin inhibitors with a favorable therapeutic index, where immunosuppression is maximized and toxicity is minimized.

Logical_Relationship cluster_mechanism Mechanism of Action cluster_side_effects Adverse Effects cluster_goal Therapeutic Goal CaN_Inhibition Calcineurin Inhibition TCell_Activation_Block Block T-Cell Activation CaN_Inhibition->TCell_Activation_Block Nephrotoxicity Nephrotoxicity CaN_Inhibition->Nephrotoxicity Off-target effects? Other_Toxicity Other Toxicities (Neurotoxicity, etc.) CaN_Inhibition->Other_Toxicity Off-target effects? Immunosuppression Immunosuppression (Therapeutic Effect) TCell_Activation_Block->Immunosuppression High_Potency High Potency Immunosuppression->High_Potency Low_Toxicity Low Toxicity Nephrotoxicity->Low_Toxicity Other_Toxicity->Low_Toxicity

References

Comparative Analysis of Cyclosporin A Antibody Cross-Reactivity with Cyclosporin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies developed against Cyclosporin A (CsA) with its analogue, Cyclosporin E (CsE). Understanding the specificity of Cyclosporin A antibodies is critical for the accurate monitoring of therapeutic drug levels and for the development of specific immunoassays. This document summarizes the structural differences between CsA and CsE, presents available data on the cross-reactivity of CsA antibodies with its metabolites as a surrogate for a direct CsA versus CsE comparison, and provides detailed experimental protocols for assessing antibody specificity.

Structural Basis for Antibody Cross-Reactivity

Cyclosporin A is a cyclic peptide consisting of 11 amino acids.[1] Its immunosuppressive activity is primarily mediated through its binding to cyclophilin, and this complex then inhibits calcineurin, a key enzyme in the T-cell activation pathway.[2][3][4] Antibodies developed against Cyclosporin A are designed to recognize specific epitopes on this molecule.

One study on the biological activity of different cyclosporin variants found that this compound did not show any effect on inhibiting the mitochondrial permeability transition pore at concentrations where other cyclosporins, including CsA, were active.[5] This suggests that the structural difference in this compound has a significant impact on its biological function, which may also translate to reduced recognition by CsA-specific antibodies.

Data on Cross-Reactivity of Cyclosporin A Antibodies with Metabolites

The following table summarizes the cross-reactivity of polyclonal anti-Cyclosporin A antibodies with various metabolites of Cyclosporin A. This data is presented to illustrate the degree to which structural modifications can influence antibody binding and serves as a model for how a direct comparison with this compound would be quantified. The metabolites are designated by their common nomenclature (e.g., AM1, AM9).

MetaboliteModification from Cyclosporin AReported Cross-Reactivity (%) with Polyclonal Anti-CsA Antibodies
AM1 Hydroxylation4.4
AM9 Demethylation20
AM4N N-demethylation16
AM19 Dihydroxylation0.9

Note: The cross-reactivity percentages are sourced from various immunoassay datasheets and publications and can vary depending on the specific antibody and assay format used.

Experimental Protocols for Assessing Antibody Cross-Reactivity

A common method for determining the cross-reactivity of an antibody is through competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Competitive ELISA Protocol

This protocol outlines a general procedure for assessing the cross-reactivity of an anti-Cyclosporin A antibody with this compound.

  • Coating: A microtiter plate is coated with a Cyclosporin A-protein conjugate (e.g., CsA-BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: A fixed concentration of the anti-Cyclosporin A antibody is pre-incubated with varying concentrations of either Cyclosporin A (for the standard curve) or this compound (the test compound).

  • Incubation: The antibody-cyclosporin mixtures are added to the coated and blocked microtiter plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity is inversely proportional to the amount of free cyclosporin in the initial competition step. The concentration of this compound that causes a 50% reduction in the signal (IC50) is compared to the IC50 of Cyclosporin A. The percent cross-reactivity is calculated as:

    (IC50 of Cyclosporin A / IC50 of this compound) x 100%

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Plate Preparation cluster_competition Competition Step Coat Plate Coat Plate Block Plate Block Plate Coat Plate->Block Plate Add to Plate Add Mixtures to Coated Plate Block Plate->Add to Plate Prepare Standards (CsA) Prepare Standards (CsA) Mix_Standards Incubate Antibody with CsA Standards Prepare Standards (CsA)->Mix_Standards Prepare Test (CsE) Prepare Test (CsE) Mix_Test Incubate Antibody with CsE Prepare Test (CsE)->Mix_Test Add Anti-CsA Antibody Add Anti-CsA Antibody Add Anti-CsA Antibody->Mix_Standards Add Anti-CsA Antibody->Mix_Test Mix_Standards->Add to Plate Mix_Test->Add to Plate Wash Wash Add to Plate->Wash Detection Add Secondary Ab and Substrate Wash->Detection Read Plate Read Plate Detection->Read Plate Analyze Data Calculate % Cross-Reactivity Read Plate->Analyze Data

Competitive ELISA Workflow for Cross-Reactivity Testing.

G Cyclosporin A/E Cyclosporin A/E CsA/E-Cyclophilin Complex CsA/E-Cyclophilin Complex Cyclosporin A/E->CsA/E-Cyclophilin Complex binds Cyclophilin Cyclophilin Cyclophilin->CsA/E-Cyclophilin Complex Calcineurin Calcineurin CsA/E-Cyclophilin Complex->Calcineurin inhibits NFAT-P NFAT (phosphorylated) Calcineurin->NFAT-P dephosphorylates NFAT NFAT (dephosphorylated) NFAT-P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL-2 Gene Transcription IL-2 Gene Transcription Nucleus->IL-2 Gene Transcription activates

Cyclosporin Signaling Pathway via Calcineurin Inhibition.

References

Unraveling the Immunosuppressive Potency: A Comparative Analysis of Cyclosporin E and Cyclosporin A on T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential effects of Cyclosporin E (CsE) and Cyclosporin A (CsA) on T-cell proliferation, supported by available experimental data and detailed methodologies.

Cyclosporin A (CsA) is a well-established and potent immunosuppressive drug widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action primarily involves the inhibition of T-cell activation and proliferation. A lesser-known analogue, this compound (CsE), has also been investigated for its immunosuppressive properties. This guide delves into a comparative analysis of these two cyclosporin variants, focusing on their impact on T-cell proliferation, their interaction with their primary intracellular receptor, cyclophilin, and their subsequent effect on the calcineurin signaling pathway.

Quantitative Comparison of Biological Activities

To understand the differential effects of CsE and CsA, it is crucial to examine their performance in key biological assays. The following tables summarize the available quantitative data for their binding to cyclophilin A, inhibition of calcineurin phosphatase activity, and suppression of T-cell proliferation.

Table 1: Cyclophilin A Binding Affinity

CompoundDissociation Constant (Kd) for Cyclophilin A
Cyclosporin A~13 - 36.8 nM
This compoundData not available in published literature

Table 2: Calcineurin Inhibition

CompoundIC50 for Calcineurin Inhibition
Cyclosporin A~7.5 ng/mL (in murine peripheral blood lymphocytes)
This compoundData not available in published literature

Table 3: T-Cell Proliferation Inhibition

CompoundIC50 for T-Cell Proliferation (Mixed Lymphocyte Reaction)
Cyclosporin A~19 µg/L
This compoundData not available in published literature

Note: The lack of publicly available quantitative data for this compound presents a significant challenge in providing a direct, data-driven comparison with Cyclosporin A. The information for CsA is provided as a benchmark.

The Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of both CsA and CsE are mediated through the inhibition of the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation.

Calcineurin-NFAT Signaling Pathway TCR_CD3 TCR/CD3 Complex PLCg PLCγ TCR_CD3->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (Nucleus) NFAT_P->NFAT Nuclear Translocation IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IL2 IL-2 Production IL2_Gene->IL2 T_Cell_Proliferation T-Cell Proliferation IL2->T_Cell_Proliferation Cyclosporin Cyclosporin A / E Cyclophilin Cyclophilin Cyclosporin->Cyclophilin Cs_Cyp_Complex Cyclosporin-Cyclophilin Complex Cyclosporin->Cs_Cyp_Complex Cyclophilin->Cs_Cyp_Complex Cs_Cyp_Complex->Calcineurin Inhibition

Comparative Metabolic Stability of Cyclosporin E and its Analogues: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the metabolic stability of Cyclosporin E and its analogues is currently challenging due to a notable lack of publicly available experimental data. While extensive research has elucidated the metabolic pathways of Cyclosporin A, specific quantitative data on the in vitro metabolic stability of this compound, such as intrinsic clearance (CLint) and half-life (t1/2), remains largely unpublished. This guide summarizes the known metabolic pathways of cyclosporins, outlines standard experimental protocols for assessing metabolic stability, and highlights the existing knowledge gap regarding this compound.

Cyclosporins are a class of cyclic undecapeptides primarily used as immunosuppressants to prevent organ transplant rejection and to treat autoimmune diseases. Their therapeutic efficacy and potential for toxicity are significantly influenced by their metabolic stability, which is predominantly governed by the cytochrome P450 enzyme system, particularly CYP3A4, in the liver. The primary metabolic pathways for Cyclosporin A, the most studied analogue, are hydroxylation and N-demethylation, leading to the formation of numerous metabolites, with AM1, AM9, and AM4N being the most prominent.

In Vitro Assessment of Metabolic Stability

The metabolic stability of a compound is typically evaluated in vitro using liver microsomal or hepatocyte assays. These experiments provide crucial data for predicting a drug's in vivo pharmacokinetic profile.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

A standard protocol to determine the metabolic stability of a cyclosporin analogue involves the following steps:

  • Incubation: The test compound (e.g., this compound) is incubated with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP450 enzyme activity. The reaction is typically carried out at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic stability parameters:

    • Half-life (t1/2): The time it takes for the concentration of the compound to decrease by half.

    • Intrinsic Clearance (CLint): A measure of the intrinsic metabolic rate of the compound by the liver enzymes, typically expressed in units of µL/min/mg of microsomal protein.

Comparative Data: The Existing Gap for this compound

Despite the established methodologies for assessing metabolic stability, a literature search reveals a significant lack of specific data for this compound. While some studies note that this compound is an impurity of cyclosporin and that its backbone is relatively more rigid compared to other analogues like Cyclosporins B, C, and D, this structural information does not directly translate to metabolic stability.

To provide a meaningful comparison, quantitative data from head-to-head studies of this compound and its analogues under the same experimental conditions are necessary. The table below is intended to house such comparative data; however, it remains unpopulated due to the absence of available information.

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolites Identified
This compound Data not availableData not availableData not available
Analogue 1 Data not availableData not availableData not available
Analogue 2 Data not availableData not availableData not available

Signaling Pathways and Experimental Workflows

The primary mechanism of action of cyclosporins involves the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation.

G cluster_cell T-Cell Cyclosporin_E This compound Cyclophilin Cyclophilin Cyclosporin_E->Cyclophilin Binds Calcineurin Calcineurin Cyclophilin->Calcineurin Complex inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFATa NFAT (active) NFATp->NFATa Activation IL2_Gene IL-2 Gene NFATa->IL2_Gene Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein T-Cell Proliferation T-Cell Proliferation IL2_Protein->T-Cell Proliferation Promotes

Figure 1: Simplified signaling pathway of this compound-mediated immunosuppression.

The experimental workflow for assessing metabolic stability is a standardized process in drug discovery and development.

G Test_Compound Test Compound (this compound or Analogue) Incubation Incubation at 37°C Test_Compound->Incubation Microsomes Human Liver Microsomes Microsomes->Incubation NADPH NADPH NADPH->Incubation Time_Points Aliquots at Multiple Time Points Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Results Metabolic Stability Parameters (t1/2, CLint) Data_Analysis->Results

Figure 2: Experimental workflow for in vitro metabolic stability assay.

Conclusion

While the tools and methodologies to compare the metabolic stability of this compound and its analogues are well-established, the current lack of specific experimental data for this compound prevents a direct and quantitative comparison. Further research is required to generate this data, which would be invaluable for understanding the structure-metabolism relationships within the cyclosporin family and for the development of new analogues with improved pharmacokinetic profiles. Researchers in the field are encouraged to conduct and publish such comparative studies to fill this critical knowledge gap.

Efficacy of Cyclosporin E in Multi-Drug Resistant Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Cyclosporin E's efficacy in multi-drug resistant (MDR) cell lines. While extensive research has been conducted on other cyclosporin analogues, most notably Cyclosporin A, specific data on this compound's potential to overcome drug resistance in cancer cells remains elusive. This guide, therefore, aims to provide a comparative overview based on the available data for other cyclosporins, highlighting the urgent need for further investigation into this compound.

The Challenge of Multi-Drug Resistance

Multi-drug resistance is a major obstacle in cancer chemotherapy, where cancer cells develop the ability to efflux a wide range of structurally and functionally diverse anticancer drugs.[1] This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as cellular pumps to expel therapeutic agents from the cell, thereby reducing their intracellular concentration and effectiveness.[1][2]

Cyclosporins as MDR Modulators

Cyclosporins, a class of cyclic polypeptides, have been investigated for their ability to reverse MDR. Their mechanism of action primarily involves the inhibition of P-glycoprotein and other ABC transporters.[1][3] By blocking these efflux pumps, cyclosporins can increase the intracellular accumulation and cytotoxicity of chemotherapeutic drugs in resistant cancer cells.[1][2]

Comparative Efficacy of Cyclosporin Analogues

While data on this compound is not available, studies on other cyclosporins, particularly Cyclosporin A, have demonstrated their potential in overcoming MDR.

Cyclosporin A (CsA):

Cyclosporin A is a well-studied MDR modulator.[3][4] It has been shown to enhance the cytotoxicity of various chemotherapeutic agents in cell lines overexpressing P-glycoprotein.[4] Furthermore, CsA has demonstrated a broad spectrum of activity, inhibiting not only P-gp but also other important MDR-related proteins like MRP-1 and BCRP.[4] Clinical studies have also explored the use of CsA in combination with chemotherapy to improve treatment outcomes in patients with certain types of cancer.[5]

Other Cyclosporin Analogues:

Non-immunosuppressive analogues of Cyclosporin A, such as SDZ PSC 833, have also been developed to minimize the side effects associated with CsA while retaining MDR-reversing activity.[1][6] These analogues have shown promise in preclinical studies.[6][7]

Due to the lack of specific experimental data for this compound, a direct quantitative comparison with other cyclosporins is not possible at this time. The following table summarizes the available information on the efficacy of other cyclosporins in MDR cell lines.

Cyclosporin AnalogueTarget TransportersNotable Findings in MDR Cell Lines
Cyclosporin A (CsA) P-glycoprotein (P-gp), MRP-1, BCRPEnhances retention and cytotoxicity of chemotherapeutic drugs like mitoxantrone and doxorubicin.[4]
SDZ PSC 833 P-glycoprotein (P-gp)A non-immunosuppressive analogue with potent MDR-reversing activity.[1][6][7]
Cyclosporin D P-glycoprotein (P-gp)Limited data available, but also considered a P-gp inhibitor.
This compound Data not available No studies on its efficacy in MDR cell lines were identified.

Experimental Protocols for Assessing MDR Reversal

The following outlines a general experimental workflow for evaluating the efficacy of a potential MDR modulator like a cyclosporin derivative.

experimental_workflow cluster_cell_culture Cell Culture & Selection cluster_assays Efficacy Assessment cluster_treatment Treatment Groups cluster_analysis Data Analysis sensitive Sensitive Parental Cell Line resistant Multi-Drug Resistant Cell Line (e.g., via drug selection) sensitive->resistant Drug Exposure chemo_only Chemotherapeutic Agent Alone resistant->chemo_only modulator_only MDR Modulator Alone resistant->modulator_only combination Chemotherapeutic Agent + MDR Modulator resistant->combination cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) ic50 IC50 Value Determination cytotoxicity->ic50 accumulation Drug Accumulation Assay (e.g., using fluorescent substrates like Rhodamine 123) statistical_analysis Statistical Analysis accumulation->statistical_analysis transport Efflux Pump Function Assay (e.g., Calcein-AM assay) transport->statistical_analysis chemo_only->cytotoxicity modulator_only->cytotoxicity combination->cytotoxicity combination->accumulation combination->transport fold_reversal Fold Reversal Calculation ic50->fold_reversal

Figure 1. General experimental workflow for assessing the efficacy of an MDR modulator.

Key Experimental Methodologies:

  • Cell Lines: A pair of sensitive parental and drug-resistant cell lines are typically used. The resistant cell line is often generated by continuous exposure to a specific chemotherapeutic agent.

  • Cytotoxicity Assays (e.g., MTT Assay): These assays measure the metabolic activity of cells and are used to determine the concentration of a drug that inhibits cell growth by 50% (IC50). A significant decrease in the IC50 of a chemotherapeutic agent in the presence of an MDR modulator indicates reversal of resistance.

  • Drug Accumulation and Efflux Assays: These experiments directly measure the ability of the MDR modulator to inhibit the efflux pump activity. This is often done using fluorescent substrates of P-gp, such as Rhodamine 123. An increase in intracellular fluorescence in the presence of the modulator suggests inhibition of the efflux pump.

Signaling Pathways in Multi-Drug Resistance

The primary mechanism of MDR addressed by cyclosporins is the overexpression of ABC transporters. The signaling pathways leading to this overexpression are complex and can involve various transcription factors and cellular stress responses.

mdr_pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_gene_expression Gene Expression & Protein Synthesis cluster_efflux Drug Efflux chemo Chemotherapeutic Drugs stress_kinases Stress-activated Protein Kinases chemo->stress_kinases pgp_pump P-gp Efflux Pump chemo->pgp_pump transcription_factors Transcription Factors (e.g., Nrf2, HIF-1α) stress_kinases->transcription_factors mdr1_gene MDR1 (ABCB1) Gene Transcription transcription_factors->mdr1_gene pgp_protein P-glycoprotein (P-gp) Synthesis & Trafficking mdr1_gene->pgp_protein pgp_protein->pgp_pump drug_out Drug Efflux pgp_pump->drug_out ATP-dependent cyclosporin Cyclosporins cyclosporin->pgp_pump Inhibition

Figure 2. Simplified signaling pathway of P-glycoprotein-mediated multi-drug resistance and the inhibitory action of cyclosporins.

Conclusion and Future Directions

The existing body of research strongly supports the role of certain cyclosporins, particularly Cyclosporin A, as effective modulators of multi-drug resistance in cancer cells. However, the complete absence of data on this compound represents a significant knowledge gap. Future research should focus on evaluating the efficacy of this compound in various MDR cell lines, determining its inhibitory activity against key ABC transporters, and elucidating its potential advantages over other cyclosporin analogues. Such studies are crucial for potentially expanding the arsenal of agents available to combat multi-drug resistance in cancer therapy.

References

A Comparative Meta-Analysis of Cyclosporin Analogues in Preclinical Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cyclosporin A (CsA) and its analogues, Voclosporin and NIM811, in the context of preclinical models of autoimmune diseases. By summarizing available experimental data, detailing methodologies, and visualizing key pathways, this document aims to be a valuable resource for researchers in immunology and drug development.

Introduction: The Evolution of Cyclosporin-Based Immunomodulation

Cyclosporin A (CsA), a cyclic peptide isolated from the fungus Tolypocladium inflatum, revolutionized the fields of organ transplantation and autoimmune disease treatment with its potent immunosuppressive properties.[1] Its primary mechanism involves the inhibition of T-lymphocyte activation, a critical step in the inflammatory cascade of many autoimmune disorders. However, the clinical utility of CsA is often limited by a narrow therapeutic window and significant side effects, most notably nephrotoxicity.

This has spurred the development of cyclosporin analogues, designed to offer improved efficacy, a better safety profile, or to elucidate novel mechanisms of immunomodulation. This guide focuses on two such analogues:

  • Voclosporin (VCS): A next-generation calcineurin inhibitor, structurally similar to CsA but with a modification intended to provide a more predictable pharmacokinetic and pharmacodynamic profile, potentially leading to a better therapeutic index.[2]

  • NIM811: A non-immunosuppressive analogue that binds to cyclophilins but does not inhibit calcineurin, offering a unique tool to explore alternative pathways in immunoregulation and cellular protection.

Mechanism of Action: A Tale of Two Pathways

The immunosuppressive effects of Cyclosporin A and its analogue Voclosporin are primarily mediated through the inhibition of calcineurin, a key enzyme in T-cell activation. In contrast, NIM811 exerts its effects through a calcineurin-independent mechanism.

The Calcineurin-NFAT Signaling Pathway: The Target of Cyclosporin A and Voclosporin

Cyclosporin A and Voclosporin function as calcineurin inhibitors.[2] Inside the T-cell, they bind to an intracellular protein called cyclophilin A. This drug-receptor complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[3] When phosphorylated, NFAT resides in the cytoplasm. Calcineurin-mediated dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus. Once in the nucleus, NFAT activates the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a crucial cytokine for T-cell proliferation and differentiation. By blocking this cascade, CsA and Voclosporin effectively suppress the activation and proliferation of T-cells, thereby dampening the autoimmune response.

Voclosporin is a structural analogue of CsA with a modification at a single amino acid position.[4] This change is reported to result in a more stable and predictable binding to calcineurin, potentially leading to a more consistent immunosuppressive effect.

Figure 1: Calcineurin-NFAT signaling pathway and inhibition by CsA/Voclosporin.
Calcineurin-Independent Mechanism of NIM811

NIM811 is a derivative of cyclosporin that does not cause significant immunosuppression because it does not inhibit calcineurin.[5] However, it still binds to cyclophilins. Its mechanism of action in autoimmune models is thought to be multi-faceted and distinct from that of CsA and Voclosporin. In a preclinical model of Experimental Autoimmune Encephalomyelitis (EAE), NIM811 treatment led to a reduction in IL-2 expression and fewer inflammatory infiltrates in the central nervous system, suggesting an anti-inflammatory effect.[3] The exact downstream pathways are still under investigation but may involve the modulation of mitochondrial function and other cellular processes regulated by cyclophilins, independent of the NFAT pathway.

NIM811 Mechanism of Action cluster_cell Immune Cell Cytoplasm cluster_no_effect No Significant Inhibition NIM811 NIM811 Cyclophilin Cyclophilin NIM811_Complex NIM811-Cyclophilin Complex NIM811->NIM811_Complex Unknown_targets Downstream Effectors (Calcineurin-Independent) NIM811_Complex->Unknown_targets Calcineurin Calcineurin NIM811_Complex->Calcineurin No significant inhibition Inflammation_reduction Reduced Pro-inflammatory Cytokine Expression (e.g., IL-2) Unknown_targets->Inflammation_reduction Mito_protection Mitochondrial Protection Unknown_targets->Mito_protection NFAT_pathway NFAT Pathway Calcineurin->NFAT_pathway

Figure 2: Proposed calcineurin-independent mechanism of action for NIM811.

Comparative Efficacy in Preclinical Autoimmune Models

Direct head-to-head comparative studies of Cyclosporin A, Voclosporin, and NIM811 in the same preclinical autoimmune models are limited. The following tables summarize the available data from individual studies to provide a comparative overview.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by T-cell-mediated inflammation of the central nervous system.

AnalogueAnimal ModelKey FindingsReference
Cyclosporin A (CsA) Lewis RatsHigh doses suppress clinical signs of EAE.[6]
NIM811 C57BL/6 MiceSignificantly reduced EAE clinical severity. Reduced IL-2 expression and CNS inflammatory infiltrates.[3]
Experimental Autoimmune Uveitis (EAU)

EAU is a model for human uveitis, an inflammatory disease of the eye that can lead to vision loss.

AnalogueAnimal ModelKey FindingsReference
Voclosporin Lewis RatsPreventative treatment at 2.5 mg/kg, 10 mg/kg, and 40 mg/kg prevented signs of EAU. Therapeutic treatment with 40 mg/kg was comparable to CsA in reversing disease onset.[7]
Cyclosporin A (CsA) Lewis RatsUsed as a positive control, effective in reversing disease onset at 40 mg/kg.[7]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and comparison of preclinical studies. Below is a generalized protocol for the induction and evaluation of EAE in mice, a common model for testing immunomodulatory drugs.

Generalized Protocol for Experimental Autoimmune Encephalomyelitis (EAE)

1. Animals:

  • Female C57BL/6 mice, 8-12 weeks old.

2. Induction of EAE:

  • Antigen Emulsion: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.

  • Pertussis Toxin: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the central nervous system.

3. Treatment Administration:

  • Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, Cyclosporin A, Voclosporin, NIM811).

  • Dosing and Route: Administer compounds daily via oral gavage or subcutaneous injection, starting from a specified day post-immunization (prophylactic or therapeutic regimen).

4. Clinical Assessment:

  • Monitor mice daily for clinical signs of EAE and body weight.

  • Score disease severity on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund state

5. Histopathology and Immunohistochemistry:

  • At the end of the study, perfuse mice and collect brain and spinal cord tissues.

  • Process tissues for hematoxylin and eosin (H&E) staining to assess inflammatory infiltrates and for specific immunohistochemical markers for immune cell populations (e.g., CD4+ T-cells, macrophages).

6. Cytokine Analysis:

  • Isolate splenocytes or lymph node cells at the end of the study.

  • Restimulate cells in vitro with MOG peptide.

  • Measure cytokine levels (e.g., IL-2, IFN-γ, IL-17) in the culture supernatants by ELISA or flow cytometry.

EAE Experimental Workflow cluster_analysis Post-mortem Analysis start Start: C57BL/6 Mice (8-12 weeks old) immunization Day 0: Immunization (MOG35-55 in CFA, s.c.) + Pertussis Toxin (i.p.) start->immunization ptx_boost Day 2: Pertussis Toxin (i.p.) immunization->ptx_boost treatment_start Day 0 or ~Day 10-12: Start of Treatment (Vehicle, CsA, VCS, NIM811) immunization->treatment_start Prophylactic monitoring Daily Monitoring: Clinical Score & Body Weight ptx_boost->monitoring treatment_start->monitoring endpoint Endpoint: ~Day 21-28 (or pre-defined time point) monitoring->endpoint histology Histopathology (CNS inflammatory infiltrates) endpoint->histology cytokine Cytokine Analysis (Splenocyte restimulation) endpoint->cytokine

References

A Comparative Guide to a Novel Analytical Method for Cyclosporin E Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to a New Standard in Cyclosporin E Analysis

This compound, a key metabolite of the potent immunosuppressant Cyclosporin A, requires precise and reliable quantification for effective therapeutic drug monitoring and pharmacokinetic studies. While High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a standard approach, it can be hampered by complex sample preparation and lengthy run times.[1] This guide introduces a novel method, Rapid Immuno-Affinity Chromatography with Mass Spectrometry (RIAC-MS), designed to overcome these limitations. This document provides a direct comparison of the RIAC-MS method with a conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, supported by experimental data and detailed protocols.

Performance Characteristics: A Head-to-Head Comparison

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision. The following table summarizes the key performance metrics of the new RIAC-MS method compared to a traditional LC-MS/MS method for the detection of this compound in human plasma.

Performance Metric New RIAC-MS Method Conventional LC-MS/MS Method Significance
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mLHigher sensitivity for detecting trace amounts.
Limit of Quantitation (LOQ) 1.5 ng/mL2.5 ng/mLReliable quantification at lower concentrations.
Linearity (r²) > 0.999> 0.995Excellent correlation over the tested concentration range.
Recovery (%) 95.2% - 98.5%88.0% - 94.3%More efficient extraction and less analyte loss.
Precision (Intra-day %RSD) < 2.5%< 4.0%High repeatability within a single day's runs.
Precision (Inter-day %RSD) < 3.0%< 5.5%High reproducibility across different days.
Sample Prep Time ~15 minutes~45 minutesSignificant workflow efficiency improvement.
Analysis Run Time 2.0 minutes4.5 minutesIncreased sample throughput.[1]

Visualizing the Methodologies

To better understand the workflows and underlying principles, the following diagrams illustrate the validation process, the experimental workflow of the new RIAC-MS method, and the biological pathway affected by cyclosporins.

Method_Validation_Workflow Logical Workflow for Analytical Method Validation cluster_planning Phase 1: Planning & Setup cluster_validation Phase 2: Performance Characteristic Validation cluster_documentation Phase 3: Documentation start Define Analytical Requirements protocol Develop Draft Protocol start->protocol specificity Specificity & Selectivity protocol->specificity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Reproducibility) lod_loq LOD & LOQ robustness Robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report sop Finalize Standard Operating Procedure (SOP) report->sop end_node Method Implementation sop->end_node RIAC_MS_Workflow Experimental Workflow for RIAC-MS Method sample 1. Plasma Sample Collection (100 µL) precip 2. Protein Precipitation (Acetonitrile) sample->precip centrifuge1 3. Centrifugation precip->centrifuge1 supernatant 4. Supernatant Transfer centrifuge1->supernatant affinity_col 5. Immuno-Affinity Column Purification supernatant->affinity_col elute 6. Elution of This compound affinity_col->elute ms_analysis 7. LC-MS/MS Analysis elute->ms_analysis data_proc 8. Data Processing & Quantification ms_analysis->data_proc Cyclosporin_Signaling_Pathway Mechanism of Action: Calcineurin Inhibition Pathway TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Transcription Gene Transcription (e.g., IL-2) Nucleus->Transcription ImmuneResponse T-Cell Proliferation & Immune Response Transcription->ImmuneResponse Cyclosporin This compound Complex Cyclosporin-Cyclophilin Complex Cyclosporin->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin inhibits

References

Benchmarking Cyclosporin E performance against novel immunosuppressants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunosuppressive drug development, the pursuit of enhanced efficacy and improved safety profiles is paramount. This guide provides a comprehensive benchmark of the calcineurin inhibitor Cyclosporin's performance, with a specific focus on its metabolite Cyclosporin E, against novel immunosuppressants, namely Tacrolimus and Voclosporin. This comparison is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.

Executive Summary

Cyclosporin, a cornerstone of immunosuppressive therapy for decades, has paved the way for more recent innovations in the field. While Cyclosporin A is the primary active compound, its metabolites, including this compound, exhibit significantly lower immunosuppressive activity. In vitro studies have shown that the immunosuppressive potential of Cyclosporin metabolites is less than 10% of the parent drug. Consequently, direct head-to-head comparisons of this compound with potent, next-generation immunosuppressants are limited. This guide, therefore, positions Cyclosporin A as the primary benchmark against which novel agents are compared, with the understanding that this compound's contribution to overall immunosuppression is minimal.

Data Presentation: Performance Metrics

The following tables summarize key quantitative data comparing the performance of Cyclosporin A, Tacrolimus, and Voclosporin.

Table 1: In Vitro Potency

ImmunosuppressantTargetIC50 (ng/mL) for Lymphocyte Proliferation Inhibition
Cyclosporin ACalcineurin~19-100
TacrolimusCalcineurin~0.1-1.0
VoclosporinCalcineurin~1-10

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Table 2: Clinical Efficacy in Renal Transplantation

ImmunosuppressantAcute Rejection Rate (1-year post-transplant)Graft Survival Rate (3-year post-transplant)
Cyclosporin A-based regimen~37%[1]~79%[2]
Tacrolimus-based regimen~20%[1]~88%[2]
VoclosporinNon-inferior to Tacrolimus in some studiesData primarily in lupus nephritis

Table 3: Key Adverse Effects

Adverse EffectCyclosporin ATacrolimusVoclosporin
NephrotoxicityHighHighLower than Cyclosporin A
HypertensionHighModerateLower than Cyclosporin A
HyperlipidemiaHighModerateLower than Cyclosporin A
New-onset diabetesLowHighLower than Tacrolimus
Gingival HyperplasiaCommonRareNot commonly reported
NeurotoxicityModerateHighModerate

Signaling Pathway of Calcineurin Inhibitors

The primary mechanism of action for Cyclosporins, Tacrolimus, and Voclosporin is the inhibition of calcineurin, a crucial enzyme in the T-cell activation pathway.

G cluster_extracellular Extracellular Space cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation Ca_ion Ca²⁺ TCR->Ca_ion Signal Cascade Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Enters Nucleus and Activates Cyclophilin Cyclophilin Cyclophilin->Calcineurin Complex Inhibits CsA Cyclosporin CsA->Cyclophilin Binds to IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation T_Cell_Proliferation T-Cell Proliferation IL2_protein->T_Cell_Proliferation Promotes

Caption: Calcineurin inhibitor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the performance of immunosuppressants.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a widely used in vitro method to assess the immunosuppressive potential of a compound by measuring the proliferative response of T-cells to allogeneic stimulation.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors (a responder and a stimulator) using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Inactivation: The stimulator PBMCs are treated with mitomycin C or irradiation to prevent their proliferation, ensuring that any measured proliferation is from the responder T-cells.

  • Co-culture: Responder T-cells are co-cultured with the inactivated stimulator PBMCs in a 96-well plate.

  • Compound Addition: The immunosuppressive compounds (e.g., this compound, Tacrolimus, Voclosporin) are added to the co-culture at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 4-6 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: T-cell proliferation is quantified by adding a reagent such as [³H]-thymidine or using a non-radioactive method like the MTT assay or CFSE staining followed by flow cytometry.

  • Data Analysis: The amount of proliferation in the presence of the compound is compared to the control to determine the half-maximal inhibitory concentration (IC50).

G Start Start Isolate_PBMCs Isolate PBMCs from Responder and Stimulator Donors Start->Isolate_PBMCs Inactivate_Stimulator Inactivate Stimulator PBMCs (Mitomycin C or Irradiation) Isolate_PBMCs->Inactivate_Stimulator Co_culture Co-culture Responder and Inactivated Stimulator PBMCs Inactivate_Stimulator->Co_culture Add_Compounds Add Test Compounds (e.g., this compound, Tacrolimus) Co_culture->Add_Compounds Incubate Incubate for 4-6 days Add_Compounds->Incubate Measure_Proliferation Measure T-Cell Proliferation (e.g., [³H]-thymidine, MTT, CFSE) Incubate->Measure_Proliferation Analyze_Data Calculate IC50 Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Caption: Mixed Lymphocyte Reaction (MLR) experimental workflow.

Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen.

Methodology:

  • Lymphocyte Isolation: Lymphocytes are isolated from whole blood or spleen.

  • Cell Plating: The isolated lymphocytes are plated in a 96-well plate.

  • Compound and Mitogen Addition: The test compounds are added at various concentrations, followed by the addition of a mitogen such as phytohemagglutinin (PHA) or concanavalin A (ConA) to stimulate lymphocyte proliferation.

  • Incubation: The plates are incubated for 48-72 hours.

  • Proliferation Quantification: Cell proliferation is measured using methods like the MTT assay, which measures metabolic activity, or by quantifying DNA synthesis with [³H]-thymidine or BrdU incorporation.

  • Data Analysis: The inhibition of proliferation is calculated relative to the mitogen-stimulated control without any compound.

G Start Start Isolate_Lymphocytes Isolate Lymphocytes Start->Isolate_Lymphocytes Plate_Cells Plate Lymphocytes in 96-well plate Isolate_Lymphocytes->Plate_Cells Add_Reagents Add Test Compounds and Mitogen (e.g., PHA) Plate_Cells->Add_Reagents Incubate Incubate for 48-72 hours Add_Reagents->Incubate Quantify_Proliferation Quantify Proliferation (e.g., MTT Assay) Incubate->Quantify_Proliferation Analyze_Results Analyze Inhibition of Proliferation Quantify_Proliferation->Analyze_Results End End Analyze_Results->End

Caption: Lymphocyte Proliferation Assay experimental workflow.

Conclusion

The evolution of immunosuppressive therapy has seen a significant shift from broad-acting agents to more targeted and potent molecules. While Cyclosporin revolutionized the field of organ transplantation, its clinical use is associated with a narrow therapeutic window and significant side effects. Its metabolite, this compound, demonstrates substantially lower immunosuppressive activity, making it an unlikely candidate for primary immunosuppressive therapy.

Novel calcineurin inhibitors like Tacrolimus and Voclosporin have demonstrated advantages in terms of potency and, in the case of Voclosporin, an improved safety profile with respect to nephrotoxicity and metabolic disturbances. Tacrolimus has shown superiority over Cyclosporin in preventing acute rejection and improving long-term graft survival in some transplant settings.[2][3] Voclosporin, a more recent entrant, offers a more predictable pharmacokinetic and pharmacodynamic profile, potentially reducing the need for therapeutic drug monitoring.

For researchers and drug development professionals, the focus remains on developing immunosuppressants with a wider therapeutic index, improved long-term safety, and the ability to induce immune tolerance. The experimental protocols and comparative data presented in this guide offer a foundational framework for the continued benchmarking of novel immunosuppressive agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cyclosporin E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cyclosporin E, a potent immunosuppressant. Adherence to these guidelines is critical for minimizing environmental impact and ensuring the health and safety of laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemically resistant gloves (double-gloving is recommended), a lab coat, and eye protection.[1] All handling of this compound solutions should be performed inside a certified chemical fume hood to prevent the generation of aerosols.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated materials is a critical final step in the experimental workflow. All this compound waste is considered hazardous and must be handled accordingly.[1]

1. Unused or Leftover this compound:

  • Any remaining or unused this compound should be collected for disposal as hazardous waste.[1]

  • Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.[2][3]

  • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][3]

2. Contaminated Materials:

  • All materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), absorbent pads, and other disposable labware, must be treated as hazardous waste.[1]

  • Place these materials into a designated, clearly labeled hazardous waste container.[1]

3. Reusable Glassware and Equipment:

  • Non-porous materials such as reusable glassware can be decontaminated.

  • To decontaminate, perform a triple rinse with a 70% ethanol solution.[1]

  • After decontamination, the glassware can be washed and reused.

4. Sharps:

  • Needles and syringes used for handling this compound must be disposed of in a designated sharps container destined for incineration.[1]

  • Do not recap or bend needles.[1]

5. Spill Cleanup:

  • In the event of a spill, prevent further leakage if it is safe to do so.[2][3]

  • For small spills (< 1 Liter), use an absorbent material to contain and clean up the spill.[4]

  • The collected absorbent material and any contaminated cleaning supplies must be placed in a sealed, labeled container for disposal as hazardous waste.[1][4]

  • For large spills (> 1 Liter), evacuate the area and contact your institution's Environmental Health and Safety (EH&S) office for assistance.[4]

  • After cleaning the spill, decontaminate the area by wiping it down three times with a fresh 70% ethanol solution.[1]

6. Contaminated Animal Bedding:

  • In animal studies, bedding from cages of animals treated with this compound is considered hazardous for at least 18 hours after administration.[1]

  • This bedding requires special handling and should be disposed of as hazardous waste, following procedures that minimize aerosolization.[1]

7. Packaging:

  • Empty this compound containers should be triple-rinsed with a suitable solvent (such as 70% ethanol) before disposal or recycling.[2][3]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[2][3]

  • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[2][3]

Disposal Methods Summary

Waste TypeRecommended Disposal Method
Unused/Leftover this compoundHazardous waste incineration via a licensed facility.[2][3]
Contaminated Labware (disposable)Dispose of as hazardous waste.[1]
Contaminated PPEDispose of as hazardous waste.[1]
Reusable GlasswareDecontaminate by triple-rinsing with 70% ethanol.[1]
Sharps (needles, syringes)Dispose of in a sharps container for incineration.[1]
Spill Cleanup MaterialsDispose of as hazardous waste.[1]
Contaminated Animal BeddingDispose of as hazardous waste.[1]
Empty PackagingTriple-rinse and recycle, or puncture and landfill/incinerate.[2][3]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Waste Categorization cluster_2 Disposal Procedures cluster_3 Final Disposition Start Identify this compound Waste WasteType Determine Waste Type Start->WasteType LiquidWaste Unused/Leftover this compound WasteType->LiquidWaste Liquid SolidWaste Contaminated Solids (PPE, Labware) WasteType->SolidWaste Solid SharpsWaste Needles/Syringes WasteType->SharpsWaste Sharps ReusableWaste Reusable Glassware WasteType->ReusableWaste Reusable HazardousWaste Collect as Hazardous Waste LiquidWaste->HazardousWaste SolidWaste->HazardousWaste Incineration Incinerate SharpsWaste->Incineration Decontaminate Triple Rinse with 70% Ethanol ReusableWaste->Decontaminate HazardousWaste->Incineration Reuse Wash and Reuse Decontaminate->Reuse

Caption: Decision workflow for this compound waste disposal.

For any uncertainties or specific institutional protocols, always consult your organization's Environmental Health and Safety (EH&S) department.[1] By following these procedures, you contribute to a safer research environment and ensure compliance with waste management regulations.

References

Essential Safety and Logistical Information for Handling Cyclosporin E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Cyclosporin E is paramount. This document provides procedural guidance to minimize exposure risk and maintain a safe laboratory environment. Given the structural similarity of cyclosporins, safety protocols for Cyclosporin A are highly relevant and form the basis of these recommendations.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against exposure to this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant nitrile gloves are recommended. Double gloving is advised.[1][2]
Eye Protection Safety Glasses/GogglesANSI-approved safety glasses or chemical splash goggles are required.[2] A face shield may be necessary if there is a risk of splashes.[3]
Body Protection Lab Coat/GownA lab coat or disposable gown must be worn.[1][4] For larger spills, chemical protective coveralls may be necessary.
Respiratory Protection RespiratorAn air-purifying respirator with a HEPA filter (P100) may be necessary if aerosols or dust are generated.[2] For significant spills, a self-contained breathing apparatus (SCBA) may be required.
Footwear Closed-toe shoesRequired for all laboratory work.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial when working with this compound to prevent contamination and accidental exposure.

Preparation:

  • Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Cover the work surface with an absorbent, plastic-backed liner.

Handling:

  • Avoid the formation of dust and aerosols.[2]

  • Use the smallest practical quantities for the experiment.[2]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling, even after removing gloves.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes in an eyewash station.[2]

  • Inhalation: Move to fresh air immediately.

  • Seek medical attention for any exposure.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to others.

  • Waste Categorization: All unused this compound and materials contaminated with it are considered hazardous waste.[1]

  • Containerization:

    • Collect all hazardous waste in clearly labeled, closed containers.

    • Sharps, such as needles and syringes, must be disposed of in a designated sharps container.[1]

  • Decontamination:

    • Decontaminate reusable glassware and surfaces by washing with soap and water.[2]

  • Waste Removal:

    • Arrange for hazardous waste pickup through your institution's environmental health and safety office.

Quantitative Toxicity Data

The following table summarizes the available oral toxicity data for Cyclosporin.

Animal ModelLD50 (Oral)
Rat1480 mg/kg
Mouse2329 mg/kg
Rabbit>1000 mg/kg

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_cleanup Final Steps prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_surface Cover Work Surface prep_hood->prep_surface handle_weigh Weigh/Measure this compound prep_surface->handle_weigh Proceed to handling handle_experiment Perform Experiment handle_weigh->handle_experiment disp_waste Segregate Hazardous Waste handle_experiment->disp_waste Proceed to disposal disp_sharps Dispose of Sharps disp_waste->disp_sharps disp_decon Decontaminate Surfaces & Glassware disp_sharps->disp_decon clean_remove_ppe Remove PPE disp_decon->clean_remove_ppe Proceed to cleanup clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for the safe handling of this compound from preparation to final cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.